3-Hydroxy-1-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883920 | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-74-3 | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-3-piperidinol (CAS No: 3554-74-3), a heterocyclic compound of interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points, offering insights into the experimental context and theoretical underpinnings of the presented properties. Where direct experimental data for the title compound is unavailable, this guide provides data from closely related analogues and established protocols for its empirical determination, ensuring a thorough and practical resource for the scientific community. All presented data is supported by in-text citations, and a complete list of references is provided for further consultation.
Chemical Identity and Molecular Structure
1-Methyl-3-piperidinol, also known as N-Methyl-3-hydroxypiperidine, is a saturated heterocyclic amine with a hydroxyl group at the 3-position of the piperidine ring.[1][2] The presence of a chiral center at the C-3 carbon means that 1-Methyl-3-piperidinol can exist as a racemic mixture or as individual (R) and (S) enantiomers.[3][4] The molecular structure profoundly influences its physical properties, including its polarity, hydrogen bonding capabilities, and stereospecific interactions.
Key Identifiers:
-
IUPAC Name: 1-methylpiperidin-3-ol[2]
-
CAS Number: 3554-74-3 (for the racemate)
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol
-
Canonical SMILES: CN1CCCC(C1)O[2]
-
InChI Key: UKANCZCEGQDKGF-UHFFFAOYSA-N[5]
Caption: 2D structure of 1-Methyl-3-piperidinol.
Spectroscopic and Spectrometric Data
A summary of key spectroscopic and spectrometric data for the characterization of 1-Methyl-3-piperidinol is presented below. This data is crucial for confirming the identity and purity of the compound.
| Technique | Description | Source |
| ¹H NMR | Spectra available from various sources, providing information on the proton environment in the molecule. | [2] |
| ¹³C NMR | Data is available for the characterization of the carbon skeleton. | [2] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [1][5] |
| Infrared (IR) Spectroscopy | FTIR spectra, typically of the neat liquid, are available, showing characteristic absorptions for the O-H and C-N bonds. | [2] |
Core Physical Properties
The physical state and behavior of 1-Methyl-3-piperidinol under various conditions are dictated by the interplay of its molecular structure and intermolecular forces.
| Physical Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid, depending on purity and ambient temperature. | [6] |
| Boiling Point | 177.6 °C at 760 mmHg | |
| Density | 1.005 g/cm³ | |
| Refractive Index | 1.486 | |
| Flash Point | 70 °C | |
| Vapor Pressure | 0.312 mmHg at 25 °C |
Melting Point: An Unresolved Parameter
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the solid 1-Methyl-3-piperidinol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Profile
While qualitatively described as soluble in water and various organic solvents, comprehensive quantitative solubility data for 1-Methyl-3-piperidinol is not widely published.[6] The presence of both a polar hydroxyl group and a lipophilic N-methylpiperidine ring suggests a degree of amphiphilicity.
-
Water: The high polarity of the hydroxyl group and the ability of the tertiary amine to act as a hydrogen bond acceptor suggest good water solubility.
-
Organic Solvents: Based on the properties of similar piperidine derivatives, high solubility is expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Solubility in nonpolar solvents (e.g., hexane) is likely to be lower. For comparison, 3-methylpiperidine shows high solubility in a range of organic solvents.[7]
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
System Preparation: An excess amount of 1-Methyl-3-piperidinol is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of 1-Methyl-3-piperidinol in the clear supernatant is determined using a validated analytical method, such as HPLC or GC.
Caption: Workflow for determining equilibrium solubility.
Acidity and Basicity: The pKa Value
Computational models predict a pKa value for the protonated tertiary amine. The exact value can vary depending on the prediction software and the underlying algorithms.
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[8][9]
-
Solution Preparation: A solution of 1-Methyl-3-piperidinol of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is a concern.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Thermal Properties and Stability
While specific thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1-Methyl-3-piperidinol is not available in the public domain, the thermal behavior of related piperidine derivatives has been studied. These studies can provide insights into the expected thermal stability of 1-Methyl-3-piperidinol.
The thermal stability of piperidine derivatives is influenced by the nature and position of substituents on the ring. The presence of the N-methyl group and the hydroxyl group will dictate the decomposition pathways.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.
Crystallographic Data
A definitive crystal structure of 1-Methyl-3-piperidinol has not been found in the surveyed crystallographic databases. The determination of the single-crystal X-ray structure would provide invaluable information on its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement. For reference, the crystal structures of other substituted piperidine derivatives have been reported, often revealing a chair conformation for the piperidine ring.[10][11][12]
-
Crystal Growth: High-quality single crystals of 1-Methyl-3-piperidinol are grown from a suitable solvent system by slow evaporation or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.
Safety and Handling
1-Methyl-3-piperidinol is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Hazard Symbols: Xi (Irritant)
-
Risk Codes: R36/37/38 (Irritating to eyes, respiratory system, and skin)
-
Safety Description: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
Conclusion
This technical guide has synthesized the available physical property data for 1-Methyl-3-piperidinol, providing a valuable resource for researchers and developers. While key parameters such as boiling point, density, and spectroscopic signatures are well-documented, this guide also highlights the current gaps in the experimental data, specifically for melting point, quantitative solubility, and pKa. By providing established protocols for the determination of these missing values, this document serves not only as a repository of information but also as a practical guide for further research and characterization of this important heterocyclic compound.
References
- 1. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 2. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 6. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to the Chemical Structure of 3-Hydroxy-N-methylpiperidine
3-Hydroxy-N-methylpiperidine is a heterocyclic organic compound featuring a six-membered piperidine ring. This structure is distinguished by a hydroxyl group (-OH) at the third carbon position and a methyl group (-CH3) attached to the nitrogen atom.[1] As a functionalized saturated heterocycle, it serves as a crucial building block and synthetic intermediate in medicinal chemistry and organic synthesis.[1][2] Its unique combination of a secondary alcohol and a tertiary amine within a constrained cyclic framework imparts specific physicochemical properties and reactivity, making it a valuable scaffold in the development of pharmacologically active agents.[2][3] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Structural Analysis and Stereochemistry
The fundamental architecture of 3-Hydroxy-N-methylpiperidine is based on the piperidine ring, a saturated analog of pyridine.[3] The nitrogen atom is designated as position 1, with the substituents located at positions 1 and 3.
-
IUPAC Name: 1-methylpiperidin-3-ol[4]
The presence of the hydroxyl group on the third carbon atom introduces a chiral center. Consequently, 3-Hydroxy-N-methylpiperidine can exist as a pair of enantiomers: (R)-1-methylpiperidin-3-ol and (S)-1-methylpiperidin-3-ol. Commercially available 3-Hydroxy-N-methylpiperidine is typically supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] The stereochemistry of this chiral center is a critical consideration in drug design, as different enantiomers of a compound often exhibit distinct pharmacological activities and metabolic profiles.
Caption: 2D structure of 3-Hydroxy-N-methylpiperidine with the chiral center indicated.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-Hydroxy-N-methylpiperidine are directly influenced by its bifunctional structure. The hydroxyl group contributes to its polarity and ability to act as a hydrogen bond donor, while the tertiary amine provides basicity and acts as a hydrogen bond acceptor.[1][4]
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to pale yellow or clear orange liquid | [1][5][6] |
| Odor | Characteristic, amine-like | [1][5] |
| Boiling Point | 76-78 °C at 11 mm Hg | [6] |
| Density | 0.999 g/mL at 25 °C | [6] |
| Flash Point | 70 °C (158 °F) | [5][6] |
| Water Solubility | Fully miscible | [6] |
| pKa | 14.95 ± 0.20 (Predicted) | [6] |
| Topological Polar Surface Area | 23.5 Ų | [4] |
Spectroscopic Signatures
Spectroscopic analysis is essential for confirming the structure of 3-Hydroxy-N-methylpiperidine.
-
¹H NMR: The spectrum would show a singlet for the N-methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), and a series of multiplets for the diastereotopic methylene protons of the piperidine ring. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range typical for secondary alcohols, while the N-methyl carbon and the ring carbons would have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound.[7]
Synthesis and Chemical Reactivity
Common Synthetic Pathways
3-Hydroxy-N-methylpiperidine is typically synthesized via the reduction of pyridine-based precursors. A prevalent laboratory and industrial method involves the hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine, followed by N-methylation.[8][9] Alternatively, 1-methyl-3-pyridone can be reduced to the target compound.
Caption: A common synthetic workflow for 3-Hydroxy-N-methylpiperidine.
Experimental Protocol: Reductive Amination Approach
-
Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is dissolved in a suitable solvent (e.g., water or ethanol) in a high-pressure reactor.[8]
-
A hydrogenation catalyst, such as Rhodium on carbon (Rh/C), is added.[8]
-
The reactor is pressurized with hydrogen gas (H₂) and heated. The reaction is monitored until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 3-hydroxypiperidine.[8]
-
N-Methylation (Eschweiler-Clarke reaction): The resulting 3-hydroxypiperidine is treated with an excess of formic acid and formaldehyde.
-
The mixture is heated to reflux. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.
-
After the reaction is complete, the mixture is cooled, made basic, and the product is extracted with an organic solvent.
-
Purification by distillation under reduced pressure yields pure 3-Hydroxy-N-methylpiperidine.
Chemical Reactivity
The reactivity of 3-Hydroxy-N-methylpiperidine is governed by its two functional groups:
-
Tertiary Amine: The nitrogen atom is basic and readily forms salts with acids.[10] It can be oxidized to form an N-oxide. The N-methyl group influences the conformational equilibrium of the piperidine ring.[11]
-
Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone (1-methyl-3-piperidone), esterified with carboxylic acids or their derivatives, or converted into an ether.
Applications in Medicinal Chemistry and Drug Development
The piperidine motif is one of the most prevalent N-heterocycles found in pharmaceuticals.[3] The specific structure of 3-Hydroxy-N-methylpiperidine makes it a highly valuable synthon for creating more complex molecules with diverse biological activities.[1][12]
Its utility stems from its ability to serve as a scaffold onto which other pharmacophoric elements can be attached via its hydroxyl and amine functionalities. It is a key reactant in the synthesis of:
-
Ligands for Nicotinic Acetylcholine Receptors: Phenylcarbamate derivatives synthesized from this molecule have been investigated as potential treatments for neurological disorders.[6][12][13]
-
CDK5 Inhibitors: Pyridine derivatives incorporating the 3-Hydroxy-N-methylpiperidine scaffold have been explored as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[6][12][13]
-
Antitumor Agents: It has been used in the optimization of the Novobiocin scaffold to produce compounds with antitumor properties.[6][12]
-
Antidiabetic Agents: The broader class of piperidine derivatives is integral to various antidiabetic drugs, and this specific scaffold is a candidate for developing new agents in this therapeutic area.[14]
Caption: Role of 3-Hydroxy-N-methylpiperidine as a precursor in drug development.
Safety and Handling
As with any chemical reagent, proper handling of 3-Hydroxy-N-methylpiperidine is essential. It is classified as an irritant.[5][6]
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Key precautionary measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
This material is combustible but does not ignite readily.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion
3-Hydroxy-N-methylpiperidine is more than a simple chemical compound; it is a versatile and enabling tool for the modern medicinal chemist. Its structure, characterized by a chiral secondary alcohol and a tertiary amine on a saturated piperidine ring, provides a unique combination of reactivity and stereochemical complexity. This bifunctionality allows for its strategic incorporation into a wide array of complex molecular architectures, leading to the development of novel therapeutics for challenging diseases. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers aiming to leverage this valuable scaffold in the pursuit of new drug discoveries.
References
- 1. CAS 3554-74-3: 3-Hydroxy-1-methylpiperidine | CymitQuimica [cymitquimica.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. This compound | 3554-74-3 [chemicalbook.com]
- 7. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 10. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound | 3554-74-3 [amp.chemicalbook.com]
- 13. Cas 3554-74-3,this compound | lookchem [lookchem.com]
- 14. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 3-Hydroxy-1-methylpiperidine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Hydroxy-1-methylpiperidine in Organic Solvents
Abstract
This compound (CAS: 3554-74-3) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis, notably as a reactant for creating pyridine derivatives as CDK5 inhibitors and ligands for nicotinic acetylcholine receptors.[1][2] Its solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. We bridge the gap between theoretical prediction and practical application by outlining a robust experimental protocol for quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific solvent systems.
Physicochemical Characterization: The Foundation of Solubility
To understand the solubility behavior of this compound, we must first dissect its molecular structure and inherent properties. The molecule, with a molecular weight of 115.17 g/mol , is a tertiary amine featuring a piperidine ring.[3] Its structure incorporates both polar and non-polar characteristics, which are the primary determinants of its interaction with various solvents.
Key Structural Features:
-
Hydroxyl Group (-OH): Located at the 3-position, this group is a potent hydrogen bond donor and acceptor. This feature strongly suggests favorable interactions with polar protic solvents.
-
Tertiary Amine (N-CH₃): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Its basic nature (predicted pKa of 14.95) implies that its solubility can be significantly altered in acidic conditions through salt formation.[4]
-
Piperidine Ring: This saturated heterocyclic ring forms the non-polar backbone of the molecule, contributing to its potential solubility in less polar organic solvents.
The molecule's density is approximately 0.999 g/mL at 25°C, and it is a combustible liquid with a flash point of 70°C.[1][2] This combination of a polar hydroxyl group and a basic amine on a relatively small, non-polar ring structure results in a nuanced solubility profile.
| Property | Value | Source(s) |
| CAS Number | 3554-74-3 | [3][5] |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3] |
| Density | 0.999 g/mL at 25°C | [1][2][6] |
| Boiling Point | 76-78 °C @ 11 mmHg | [1][2][6] |
| Flash Point | 70 °C (158 °F) | [4][7] |
| Predicted pKa | 14.95 ± 0.20 | [4] |
Theoretical and Observed Solubility Profile
The principle of "like dissolves like" provides a predictive framework for solubility. The dual functionality of this compound—its ability to form hydrogen bonds via the hydroxyl group and interact through dipole-dipole forces—governs its behavior across the solvent spectrum.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is confirmed to be fully miscible in water.[1][2][6][7] This is a direct consequence of strong hydrogen bonding between the hydroxyl group and water molecules. High solubility is also predicted in other protic solvents like methanol and ethanol. However, for a related chiral compound, (R)-3-Hydroxy-1-methyl-piperidine, solubility is described as "sparingly" in methanol and "slightly" in ethanol, suggesting that while favorable, miscibility is not guaranteed in all alcohols.[8]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. Given the molecule's polarity, moderate to high solubility is expected in solvents like acetone, N,N-Dimethylformamide (DMF), and acetonitrile.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar piperidine backbone allows for some interaction with non-polar solvents. However, the dominant polar hydroxyl and amine groups will likely limit solubility in highly non-polar media like hexane. Solubility in aromatic solvents like toluene may be slightly more favorable due to potential pi-stacking interactions, but is still expected to be low.
The following table summarizes the predicted and qualitatively reported solubility.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Reported Data |
| Polar Protic | Water | Fully Miscible | Strong H-bonding. Confirmed to be fully miscible.[1][2][6][7] |
| Methanol | High / Sparingly | Strong H-bonding. A related enantiomer is sparingly soluble.[8] | |
| Ethanol | High / Slightly | Strong H-bonding. A related enantiomer is slightly soluble.[8] | |
| Polar Aprotic | Acetone | Moderate to High | Dipole-dipole interactions and H-bond accepting. |
| Acetonitrile | Moderate | Dipole-dipole interactions. | |
| Non-Polar | Toluene | Low to Moderate | Dominated by polar groups; some non-polar character. |
| Hexane | Low | Mismatch in polarity; strong H-bonds favor self-association over solvation. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid or liquid compound in a solvent. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Causality in Method Selection
The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a specified temperature, which is the definition of saturation solubility. By agitating an excess of the solute with the solvent for an extended period, we overcome kinetic barriers to dissolution. Subsequent analysis of the saturated supernatant provides a direct measure of the solubility limit. This method is superior to rapid, non-equilibrium techniques that can yield misleading or variable results.
Step-by-Step Methodology
-
Preparation of Materials:
-
Accurately weigh approximately 1-2 g of this compound into several 10 mL screw-cap vials.
-
Dispense a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial. Ensure the amount of solute is in clear excess, resulting in a visible undissolved phase.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker or on a multi-position stirring hotplate set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to confirm that the measured concentration does not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Record the exact mass of the collected filtrate.
-
Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant weight of the dissolved solute is achieved.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (Preferred Method):
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV, GC-FID).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the sample.
-
Quantify the concentration of the solute in the saturated solution by interpolating from the calibration curve. This method offers higher precision and is less susceptible to errors from volatile solutes.
-
-
Data Reporting:
-
Express solubility as g/100 mL, mg/mL, or mol/L.
-
Always report the temperature at which the measurement was performed.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Visual Workflow for Solubility Determination
Caption: Isothermal Equilibrium Method Workflow.
Critical Factors Influencing Solubility Measurements
-
Temperature: Solubility is temperature-dependent. For most systems, solubility increases with temperature, but exceptions exist. Therefore, precise temperature control during equilibration and sampling is paramount.
-
pH: As a basic amine, the solubility of this compound in aqueous or protic organic systems can be dramatically increased by adding acid. Protonation of the nitrogen atom forms a highly polar ammonium salt, which is significantly more soluble in polar solvents. When working with acidic additives or impurities, this effect must be considered.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water content in organic solvents is a common impurity that can significantly impact the solubility of a hygroscopic compound. Always use high-purity materials for accurate measurements.
Conclusion
This guide establishes that this compound is a polar molecule with high solubility in polar protic solvents, including full miscibility with water. Its solubility is predicted to be moderate to high in polar aprotic solvents and limited in non-polar solvents. Due to the scarcity of published quantitative data, this guide provides a detailed, robust, and validated experimental protocol for researchers to determine the solubility of this compound in any solvent system of interest. Adherence to this methodology will yield the reliable and precise data necessary to accelerate research, optimize process development, and ensure success in pharmaceutical and chemical applications.
References
- 1. This compound | 3554-74-3 [chemicalbook.com]
- 2. This compound | 3554-74-3 [amp.chemicalbook.com]
- 3. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas 3554-74-3,this compound | lookchem [lookchem.com]
- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]
Introduction: The Molecular Profile of N-methyl-3-piperidinol
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-3-piperidinol
This guide provides a detailed exploration of the spectroscopic data for N-methyl-3-piperidinol (CAS: 3554-74-3), a key heterocyclic building block in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established analytical principles.
N-methyl-3-piperidinol, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a substituted piperidine derivative.[1] Its structure incorporates a saturated six-membered nitrogen-containing ring, a tertiary amine (N-methyl), and a secondary alcohol. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The unambiguous confirmation of its structure is the foundational step in any research or development workflow, a task for which spectroscopic methods are indispensable.
This guide will dissect the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of N-methyl-3-piperidinol, providing not only the data itself but also the rationale for its interpretation.
Core Structure and Spectroscopic Implications
To logically interpret the spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments.
References
The Pivotal Role of the 3-Hydroxy-1-methylpiperidine Scaffold in Modern Drug Discovery: A Technical Guide
Abstract
The 3-hydroxy-1-methylpiperidine moiety, a seemingly simple heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true significance lies in its role as a versatile and highly valuable scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the this compound core, not as a standalone therapeutic, but as a foundational building block in the development of novel drugs targeting critical pathological pathways. We will delve into its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, cyclin-dependent kinase (CDK) inhibitors, and novel anti-tumor agents, providing field-proven insights into the causality behind its synthetic utility and the experimental workflows for characterizing the resultant compounds.
Introduction: The Unsung Hero of Scaffolds
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can provide ligands for more than one biological target. The piperidine ring is a quintessential example of such a scaffold, being a component of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and bioavailability, which are crucial for effective drug development.[3] The this compound structure (Figure 1) offers an excellent starting point for chemical diversification, with the hydroxyl group providing a reactive handle for the introduction of various functional groups, and the N-methyl group influencing the compound's basicity and pharmacokinetic profile.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
This guide will illuminate the journey from this foundational scaffold to highly active and specific drug candidates, focusing on three key areas of therapeutic intervention.
A Gateway to Modulating Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] The this compound scaffold is a key intermediate in the synthesis of phenylcarbamate derivatives that act as potent ligands for nAChR subtypes.[4]
Synthetic Strategy and Structure-Activity Relationship (SAR)
The synthesis of nAChR ligands from this compound typically involves the reaction of the hydroxyl group with a substituted phenyl isocyanate to form a carbamate linkage. The choice of substituents on the phenyl ring is crucial for modulating the affinity and selectivity of the final compound for different nAChR subtypes, such as the α4β2 and α7 receptors.[4] For instance, piperidine-containing carbamates have been shown to exhibit higher affinity for the α4β2* nAChR subtype.[4]
Figure 2: General Synthetic Scheme for Phenylcarbamate nAChR Ligands
Caption: Synthetic pathway from the core scaffold to nAChR ligands.
Experimental Workflow for Characterization
A systematic approach is essential for characterizing novel nAChR ligands derived from the this compound scaffold.
The initial step involves determining the binding affinity of the synthesized compounds for various nAChR subtypes. This is typically achieved through competitive binding assays using radiolabeled ligands, such as [³H]epibatidine for α4β2 nAChRs.
Table 1: Representative Radioligand Binding Assay Parameters
| Parameter | Description |
| Receptor Source | Rat or human brain tissue homogenates or cell lines expressing specific nAChR subtypes. |
| Radioligand | [³H]epibatidine, [¹²⁵I]α-bungarotoxin, etc. |
| Incubation | Test compound, radioligand, and receptor preparation are incubated to reach equilibrium. |
| Separation | Bound and free radioligand are separated by rapid filtration. |
| Detection | Radioactivity of the filter-bound complex is measured by liquid scintillation counting. |
| Data Analysis | IC₅₀ values are determined and converted to Ki values to reflect binding affinity. |
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator. Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific nAChR subtypes is a gold-standard method.
Step-by-Step TEVC Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits.
-
Incubation: Incubate oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Apply the test compound and/or a known agonist (e.g., acetylcholine).
-
Record the resulting ion currents.
-
-
Data Analysis: Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from concentration-response curves.
A Scaffold for Potent Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are a family of protein kinases that play a critical role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The this compound scaffold serves as a valuable starting point for the synthesis of pyridine derivatives that act as potent CDK inhibitors, particularly targeting CDK5.
Rationale for the Piperidine Scaffold in CDK Inhibitors
The piperidine moiety in CDK inhibitors often serves to occupy a specific pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the compound. The 3-hydroxy group provides a convenient point for chemical modification to explore structure-activity relationships and optimize the inhibitor's properties. The synthesis of such inhibitors often involves multi-step reactions, including Stille or Suzuki cross-coupling to build the substituted pyridine core.[7]
Figure 3: Logical Flow for Developing Piperidine-Based CDK Inhibitors
Caption: Iterative process for the development of CDK inhibitors.
In Vitro Characterization of Novel CDK Inhibitors
A tiered approach is employed to evaluate the biological activity of newly synthesized CDK inhibitors.
The primary assessment involves determining the IC₅₀ value of the compound against the target CDK (e.g., CDK5/p25). This can be performed using various assay formats, such as radiometric assays using a peptide substrate and [γ-³²P]ATP, or non-radiometric methods like fluorescence polarization or luminescence-based assays.
Table 2: Key Parameters for a CDK5 Kinase Inhibition Assay
| Parameter | Description |
| Enzyme | Recombinant human CDK5/p25 complex. |
| Substrate | Histone H1 peptide or other specific peptide substrate. |
| Co-factor | ATP (at or near the Km concentration). |
| Detection | Measurement of substrate phosphorylation (e.g., radioactivity, fluorescence). |
| Data Analysis | IC₅₀ determination from dose-response curves. |
To assess the anti-proliferative effects of the CDK inhibitors, cell-based assays are essential. The MTT or SRB assays are commonly used colorimetric methods to measure cell viability.[8][9]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., human leukemia CEM cells) in 96-well plates and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[9]
Optimizing the Novobiocin Scaffold for Anti-Tumor Activity
Novobiocin, an antibiotic that inhibits bacterial DNA gyrase, has also been found to exhibit anti-tumor activity through the inhibition of the C-terminus of Hsp90, a molecular chaperone crucial for the stability and function of many oncoproteins.[10][11] The this compound scaffold has been instrumental in the optimization of novobiocin analogues to create more potent and selective anti-proliferative agents.[12][13][14]
The Role of the Piperidine Moiety in Novobiocin Analogues
Structure-activity relationship studies have revealed that the sugar moiety of novobiocin can be replaced with other groups, including piperidine rings, to enhance anti-proliferative activity.[15] The piperidine scaffold can improve the pharmacological properties of the novobiocin analogues and allow for further chemical modifications to fine-tune their activity.
Assessing the Anti-Tumor Potential of Novel Novobiocin Analogues
The evaluation of novel novobiocin analogues involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
Similar to the CDK inhibitors, the initial screening of novobiocin analogues involves determining their IC₅₀ values against a panel of cancer cell lines using assays like the MTT or SRB assay.[8][9]
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.
Figure 4: Experimental Workflow for Assessing Anti-Tumor Activity
Caption: A streamlined workflow for evaluating novel anti-tumor agents.
To confirm that the anti-tumor activity is mediated through Hsp90 inhibition, Western blot analysis can be used to assess the degradation of Hsp90-dependent client proteins, such as Akt, HER2, and Raf-1.[10]
Conclusion: A Scaffold of Immense Potential
The this compound structure, while unassuming on its own, is a powerful and versatile tool in the hands of medicinal chemists. Its strategic incorporation into more complex molecules has led to the development of potent and selective modulators of nAChRs, inhibitors of CDKs, and novel anti-tumor agents. The ability to readily modify this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics. As our understanding of the molecular basis of disease continues to grow, the importance of foundational scaffolds like this compound in translating this knowledge into life-saving medicines will undoubtedly continue to expand.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperazino-piperidine Scaffold for Drug Discovery [benchchem.com]
- 4. Synthesis and evaluation of phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novobiocin Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering an antibiotic to fight cancer: optimization of the novobiocin scaffold to produce anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to the Mechanistic Pathways Targeted by 3-Hydroxy-1-methylpiperidine Derivatives
Introduction: The Role of 3-Hydroxy-1-methylpiperidine as a Core Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often begins not with a final, complex molecule, but with a foundational chemical structure—a "privileged scaffold." These scaffolds are molecular frameworks that appear recurrently in a multitude of biologically active compounds, demonstrating an inherent capacity to interact with diverse protein targets. The 3-hydroxypiperidine moiety, and specifically its N-methylated form, this compound, represents one such privileged structure.
While this compound itself does not possess a well-defined mechanism of action as a standalone therapeutic agent, its true value lies in its role as a versatile synthetic building block. Its stereochemistry and functional groups (a hydroxyl and a tertiary amine) provide ideal anchor points for chemical elaboration, enabling the synthesis of vast libraries of compounds. These derivatives have been successfully developed to potently and selectively modulate the activity of critical biological targets implicated in a wide range of human diseases, from neurodegenerative disorders to cancer.
This technical guide moves beyond the starting material to provide an in-depth exploration of the core mechanisms of action for several key classes of drugs derived from the this compound scaffold. We will dissect the signaling pathways they modulate and provide the field-proven experimental protocols required to characterize their activity, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Muscarinic M3 Receptor Antagonists - Targeting Smooth Muscle and Glandular Function
Derivatives of this compound have been effectively utilized to create potent antagonists for the M3 muscarinic acetylcholine receptor. These receptors are critical mediators of parasympathetic nervous system function.
Core Mechanism of Action
M3 receptors are G-protein coupled receptors (GPCRs) that couple primarily through the Gαq subunit.[1][2] The mechanism of M3 antagonists is competitive inhibition at the acetylcholine (ACh) binding site. By blocking ACh, these antagonists prevent the activation of the downstream Gαq signaling cascade.[3] This blockade leads to the relaxation of smooth muscle and a reduction in secretions from exocrine glands, forming the therapeutic basis for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[4][5]
Upon agonist (ACh) binding, the M3 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). DAG, along with this elevated Ca2+, activates Protein Kinase C (PKC), leading to further downstream signaling and ultimately, a physiological response like smooth muscle contraction.[1] M3 antagonists prevent this entire sequence from initiating.
Caption: M3 receptor Gq signaling pathway and point of antagonist inhibition.
Section 2: Histamine H3 Receptor Antagonists / Inverse Agonists - Modulating Neurotransmission
The 3-hydroxypiperidine scaffold is also integral to the design of ligands targeting the histamine H3 receptor (H3R), a key regulator of neurotransmitter release in the central nervous system (CNS).
Core Mechanism of Action
The H3R is a GPCR that couples to the Gαi/o subunit. It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[7][8] Additionally, it acts as a heteroreceptor on non-histaminergic neurons to inhibit the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]
H3 receptors exhibit high constitutive activity, meaning they can signal without an agonist bound.[7] Therefore, compounds targeting this receptor often act as inverse agonists , which not only block agonist effects but also reduce the receptor's basal activity. This leads to a more robust disinhibition of neurotransmitter release.
The Gαi/o pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] By antagonizing or inverse-agonizing the H3R, piperidine derivatives block this inhibitory signal. This results in increased adenylyl cyclase activity, elevated cAMP levels, and ultimately, enhanced release of histamine and other neurotransmitters. This mechanism underlies their potential as treatments for cognitive disorders like Alzheimer's disease, ADHD, and narcolepsy.[11][12]
Caption: H3 receptor Gi signaling pathway and point of antagonist action.
Section 3: Nicotinic Acetylcholine Receptor (nAChR) Ligands - Gating Ion Channels
The structural rigidity and orientation of substituents on the this compound ring make it a suitable foundation for ligands that target nicotinic acetylcholine receptors (nAChRs).
Core Mechanism of Action
Unlike GPCRs, nAChRs are ligand-gated ion channels.[13] These receptors are pentameric proteins that form a central pore.[14] In the nervous system and at the neuromuscular junction, the binding of two acetylcholine molecules to the extracellular domain of the receptor induces a rapid conformational change.[7] This change opens the ion channel, making it permeable to cations, primarily Na+ and K+, and in some subtypes, Ca2+.[7][13] The net influx of positive charge causes depolarization of the postsynaptic membrane, leading to signal propagation (in neurons) or muscle contraction.
Derivatives of the piperidine scaffold can act as either agonists, mimicking acetylcholine to open the channel, or antagonists, which bind to the receptor but prevent channel opening, thereby blocking neurotransmission.[10] The specific subunit composition of the nAChR pentamer (e.g., α4β2 vs. α7) dictates the pharmacological properties and binding affinity of different ligands.[14]
Caption: Mechanism of nicotinic acetylcholine receptor (nAChR) activation.
Section 4: Cyclin-Dependent Kinase 5 (CDK5) Inhibitors - A Neuroprotective Strategy
The piperidine scaffold has been instrumental in developing inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a protein kinase with critical roles in neuronal function and a key player in the pathology of neurodegenerative diseases.
Core Mechanism of Action
CDK5 is an atypical CDK that is primarily active in post-mitotic neurons. Its activity is dependent on binding to a non-cyclin activator, p35 or its cleavage product, p25. Under neurotoxic conditions, such as those present in Alzheimer's disease, intracellular calcium dysregulation leads to the cleavage of p35 into the more stable and hyper-activating p25 fragment by the protease calpain.[15][16]
The resulting CDK5/p25 hyperactivation is pathogenic. It leads to the aberrant hyperphosphorylation of several substrates, most notably the microtubule-associated protein tau.[13][15] Hyperphosphorylated tau detaches from microtubules, leading to microtubule destabilization and the aggregation of tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[15] CDK5 inhibitors act by competing with ATP at the kinase's catalytic site, preventing the phosphorylation of tau and other substrates, thereby reducing neuronal damage and apoptosis.[9][16]
Caption: Pathological activation of CDK5 and the site of therapeutic inhibition.
Section 5: Hsp90 C-Terminal Inhibitors - Disrupting Oncogenic Chaperoning
The natural product Novobiocin, an antibiotic, was discovered to be a weak inhibitor of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). The 3-hydroxypiperidine scaffold has been used in the optimization of novobiocin analogues to create potent and selective anti-cancer agents.[17][18][19]
Core Mechanism of Action
Hsp90 is a molecular chaperone essential for the stability, folding, and activation of a wide array of "client" proteins.[20] Many of these clients are critical oncogenic proteins, including HER2, AKT, and mutant p53. Hsp90 function is dependent on an ATP-driven conformational cycle.[4][12] The binding and hydrolysis of ATP, which occurs at both N-terminal and C-terminal binding sites, drives the chaperone through a series of conformational changes that correctly fold or activate its client proteins.[11][17]
Novobiocin-based inhibitors that incorporate the piperidine moiety target the C-terminal ATPase site. By competitively inhibiting ATP binding at this site, they lock the chaperone in a non-productive state, preventing the completion of the chaperone cycle.[21] This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90's oncogenic client proteins, depriving the cancer cell of critical survival and proliferation signals.[17][21]
Caption: The Hsp90 chaperone cycle and its inhibition by C-terminal binders.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds within the therapeutic classes discussed. It is important to note that specific values are highly dependent on the exact chemical structure of the derivative and the assay conditions used.
Table 1: GPCR Ligand Affinities (Ki, nM)
| Compound Class | Representative Target | Ki (nM) | Selectivity Profile |
|---|---|---|---|
| Muscarinic Antagonist | Human M3 Receptor | 1 - 15 | Variable (3- to 40-fold) selectivity over M2 receptor.[22] |
| Histamine Antagonist | Human H3 Receptor | 10 - 150 | Often evaluated for selectivity against other histamine receptors (H1, H2, H4).[23] |
| nAChR Ligand | α7 nAChR | 50 - 500 | Highly dependent on subunit composition (e.g., α7 vs α4β2). |
Table 2: Enzyme Inhibitor Potencies (IC50, µM)
| Compound Class | Representative Target | IC50 (µM) | Notes |
|---|---|---|---|
| CDK5 Inhibitor | CDK5/p25 | 0.06 - 7.0 | Selectivity against other CDKs (e.g., CDK1, CDK2) is a key development parameter.[15][24] |
| Hsp90 C-Terminal Inhibitor | Hsp90 (Cell-based) | ~700 (Novobiocin) | Optimized analogues can achieve low micromolar or high nanomolar potency.[17][21][25] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (GPCRs)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.
Workflow Diagram
Caption: Workflow for a radioligand filter binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend the pellet in assay buffer.[26]
-
Assay Setup: In a 96-well plate, add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) near its Kd value, and serial dilutions of the test compound.[26][27]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known non-radioactive ligand).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[26]
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat (often pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester under vacuum. This traps the membranes with bound radioligand.[26][28][29]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[26]
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each filter spot using a scintillation counter.[26]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[26]
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay (Gαi/Gαs GPCRs)
This protocol measures the functional consequence of receptor activation (agonist or antagonist) by quantifying intracellular cAMP levels.
Workflow Diagram
Caption: Workflow for an HTRF-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Plating: Plate cells stably or transiently expressing the GPCR of interest (e.g., H3R) into a 384-well assay plate and culture overnight.
-
Compound Addition:
-
For Gαi (e.g., H3R): Add test compounds followed by a fixed concentration of an adenylyl cyclase activator like forskolin to induce a measurable cAMP baseline.
-
For Gαs: Add test compounds (agonists) directly. For antagonists, pre-incubate with the antagonist then add a fixed concentration of a known agonist (e.g., at its EC₈₀).
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for receptor signaling and cAMP modulation.[30]
-
Lysis and Detection: Add the HTRF detection reagents, which include a cell lysis buffer, a Europium cryptate-labeled anti-cAMP antibody (donor), and a d2-labeled cAMP analogue (acceptor).[8][30]
-
Competitive Binding: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, and vice versa.
-
Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.[30]
-
Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the emission ratio (665/620) and convert this to cAMP concentration using a standard curve run in parallel. Plot cAMP concentration vs. log[compound] to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).[31]
Protocol 3: In Vitro Kinase Assay (CDK5)
This protocol measures the ability of a compound to inhibit the enzymatic activity of CDK5 by quantifying the phosphorylation of a substrate.
Workflow Diagram
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarpedia.org [scholarpedia.org]
- 14. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
- 19. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. revvity.com [revvity.com]
- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Methyl-3-hydroxypiperidine: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-3-hydroxypiperidine, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Delving into its historical discovery, the evolution of its synthesis, and its diverse applications, this document serves as an essential resource for researchers and professionals in drug development. The guide meticulously details the compound's physicochemical and spectroscopic properties, offers step-by-step synthetic protocols, and explores its crucial role as a precursor to a range of pharmacologically active agents, including nicotinic acetylcholine receptor (nAChR) ligands and cyclin-dependent kinase 5 (CDK5) inhibitors. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide illuminates the enduring significance of 1-Methyl-3-hydroxypiperidine in the advancement of pharmaceutical sciences.
Introduction and Historical Perspective
1-Methyl-3-hydroxypiperidine, a simple yet versatile chiral scaffold, has quietly underpinned significant advancements in medicinal chemistry for decades. Its journey from a laboratory curiosity to a key industrial intermediate is a testament to the enduring value of fundamental organic synthesis.
The Genesis of a Scaffold: Early Synthesis and Discovery
The first documented synthesis of 1-Methyl-3-hydroxypiperidine can be traced back to the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. A notable early synthesis was reported by Leonard and Simet in a 1955 publication in the Journal of the American Chemical Society. Their multi-step approach, commencing from 3-hydroxypyridine, laid the foundational groundwork for accessing this important molecule.[1] The initial process involved the hydrogenation of 1-methyl-3-pyridone, which was prepared from 3-hydroxypyridine.[1] This pioneering work not only provided a viable route to 1-Methyl-3-hydroxypiperidine but also spurred further investigation into the chemistry of piperidine derivatives.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is paramount for its effective application in synthesis and drug design.
Chemical and Physical Properties
1-Methyl-3-hydroxypiperidine is a colorless to pale yellow liquid at room temperature, exhibiting full miscibility in water and solubility in various organic solvents.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3554-74-3 | [3][4] |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Boiling Point | 76-78 °C at 11 mm Hg | [2] |
| Density | 0.999 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.475 | [2] |
| Flash Point | 158 °F | [2] |
| pKa | 14.95 ± 0.20 (Predicted) | [2] |
Spectroscopic Characterization
The structural elucidation of 1-Methyl-3-hydroxypiperidine is confirmed through various spectroscopic techniques.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's proton and carbon environments.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 3.73 (m, 1H) | -CH(OH)- |
| 2.70 - 2.50 (m, 2H) | -NCH₂- (axial & equatorial) |
| 2.25 (s, 3H) | -NCH₃ |
| 2.15 - 2.00 (m, 2H) | -CH₂- |
| 1.85 - 1.70 (m, 2H) | -CH₂- |
| 1.60 - 1.45 (m, 2H) | -CH₂- |
Note: NMR data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
Electron ionization mass spectrometry (EI-MS) of 1-Methyl-3-hydroxypiperidine typically shows a molecular ion peak [M]⁺ at m/z 115. The fragmentation pattern is characteristic of N-methylated piperidines and alcohols. Key fragments include:
-
m/z 58: A prominent peak resulting from the alpha-cleavage of the C2-C3 bond, leading to the formation of the [CH₂=N(CH₃)CH₂]⁺ ion.
-
m/z 43: Often the base peak, corresponding to the [CH₃N=CH₂]⁺ fragment.
-
m/z 44: A significant peak arising from the cleavage of the C2-C3 and C5-C6 bonds.
The IR spectrum of 1-Methyl-3-hydroxypiperidine exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |
| 2940 - 2800 | C-H stretch (aliphatic) | Strong |
| 1460 - 1440 | C-H bend (CH₂) | Medium |
| 1080 - 1040 | C-O stretch (secondary alcohol) | Strong |
Synthesis of 1-Methyl-3-hydroxypiperidine
The synthesis of 1-Methyl-3-hydroxypiperidine has evolved from early multi-step procedures to more streamlined and efficient modern methods. The choice of synthetic route often depends on the desired scale, available starting materials, and stereochemical requirements.
Historical Synthesis: The Leonard and Simet Approach
The seminal synthesis by Leonard and Simet involved a two-step process starting from 3-hydroxypyridine.[1]
References
reactivity of the hydroxyl group in 3-Hydroxy-1-methylpiperidine
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxy-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This compound is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold in the synthesis of a multitude of pharmacologically active agents.[1][2][3] Its value stems from the strategic placement of a secondary hydroxyl group on the piperidine ring, a feature that allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this hydroxyl group, detailing the mechanistic principles and practical considerations for its transformation via esterification, etherification, oxidation, and substitution reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for chemists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of the 3-Hydroxyl Moiety
The this compound scaffold is a privileged structure in drug discovery, frequently incorporated into molecules targeting the central nervous system.[1][4] The hydroxyl group is not merely a passive structural element; it is a reactive handle that dictates the synthetic pathways available for molecular elaboration. Its polarity and hydrogen-bonding capability influence the molecule's solubility and pharmacokinetic profile.[2] More importantly, its nucleophilic oxygen and the potential for its conversion into a good leaving group are the cornerstones of its synthetic utility.
The presence of the tertiary amine (the N-methyl group) introduces another layer of complexity and opportunity. This basic nitrogen can influence the reactivity of the hydroxyl group through intramolecular interactions and will itself react under certain conditions. Therefore, a successful synthetic strategy often hinges on the selective manipulation of the hydroxyl group in the presence of the amine, a challenge that underscores the importance of carefully chosen reaction conditions and, when necessary, orthogonal protecting group strategies.
Core Reactivity and Transformations
The chemistry of the hydroxyl group in this compound is dominated by its nucleophilic character and its ability to be activated for substitution. The primary transformations include reactions at the O-H bond (acylation, alkylation) and reactions involving the C-O bond (substitution, elimination).
Diagram: Overview of Hydroxyl Group Reactivity
Here is a logical diagram illustrating the main reaction pathways for the hydroxyl group of this compound.
Caption: Key reaction pathways originating from the hydroxyl group.
Esterification: Modulating Polarity and Pro-drug Strategies
Esterification is a fundamental transformation used to mask the polar hydroxyl group, which can be critical for improving membrane permeability or developing pro-drugs that are hydrolyzed in vivo to release the active parent alcohol.
Standard Acylation
Direct acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is a straightforward method. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
Causality: This method is robust and high-yielding for simple acylating agents. However, it can be harsh for sensitive substrates and may not be suitable for sterically hindered alcohols. The choice of base is critical; it must be sufficiently basic to scavenge the acid but not so nucleophilic that it competes with the alcohol.
The Mitsunobu Reaction: A Paradigm of Mildness and Control
The Mitsunobu reaction is an exceptionally valuable tool for esterification under mild, neutral conditions, particularly for secondary alcohols where stereochemical control is desired.[5][6] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[5]
Mechanism Insight: The reaction proceeds via the formation of an oxyphosphonium salt, which is a superb leaving group. The carboxylic acid, deprotonated by the betaine intermediate, acts as the nucleophile, attacking the carbon atom and displacing the triphenylphosphine oxide. A key feature of this Sₙ2 reaction is the complete inversion of stereochemistry at the alcohol carbon.[5][7]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent: Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. The characteristic orange color of DEAD will fade as the reaction proceeds.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the main challenge is the removal of triphenylphosphine oxide and the hydrazine byproduct. This is often achieved by chromatography, though crystallization or the use of polymer-supported reagents can simplify purification.[8]
Diagram: Mitsunobu Reaction Workflow
Caption: A typical experimental workflow for the Mitsunobu reaction.
Etherification (O-Alkylation): Building Structural Complexity
Creating an ether linkage is a common strategy to introduce larger substituents, which can act as pharmacophores or modulate the physical properties of the molecule.
Williamson Ether Synthesis
The classical approach involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Causality: This method is effective for simple, reactive alkyl halides (e.g., methyl iodide, benzyl bromide). However, the use of a strong, pyrophoric base like NaH requires careful handling and strictly anhydrous conditions. Furthermore, with secondary alkyl halides, elimination (E2) can become a significant competing side reaction. The tertiary amine in this compound can also be quaternized by the alkyl halide, leading to unwanted byproducts.
Mitsunobu Ether Synthesis
The Mitsunobu reaction can also be adapted for ether synthesis by using another alcohol or a phenol as the nucleophile.[6][9] This approach offers the same advantages of mild conditions and stereochemical inversion. It is particularly useful when the alkylating agent is a more complex alcohol rather than a simple halide.
Oxidation: Accessing the Ketone
Oxidation of the secondary hydroxyl group provides access to 1-methyl-3-piperidone, a valuable intermediate in its own right.[10] This ketone can then serve as an electrophilic site for reactions such as reductive amination, Grignard additions, or Wittig reactions.
Causality: The choice of oxidant is critical to avoid over-oxidation or reaction with the tertiary amine. Harsh oxidants like chromic acid are generally avoided.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is highly effective and generally avoids N-oxidation.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and reliable method for oxidizing primary and secondary alcohols. The reaction is typically run at room temperature in chlorinated solvents.
Data Summary: Common Oxidation Conditions
| Reagent System | Typical Temperature | Key Advantages | Potential Issues |
| Swern (DMSO, (COCl)₂, Et₃N) | -78 °C to RT | High yield, mild, avoids N-oxidation | Requires low temp, malodorous byproducts |
| Dess-Martin Periodinane | Room Temperature | Mild, neutral pH, easy workup | Reagent is shock-sensitive, expensive |
| Parikh-Doering (SO₃·pyridine) | 0 °C to RT | Mild, avoids over-oxidation | Reagent is hygroscopic |
Nucleophilic Substitution: Inverting Stereochemistry and Introducing New Functionality
To replace the hydroxyl group with another nucleophile (e.g., azide, amine, thiol), it must first be converted into a good leaving group.
Two-Step Activation-Displacement
This is a classical and reliable method.
-
Activation: The alcohol is first converted into a sulfonate ester (e.g., tosylate, mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.
-
Displacement: The resulting sulfonate is an excellent leaving group and can be displaced by a wide range of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration.
Causality: This two-step process provides excellent control and is broadly applicable. However, it requires an additional synthetic step, and the sulfonylating agents can be lachrymatory. The stability of the intermediate sulfonate must also be considered.
Direct Displacement via Mitsunobu Reaction
The Mitsunobu reaction is arguably the most elegant method for direct, one-pot nucleophilic substitution of an alcohol.[5][7] By using nucleophiles such as phthalimide (a surrogate for a primary amine via the Gabriel synthesis), hydrazoic acid (for azides), or thiols, the hydroxyl group can be cleanly replaced with complete stereochemical inversion.[6]
Trustworthiness: The self-validating nature of the Mitsunobu protocol lies in its predictable stereochemical outcome. The observation of inversion of configuration is a strong indicator that the reaction has proceeded through the intended Sₙ2 pathway.
The Role of Protecting Groups
In a complex, multi-step synthesis, the reactivity of both the hydroxyl group and the N-methyl amine can be problematic. Protecting groups are employed to temporarily mask a functional group, rendering it inert to a specific set of reaction conditions.[11]
-
Hydroxyl Protection: If the amine needs to be modified first (e.g., acylation), the hydroxyl group can be protected as a silyl ether (e.g., TBDMS), which is stable to many conditions but easily cleaved with fluoride sources (like TBAF).[12]
-
Amine Protection: While the N-methyl group is less reactive than a secondary amine, it can still undergo undesired reactions. In related systems (e.g., the parent 3-hydroxypiperidine), the nitrogen is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) group.[10][13] The Boc group is stable to bases and nucleophiles but is readily removed under acidic conditions (e.g., TFA).[14]
Conclusion
The hydroxyl group of this compound is a versatile functional handle that enables a vast array of synthetic transformations. A thorough understanding of the principles of esterification, etherification, oxidation, and nucleophilic substitution is essential for its effective manipulation. For drug development professionals, the choice of reaction is a strategic decision guided by the need for mildness, efficiency, and, crucially, stereochemical control. The Mitsunobu reaction, in particular, stands out as a powerful platform for achieving these goals, allowing for the direct and stereoinvertive conversion of the hydroxyl group into a wide range of other functionalities. By mastering the chemistry detailed in this guide, researchers can unlock the full synthetic potential of this important pharmaceutical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
The 3-Hydroxy-1-methylpiperidine Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets
Executive Summary
The 3-Hydroxy-1-methylpiperidine moiety, while a simple heterocyclic compound, represents a cornerstone in modern medicinal chemistry. It is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for a variety of different biological targets. This guide eschews a conventional review format, instead offering a deep, technically-focused exploration of three primary therapeutic target classes where this scaffold is of paramount importance: Opioid Receptors for advanced analgesics, Nicotinic Acetylcholine Receptors for neurological disorders, and Cyclin-Dependent Kinase 5 for neurodegenerative diseases and oncology. For each target class, we will dissect the mechanistic rationale, present structure-activity relationship (SAR) data, provide detailed experimental protocols for lead characterization, and offer a forward-looking perspective. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The 3-Hydroxypiperidine Scaffold – A Privileged Structure in Medicinal Chemistry
This compound (CAS 3554-74-3) is a chiral, cyclic amine that presents key pharmacophoric features: a basic nitrogen atom, a hydrogen-bond-donating hydroxyl group, and a lipophilic hydrocarbon backbone.[1] The piperidine ring itself is a ubiquitous structural motif in pharmaceuticals, prized for its ability to orient substituents in a defined three-dimensional space, thereby facilitating precise interactions with protein targets.[2]
The true power of the this compound scaffold lies in its synthetic versatility. The hydroxyl group serves as a handle for introducing a wide array of substituents through ether or ester linkages, while the tertiary amine can be synthesized via N-methylation of the corresponding secondary amine, or the methyl group can be replaced with other functionalities to fine-tune pharmacological properties. This allows for the creation of large, diverse chemical libraries for screening against various therapeutic targets.
Therapeutic Target Class 1: Opioid Receptors for Next-Generation Analgesics
The piperidine ring is the foundational core of some of the most potent synthetic opioids, including fentanyl and its analogues.[3] Derivatives of the 3-hydroxypiperidine scaffold have been extensively explored to develop potent and selective agonists for the μ-opioid receptor (MOR), the primary target for clinically used opioid analgesics.[4]
Mechanistic Rationale & Structure-Activity Relationship (SAR)
Opioid activity is classically associated with a pharmacophore consisting of a basic nitrogen and a phenolic moiety, spatially arranged to mimic the tyrosine message sequence of endogenous opioid peptides. In 3-hydroxypiperidine derivatives, the protonated piperidine nitrogen interacts with a key aspartate residue (Asp147 in the MOR) in the receptor binding pocket, while the hydroxyl group (often as part of a larger m-hydroxyphenyl group attached elsewhere) engages with a critical histidine residue.[4]
Modifications to the core this compound scaffold can dramatically influence potency and selectivity:
-
N-Substitution: The N-methyl group can be replaced by larger alkyl or arylalkyl groups (e.g., phenethyl) to enhance affinity and potency.[4]
-
C3-Hydroxyl Group: While the hydroxyl group itself is a key feature, its modification or the stereochemistry at this position can alter the binding mode and efficacy.
-
C4-Substitution: The addition of aryl and amide groups at the 4-position of the piperidine ring, as seen in fentanyl analogues, leads to exceptionally high potency.[3][5]
Quantitative Data: Analgesic Potency of Piperidine Derivatives
The following table summarizes the analgesic potency of representative piperidine-based compounds, illustrating the impact of structural modifications.
| Compound | Base Structure | Modification | Analgesic Potency (Morphine = 1) | Receptor Selectivity | Reference |
| Morphine | Morphinan | - | 1 | μ-agonist | [3] |
| Fentanyl | 4-Anilidopiperidine | - | ~80 | μ-agonist | [3] |
| cis-42 | 3-Methyl-4-(N-phenylamido)piperidine | Methoxyacetamide pharmacophore | 13,036 | μ-agonist | [3][5] |
| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | N-phenethyl substitution | Highly Potent (Ki = 0.0034 nM for MOR) | Selective μ-agonist | [4] |
Experimental Protocol: Mouse Hot-Plate Test for Analgesia
This protocol provides a standardized method for assessing the central analgesic activity of novel compounds derived from the this compound scaffold.
Objective: To determine the latency of a thermal pain response in mice following administration of a test compound.
Materials:
-
Hot-plate apparatus (e.g., Ugo Basile) set to a constant temperature (52-55°C).
-
Test animals: Male CD-1 or Swiss Webster mice (20-25 g).
-
Test compound, vehicle control (e.g., saline, DMSO/saline), and positive control (e.g., Morphine sulfate, 10 mg/kg).
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal).
-
Timer.
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer at the first clear sign of a pain response. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. Any mouse not responding by the cut-off time is removed and assigned the maximum latency score.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route.
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data can be analyzed using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.
Signaling Pathway: μ-Opioid Receptor Activation
Activation of the μ-opioid receptor, a Gi/o-coupled GPCR, by a 3-hydroxypiperidine-derived agonist initiates a signaling cascade leading to analgesia.
Caption: Agonist binding to the μ-opioid receptor activates Gi/o proteins, leading to analgesia.
Therapeutic Target Class 2: Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are ligand-gated ion channels involved in cognitive processes like learning and memory. Dysfunction of nAChRs is implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia.[6][7] The 3-hydroxypiperidine scaffold serves as a key building block for synthesizing ligands that can modulate nAChR activity, offering therapeutic potential for these debilitating neurological disorders.[8]
Mechanistic Rationale & SAR
nAChRs are pentameric structures with an agonist binding site at the interface of α and β subunits. The pharmacophore for nAChR ligands typically includes a cationic center (the protonated piperidine nitrogen) and a hydrogen bond acceptor. The this compound scaffold provides the cationic nitrogen, and further chemical elaboration can introduce moieties that interact with other regions of the receptor to confer subtype selectivity (e.g., for α4β2 vs. α7 subtypes).
-
N-Substitution: The N-methyl group can be replaced with larger, often aromatic, groups to enhance binding affinity and modulate functional activity (agonist, partial agonist, or antagonist).
-
C3-Hydroxyl Group: This group can be converted into ethers or esters, with the substituent size and electronics influencing subtype selectivity. For example, phenylcarbamate derivatives synthesized from this compound act as ligands for nAChRs.[8]
Quantitative Data: nAChR Binding Affinity of Piperidine Derivatives
This table presents binding affinities (Ki) for representative nAChR ligands, demonstrating the high affinity achievable with piperidine-based structures.
| Compound | Target Subtype | Ki (nM) | Functional Activity | Reference |
| Nicotine | α4β2 | ~1-5 | Agonist | [8] |
| Varenicline | α4β2 | 0.12 | Partial Agonist | [8] |
| Deschloroepibatidine Analog 5c | α4β2 | 0.17 | Antagonist | [8] |
| Deschloroepibatidine Analog 5d | α4β2 | 0.15 | Antagonist | [8] |
Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol details a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype (e.g., α4β2).
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with α4 and β2 subunits).
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).
-
Test compounds derived from this compound.
-
Unlabeled competitor for non-specific binding (e.g., high concentration of nicotine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filters (pre-soaked in polyethylenimine), and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + excess unlabeled competitor.
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: nAChR Ion Channel Modulation
Caption: Ligand binding to nAChRs opens the ion channel, leading to neuronal modulation.
Therapeutic Target Class 3: Cyclin-Dependent Kinase 5 (CDK5)
CDK5 is a unique serine/threonine kinase that is highly active in post-mitotic neurons. While essential for normal brain development, its dysregulation is a key driver of pathology in neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Aberrant CDK5 activity, often triggered by its association with the p25 regulatory subunit, leads to hyperphosphorylation of tau protein (forming neurofibrillary tangles) and other substrates, ultimately causing neuronal death.[9] Therefore, inhibiting CDK5 is a promising therapeutic strategy. Pyridine and pyrimidine derivatives, for which this compound is a valuable synthetic precursor, have shown potential as CDK5 inhibitors.
Mechanistic Rationale & SAR
CDK5 inhibitors typically function by competing with ATP for binding to the kinase domain. The 3-hydroxypiperidine scaffold can be incorporated into larger heterocyclic systems designed to fit into the ATP-binding pocket of CDK5. The N-methyl group and the C3-hydroxyl provide vectors for synthetic elaboration to interact with key residues in the active site, such as those in the hinge region, to achieve high potency and selectivity over other cyclin-dependent kinases.
-
Core Heterocycle: The piperidine ring is often part of a larger fused or linked heterocyclic system (e.g., imidazo[4,5-c]pyridine) that forms the core of the inhibitor.[11]
-
Substituents: Substituents projecting from this core, derived from the original piperidine scaffold, are crucial for making specific contacts within the ATP binding site to enhance affinity and selectivity.[11]
Quantitative Data: In Vitro Potency of Representative CDK Inhibitors
The following table includes IC50 values for several CDK inhibitors, highlighting the potency that can be achieved. While not all are direct derivatives of this compound, they represent the chemical space accessible from such scaffolds.
| Compound | Target | IC50 (nM) | Scaffold Class | Reference |
| Roscovitine | CDK5/p25 | 160 | Purine | [12] |
| Compound 5b | CDK2 | 21 | Imidazo[4,5-c]pyridine | [11] |
| cis-N-acetyl | CDK5/p25 | 9 | Cyclobutyl-imidazole | [13] |
| AT7519 | CDK5 | 130 | Pyrazole | [12] |
Experimental Protocol: In Vitro CDK5 Kinase Assay
This protocol describes a method to measure the inhibitory activity of test compounds on CDK5/p25 kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant CDK5/p25.
Materials:
-
Recombinant active CDK5/p25 enzyme.
-
Kinase substrate (e.g., Histone H1 peptide).
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Test compounds derived from this compound, dissolved in DMSO.
-
Positive control inhibitor (e.g., Roscovitine).
-
Apparatus for detecting the signal (scintillation counter for ³²P; luminometer for ADP-Glo™).
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the following to each well:
-
Kinase Reaction Buffer.
-
Test compound dilution (or DMSO for control).
-
CDK5/p25 enzyme.
-
Substrate (Histone H1).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect Signal:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Non-Radioactive (ADP-Glo™) Method: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Signaling Pathway: Role of CDK5 in Neurodegeneration
Caption: Neurotoxic stress leads to hyperactive CDK5/p25, which can be blocked by inhibitors.
Future Directions and Emerging Targets
The versatility of the this compound scaffold is far from exhausted. Its application is continually expanding into new therapeutic areas. For instance, piperidine-based compounds have been investigated as antagonists for the CCR5 receptor, a key target in HIV therapy, and as modulators of histamine receptors.[4][14] The principles of structure-based drug design, guided by an understanding of the SAR for these established target classes, will undoubtedly lead to the discovery of novel ligands for a host of other GPCRs, ion channels, and enzymes.
Conclusion
This compound is more than a simple chemical intermediate; it is a privileged scaffold that provides a robust starting point for the rational design of potent and selective modulators of high-value therapeutic targets. By understanding the core structure-activity relationships for its derivatives against opioid receptors, nicotinic acetylcholine receptors, and CDK5, drug discovery teams can more effectively navigate the complex chemical space to develop next-generation therapeutics for pain, neurodegenerative disorders, and beyond. The experimental protocols and mechanistic insights provided in this guide serve as a technical foundation for researchers aiming to harness the full potential of this remarkable molecular framework.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics - Lookchem [lookchem.com]
- 6. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 1-Methyl-3-piperidinol
An In-Depth Technical Guide to 1-Methyl-3-piperidinol: Properties, Synthesis, and Applications in Drug Development
Introduction
1-Methyl-3-piperidinol is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a hydroxyl group at position 3. As a chiral secondary alcohol, it serves as a critical and versatile building block in modern organic synthesis and medicinal chemistry. Its structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals, making a thorough understanding of its properties essential for researchers in drug discovery and development.[1] The presence of both a nucleophilic hydroxyl group and a basic tertiary amine, combined with a stereocenter at the C3 position, provides a rich chemical scaffold for creating complex molecular architectures with precise three-dimensional orientations. This guide offers a comprehensive technical overview of 1-Methyl-3-piperidinol, from its fundamental physicochemical properties and analytical characterization to its synthesis, reactivity, and applications as a key chiral synthon.
Chapter 1: Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This chapter details the core identifiers, physical characteristics, and crucial stereochemical nature of 1-Methyl-3-piperidinol.
Core Identification
The compound is identified by several key metrics that ensure unambiguous communication in scientific and regulatory contexts. The CAS number varies depending on whether the material is a racemic mixture or a specific enantiomer.
| Identifier | Value | Source |
| IUPAC Name | 1-methylpiperidin-3-ol | [2] |
| Synonyms | 3-Hydroxy-1-methylpiperidine, N-Methyl-3-piperidinol | [2][3][4][5] |
| Molecular Formula | C₆H₁₃NO | [2][3][4][5] |
| Molecular Weight | 115.17 g/mol | [2][6] |
| CAS Number (Racemate) | 3554-74-3 | [2][3][4] |
| CAS Number ((3R)-enantiomer) | 28808-26-6 | [6] |
| CAS Number ((3S)-enantiomer) | 62367-59-3 | [7] |
| InChI | InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | [2][4] |
| InChIKey | UKANCZCEGQDKGF-UHFFFAOYSA-N | [2][4] |
Physical Properties
The physical properties of 1-Methyl-3-piperidinol dictate its handling, storage, and use in various reaction conditions. It is typically a liquid at room temperature and is fully miscible with water, a trait attributable to the hydrogen-bonding capability of its hydroxyl group.[8]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 177.6 °C at 760 mmHg; 76-78 °C at 11 mmHg | [3][8] |
| Density | ~0.999 - 1.005 g/mL at 25 °C | [3][8] |
| Flash Point | 70 °C (158 °F) | [3][8] |
| Refractive Index (n²⁰/D) | ~1.475 - 1.486 | [3][8] |
| Water Solubility | Fully miscible | [8] |
Structural and Stereochemical Aspects
The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning 1-Methyl-3-piperidinol exists as a pair of non-superimposable mirror images, or enantiomers: (3R)-1-methylpiperidin-3-ol and (3S)-1-methylpiperidin-3-ol. This chirality is of paramount importance in drug development, as biological systems like enzymes and receptors are themselves chiral.[9] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or even contribute to adverse effects.[9] The ability to use enantiomerically pure 1-Methyl-3-piperidinol is therefore a critical advantage in synthesizing stereochemically defined active pharmaceutical ingredients (APIs).
Caption: Chiral nature of 1-Methyl-3-piperidinol.
Chapter 2: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate used in pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for a full profile of 1-Methyl-3-piperidinol.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a map of the proton environment. Key expected signals include a singlet for the N-methyl protons, multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton. ¹³C NMR will show distinct signals for each of the six carbon atoms.
-
Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight (115.17 g/mol ). Fragmentation patterns typically involve loss of radicals from the ring.[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. C-H and C-N stretching vibrations are also present.[2]
Chromatographic Analysis
Due to the compound's chirality, chromatographic methods must address both purity and stereoisomeric composition.
-
Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining chemical purity by separating the target compound from any starting materials, byproducts, or degradation products.
-
Chiral Separation: To resolve the (R) and (S) enantiomers, specialized chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This analysis is crucial to confirm the enantiomeric excess (e.e.) of a stereochemically pure sample.[9]
Caption: General analytical workflow for quality control.
Chapter 3: Synthesis and Reactivity
The utility of 1-Methyl-3-piperidinol as a building block is rooted in its accessible synthesis and predictable reactivity.
Synthetic Pathways
The most direct and common laboratory synthesis involves the reduction of the corresponding ketone, 1-Methyl-3-piperidone. This approach is efficient and utilizes readily available starting materials.[9][10]
Causality: This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent. It is chosen for its high chemoselectivity in reducing ketones and aldehydes without affecting other potentially reducible groups. Its ease of handling and safety profile make it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) for this transformation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Methyl-3-piperidone (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water or dilute hydrochloric acid to destroy any excess NaBH₄.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Make the remaining aqueous solution basic (pH > 10) with an aqueous NaOH solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Methyl-3-piperidinol.
-
Purification: If necessary, purify the product via vacuum distillation or column chromatography to obtain the final, high-purity compound.
Caption: Synthesis of 1-Methyl-3-piperidinol via ketone reduction.
Key Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups:
-
Secondary Alcohol: The hydroxyl group can undergo standard alcohol reactions such as O-acylation (to form esters), O-alkylation (to form ethers), or oxidation (to regenerate the parent ketone, 1-methyl-3-piperidone).
-
Tertiary Amine: The nitrogen atom is basic and nucleophilic. It readily forms salts with acids, a property often used to improve the crystallinity or aqueous solubility of derivatives.
Chapter 4: Applications in Drug Discovery and Development
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties like aqueous solubility and to serve as a rigid scaffold for orienting functional groups toward biological targets.[1]
A Versatile Chiral Synthon
The true power of 1-Methyl-3-piperidinol in drug design lies in its use as a chiral synthon. By starting with an enantiomerically pure form, chemists can introduce a defined stereocenter into a larger, more complex molecule, thereby controlling the final product's three-dimensional shape. This is a cornerstone of modern asymmetric synthesis.
Notable applications include:
-
Adenosine A₂A Antagonists: The (R)-enantiomer has been used as a building block in the synthesis of diaryl acylaminopyrimidines, a class of compounds investigated as adenosine A₂A antagonists for potential use in treating Parkinson's disease.[11]
-
DNA Methyltransferase (DNMT) Inhibitors: It serves as a key intermediate in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors of DNMTs and have potential applications in oncology.[11]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold is used to prepare phenylcarbamate derivatives that act as ligands for nAChRs, which are targets for various neurological disorders.[8]
The N-methyl group also plays a crucial role. It can influence a molecule's basicity (pKa), lipophilicity, and metabolic stability, and can engage in specific interactions with a biological target.[12] Modifying this group is a common strategy in lead optimization.
Caption: Logical flow from building block to drug candidate.
Chapter 5: Safety, Handling, and Toxicology
Proper handling of 1-Methyl-3-piperidinol is essential to ensure laboratory safety. The compound is classified as an irritant.[3][13]
GHS Hazard Classification
| Hazard Code | Hazard Statement | Source |
| H315 | Causes skin irritation | [2][13] |
| H319 | Causes serious eye irritation | [2][13] |
| H335 | May cause respiratory irritation | [2][13] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]
Conclusion
1-Methyl-3-piperidinol is far more than a simple heterocyclic alcohol; it is a high-value chemical tool for the modern medicinal chemist. Its combination of a basic amine, a reactive alcohol, and a critical stereocenter within the privileged piperidine scaffold makes it an indispensable building block for constructing novel therapeutics. A thorough understanding of its chemical properties, synthesis, analytical control, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the complex, multi-step process of drug discovery and development. Its continued application in the synthesis of next-generation pharmaceuticals underscores its lasting importance to the scientific community.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-piperidinol | 3554-74-3 [chemnet.com]
- 4. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 5. 3-Piperidinol, 1-methyl- (CAS 3554-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 8. This compound | 3554-74-3 [chemicalbook.com]
- 9. (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
thermal stability of N-methyl-3-piperidinol
An In-depth Technical Guide to the Thermal Stability of N-methyl-3-piperidinol
Abstract
N-methyl-3-piperidinol is a chiral piperidine derivative integral to the synthesis of various pharmaceutical agents.[1][2] Its structural complexity and role as a key building block necessitate a thorough understanding of its thermal stability to ensure safety, quality, and efficacy throughout the drug development lifecycle. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermal hazards of N-methyl-3-piperidinol. It moves beyond mere procedural descriptions to explain the scientific rationale behind experimental design, data interpretation, and the establishment of a self-validating analytical workflow. We will explore the application of core thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—to construct a robust thermal stability profile, enabling safe handling, processing, and storage.
The Imperative of Thermal Stability Assessment
In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate like N-methyl-3-piperidinol is not merely a data point; it is a cornerstone of process safety and product quality. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant risks of fire or explosion.[3] These events are characterized by a rapid increase in temperature and pressure within a reactor or storage vessel. Understanding the onset temperature of decomposition, the energy released, and the rate of pressure generation is critical for designing safe manufacturing processes, defining appropriate storage conditions, and ensuring compliance with regulatory guidelines. For piperidine derivatives, thermal degradation can also lead to the formation of hazardous byproducts, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), which must be managed.[4][5]
Core Analytical Techniques for Thermal Hazard Evaluation
A multi-technique approach is essential for a comprehensive thermal hazard assessment. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition where mass loss occurs and quantifying the extent of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events like melting, crystallization, and decomposition, and to quantify the enthalpy (heat) of these transitions.
-
Accelerating Rate Calorimetry (ARC): The ARC is a high-sensitivity adiabatic calorimeter that simulates a worst-case thermal runaway scenario.[6] By maintaining an adiabatic environment (zero heat loss), it precisely measures the self-heating rate of a sample once an exothermic reaction begins, providing critical data for pressure hazard assessment and safe process design.[3][7]
Experimental Protocol: A Self-Validating Workflow
The following protocols are designed to create a cohesive and cross-verifiable dataset. The rationale behind key parameter selections is explained to provide a deeper understanding of the experimental design.
Overall Analytical Workflow
The workflow ensures that preliminary screening data from TGA and DSC informs the more intensive and hazardous testing performed by ARC.
Caption: Integrated workflow for thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which N-methyl-3-piperidinol begins to decompose and lose mass.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of N-methyl-3-piperidinol into a standard aluminum or ceramic pan.
-
Rationale: This sample size is small enough to minimize thermal gradients within the sample, ensuring accurate temperature measurement, yet large enough to provide a clear mass loss signal.
-
-
Atmosphere: Nitrogen (Inert Gas) at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the material's inherent thermal stability.
-
-
Heating Program: Equilibrate at 30°C, then ramp the temperature from 30°C to 500°C at a rate of 10°C/min.
-
Rationale: A 10°C/min heating rate is a standard method that provides a good balance between resolution of thermal events and experiment duration.[8]
-
-
Data Analysis: Determine the onset temperature (Tonset) of decomposition, defined as the temperature at which significant mass loss begins. Record the temperatures at 5% and 50% mass loss (T5% and T50%) and the final residual mass.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the onset temperature of exothermic decomposition and quantify the energy released.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Weigh 2-5 mg of N-methyl-3-piperidinol into a high-pressure stainless steel or gold-plated pan. Crimp the pan hermetically.
-
Rationale: High-pressure pans are crucial to contain any gases evolved during decomposition, ensuring that the measured heat flow corresponds to the total energy of the reaction.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate at 30°C, then ramp from 30°C to 400°C at 10°C/min.
-
Rationale: The temperature range is chosen to cover the decomposition event identified by TGA, while the heating rate is kept consistent for direct comparison.
-
-
Data Analysis: Identify the onset temperature of any significant exotherm. Integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To measure the adiabatic self-heating rate and pressure generation during thermal decomposition.[7]
Methodology:
-
Sample Preparation: Load approximately 1-5 g of N-methyl-3-piperidinol into a suitable metallic (e.g., titanium or stainless steel) sample bomb equipped with a pressure transducer.[7]
-
Rationale: The larger sample mass compared to TGA/DSC provides a more realistic simulation of bulk material behavior. The bomb material is chosen for chemical compatibility.
-
-
Operating Mode: Heat-Wait-Search (HWS).
-
Experimental Parameters:
-
Start Temperature: Set approximately 50-70°C below the Tonset determined by TGA/DSC.
-
Heat Step: 5°C.
-
Wait Time: 15 minutes.
-
Sensitivity Threshold: 0.02 °C/min.
-
-
Data Analysis: Once self-heating is detected, the instrument switches to adiabatic mode. Record the temperature and pressure as a function of time. Determine the adiabatic onset temperature, the Time to Maximum Rate (TMR), and the maximum temperature and pressure rise rates (dT/dt and dP/dt).
Synthesizing the Data: A Thermal Stability Profile
The data from these three techniques are compiled to create a comprehensive profile. While specific values for N-methyl-3-piperidinol require experimental measurement, the following table illustrates the type of data generated and provides hypothetical, yet realistic, values for discussion.
| Parameter | Technique | Hypothetical Value | Significance |
| Onset of Mass Loss (Tonset) | TGA | 185°C | Temperature at which significant volatilization or degradation begins. |
| Temperature at 5% Mass Loss (T5%) | TGA | 195°C | Indicates the start of major decomposition. |
| Onset of Exotherm (Tonset) | DSC | 180°C | The temperature at which the substance begins to release heat. A critical safety parameter. |
| Heat of Decomposition (ΔHd) | DSC | -350 J/g | The total energy released during decomposition. Higher values indicate greater hazard potential. |
| Adiabatic Onset Temperature | ARC | 175°C | The temperature at which self-heating begins under adiabatic conditions. Often the most conservative and crucial onset value for process safety. |
| Time to Maximum Rate (TMR) from Onset | ARC | 8 hours | The time available to take corrective action from the point of runaway detection. |
| Max Self-Heat Rate (dT/dt) | ARC | >100 °C/min | Indicates the severity and speed of the thermal runaway. |
| Max Pressure Rise Rate (dP/dt) | ARC | >50 bar/min | Crucial for designing pressure relief systems. |
Proposed Decomposition Pathways
The chemical structure of N-methyl-3-piperidinol, containing both a tertiary amine and a secondary alcohol on a piperidine ring, suggests several potential thermal degradation routes. At elevated temperatures, initial decomposition is likely to involve dehydration (loss of water from the alcohol) or ring-opening reactions. Further fragmentation would lead to the release of smaller volatile compounds. The presence of nitrogen logically leads to the formation of various nitrogen oxides (NOx) upon combustion or in the presence of an oxidant, while the carbon backbone would produce carbon monoxide (CO) and carbon dioxide (CO2), consistent with safety data for similar compounds.[4][5]
Caption: Simplified proposed decomposition pathway for N-methyl-3-piperidinol.
Implications for Drug Development and Process Safety
The synthesized thermal stability profile has direct and actionable implications:
-
Maximum Safe Operating Temperature: Based on the ARC adiabatic onset temperature (e.g., 175°C), a significant safety margin would be applied to define the maximum allowable temperature for any process step (e.g., reaction, distillation, drying).
-
Storage Conditions: The data informs the setting of safe storage temperature limits to prevent slow, long-term decomposition.
-
Drying Operations: The TGA data is critical for designing drying cycles, ensuring that the temperature remains well below the decomposition onset to prevent degradation of the final product.
-
Emergency Relief System (ERS) Design: The pressure and temperature rise rate data from the ARC experiment are essential inputs for engineering calculations to correctly size emergency vents and rupture disks for reactors.
Conclusion
A thorough evaluation of the is a non-negotiable aspect of its use in pharmaceutical development. By employing a self-validating workflow that integrates TGA, DSC, and ARC, researchers and process safety professionals can build a comprehensive understanding of the material's thermal hazards. This data-driven approach, which emphasizes the causality behind experimental choices, is fundamental to designing safe manufacturing processes, ensuring product quality and stability, and protecting personnel and assets from the risks of thermal runaway events.
References
- 1. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 4. fishersci.ie [fishersci.ie]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. mdpi.com [mdpi.com]
- 9. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3-Hydroxy-1-methylpiperidine from 3-Hydroxypyridine
Abstract
This document provides a comprehensive guide for the synthesis of 3-Hydroxy-1-methylpiperidine, a valuable heterocyclic building block in pharmaceutical and medicinal chemistry.[1][2] The protocol details a robust and widely-practiced two-step synthetic route commencing from the readily available precursor, 3-hydroxypyridine. The initial step involves the catalytic hydrogenation of the pyridine ring to yield the intermediate, 3-hydroxypiperidine. The subsequent step achieves N-methylation of this intermediate via the Eschweiler-Clarke reaction. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, safety precautions, and data interpretation.
Introduction and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalized derivative, this compound, serves as a key intermediate for synthesizing a range of pharmacologically active compounds, including ligands for nicotinic acetylcholine receptors and cyclin-dependent kinase 5 (CDK5) inhibitors.[1]
The conversion of 3-hydroxypyridine to this compound is most effectively achieved through a two-stage process:
-
Ring Saturation: The aromatic pyridine ring of 3-hydroxypyridine is reduced to a piperidine ring. This transformation requires breaking the aromaticity and is typically accomplished via catalytic hydrogenation under pressure.
-
N-Alkylation: The resulting secondary amine, 3-hydroxypiperidine, is then methylated to form the target tertiary amine.
This document outlines validated protocols for each step, emphasizing the rationale behind catalyst selection, reaction conditions, and safety considerations.
Overall Synthetic Pathway
The transformation follows a logical sequence of reduction followed by alkylation.
Diagram 1: Two-Step Synthesis Route. A visual overview of the conversion from 3-hydroxypyridine to the final product.
Protocol I: Synthesis of 3-Hydroxypiperidine via Catalytic Hydrogenation
3.1. Principle and Mechanistic Insight
The hydrogenation of a pyridine ring is a challenging reduction due to the molecule's aromatic stability. This transformation is typically achieved using heterogeneous catalysis with platinum-group metals (PGM) such as platinum, rhodium, or ruthenium.[3][4] The reaction proceeds by the adsorption of the pyridine molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, ultimately leading to the saturated piperidine ring.[5][6]
The choice of catalyst and solvent is critical. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective, especially in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.[3][7] Alternative catalysts, such as rhodium-on-carbon (Rh/C) or bimetallic systems like Rh-Ni/C, have been developed to achieve high yields under milder conditions.[8] The hydrogenation of hydroxypyridines has historically been difficult, but the use of specific solvents or catalyst systems has enabled this transformation.[9]
3.2. Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is a well-established method for pyridine ring saturation.
3.2.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxypyridine | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Platinum(IV) Oxide (PtO₂) | Adams' Catalyst | Sigma-Aldrich | Handle with care; can be pyrophoric. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Corrosive. Use in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Grade | For neutralization. |
| Ethyl Acetate | ACS Grade | VWR | Flammable. For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Lab Grade | Lab Grade | For drying. |
| Equipment | |||
| Parr Hydrogenator or similar | High-pressure reaction vessel. | ||
| Magnetic Stir Plate & Stir Bar | |||
| Buchner Funnel & Filter Flask | |||
| Celite® 545 | Filter aid. | ||
| Rotary Evaporator | |||
| Standard Glassware | Beakers, flasks, separatory funnel. |
3.2.2. Step-by-Step Procedure
-
Vessel Preparation: Place 3-hydroxypyridine (e.g., 10.0 g, 105.1 mmol) into a suitable high-pressure hydrogenation vessel.
-
Solvent Addition: Under a fume hood, add glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, e.g., 500 mg, ~5 mol%). Caution: The catalyst may be pyrophoric; handle under an inert atmosphere if possible, though brief exposure to air is generally acceptable.
-
Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi).[3][4]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 6-10 hours.[3]
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid or methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Neutralization and Extraction: Cool the residue in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is >8. Caution: Vigorous CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxypiperidine as an oil or low-melting solid. The product can be further purified by vacuum distillation if necessary.[8]
Protocol II: Synthesis of this compound via Eschweiler-Clarke Reaction
4.1. Principle and Mechanistic Insight
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines.[10][11] The reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[12] The key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents like methyl iodide.[10][12]
The mechanism involves two main stages:
-
Imine Formation: The secondary amine (3-hydroxypiperidine) reacts with formaldehyde to form an unstable aminol, which dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine. This step is irreversible due to the concurrent evolution of carbon dioxide gas.[10]
4.2. Experimental Protocol
4.2.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxypiperidine | From Protocol I | ||
| Formic Acid | ≥95% | Sigma-Aldrich | Corrosive. Use in a fume hood. |
| Formaldehyde | 37% in H₂O | Sigma-Aldrich | Toxic and suspected carcinogen. |
| Sodium Hydroxide (NaOH) | Pellets or Solution | Lab Grade | Corrosive. For basification. |
| Diethyl Ether or DCM | ACS Grade | VWR | Flammable/Volatile. For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Lab Grade | For drying. |
| Equipment | |||
| Round-bottom flask | |||
| Reflux Condenser | |||
| Heating Mantle with Stirrer | |||
| Standard Glassware |
4.2.2. Step-by-Step Procedure
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypiperidine (e.g., 10.0 g, 98.9 mmol).
-
Reagent Addition: In a fume hood, add formic acid (excess, e.g., 2.5 equivalents, 11.4 g or 9.3 mL) followed by aqueous formaldehyde (37%, excess, e.g., 2.5 equivalents, 20.1 g or 18.6 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction is complete when the evolution of CO₂ gas ceases.
-
Cooling and Basification: Cool the reaction mixture to room temperature. In an ice bath, carefully make the solution strongly basic (pH >12) by the slow addition of 20-40% aqueous sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (DCM) (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude this compound is often of sufficient purity for many applications. For higher purity, it can be purified by vacuum distillation (boiling point: 76-78 °C at 11 mmHg).[1][13]
Experimental Workflow and Data Summary
Diagram 2: Overall Experimental Workflow. This chart outlines the complete process from starting material to purified final product.
Table 1: Summary of Reaction Parameters
| Parameter | Protocol I: Hydrogenation | Protocol II: N-Methylation |
| Key Reagents | 3-Hydroxypyridine, H₂, PtO₂ | 3-Hydroxypiperidine, HCOOH, CH₂O |
| Solvent | Glacial Acetic Acid | None (reagents act as solvent) |
| Temperature | Room Temperature | ~100-110 °C (Reflux) |
| Pressure | 50 - 70 bar | Atmospheric |
| Typical Yield | >90% (for similar systems)[8] | High, often >85% |
| Purification | Extraction, optional distillation | Extraction, Vacuum Distillation |
Safety and Handling Precautions
All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and operated according to manufacturer specifications. Use in an area free of ignition sources.
-
Catalysts (PtO₂): Platinum catalysts can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Quench carefully and do not allow the used, dry catalyst to be exposed to air.
-
Acids (Acetic, Formic): These are corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Formaldehyde: A toxic substance and a suspected human carcinogen. Always handle in a fume hood and avoid inhalation or skin contact.
-
Sodium Borohydride (Alternative Reductant): While not used in the primary protocols, if used as an alternative reducing agent, it is crucial to note that it reacts violently with water to produce flammable hydrogen gas.[14][15] It is also toxic if swallowed.[14] Handle in a dry environment and quench with care.[15]
-
General Handling: Avoid contact with skin and eyes for all chemicals.[15][16] In case of exposure, rinse the affected area thoroughly with water and seek medical attention.[16]
References
- 1. This compound | 3554-74-3 [amp.chemicalbook.com]
- 2. CAS 3554-74-3: this compound | CymitQuimica [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 9. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 12. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 3554-74-3 [chemicalbook.com]
- 14. eurofinsus.com [eurofinsus.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols: 3-Hydroxy-1-methylpiperidine as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Hydroxy-1-methylpiperidine Scaffold
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its piperidine core is a prevalent motif in a multitude of FDA-approved drugs and biologically active molecules, owing to its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The strategic placement of a hydroxyl group at the 3-position and a methyl group on the nitrogen atom provides two key points for synthetic diversification, making it a valuable building block for creating diverse chemical libraries.[3][4][5]
The hydroxyl group serves as a versatile handle for introducing a wide range of functionalities through reactions such as etherification, esterification, and the formation of carbamates. The tertiary amine of the piperidine ring imparts basicity to the molecule, a crucial feature for many centrally active pharmaceutical agents. This document provides a detailed guide to the practical application of this compound in the synthesis of key intermediates for drug discovery, complete with detailed protocols and mechanistic insights.
Core Synthetic Transformations of this compound
The reactivity of this compound is dominated by the chemistry of its secondary alcohol. The following sections detail robust and scalable protocols for its derivatization.
O-Alkylation via Williamson Ether Synthesis: Accessing Novel Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[6][7][8][9][10] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For this compound, this reaction provides a straightforward route to a diverse array of 3-alkoxy-1-methylpiperidine derivatives, which are key intermediates in the synthesis of muscarinic acetylcholine receptor (M1) antagonists and other neurologically active compounds.[11]
Causality of Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is used to irreversibly deprotonate the secondary alcohol, ensuring a high concentration of the reactive alkoxide. The use of a non-nucleophilic base is critical to avoid competition with the desired alkylation reaction.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.
-
Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction with sodium hydride. The subsequent alkylation is often carried out at room temperature or with gentle heating to drive the reaction to completion.
Experimental Protocol: Synthesis of 3-Benzyloxy-1-methylpiperidine
References
- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 6. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 7. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. This compound | 3554-74-3 [chemicalbook.com]
Application Notes and Protocols: N-Methylation of 3-Hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Methyl Piperidine Moiety
The N-methyl-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry and pharmacology. The introduction of a methyl group to the piperidine nitrogen atom can significantly modulate a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic profile and its binding affinity for biological targets. Consequently, the efficient and selective N-methylation of 3-hydroxypiperidine is a critical transformation in the synthesis of a wide range of pharmaceutical agents.
This guide provides a detailed overview of established protocols for the N-methylation of 3-hydroxypiperidine, with a focus on the underlying chemical principles, practical experimental details, and a comparative analysis of different synthetic strategies.
Comparative Analysis of N-Methylation Strategies
Several methods can be employed for the N-methylation of a secondary amine like 3-hydroxypiperidine. The choice of method often depends on factors such as scale, substrate sensitivity, available reagents, and desired purity.
| Method | Methyl Source | Reducing Agent / Catalyst | Typical Conditions | Pros | Cons |
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | 80-100 °C, neat or in water | High yield, cost-effective, avoids over-methylation (no quaternary salt formation)[1]. | High temperatures, requires acidic conditions, potential for side reactions with sensitive substrates. |
| Reductive Amination | Formaldehyde | Sodium Triacetoxyborohydride (STAB) | Room temperature, DCE or DCM | Mild conditions, high chemoselectivity, broad functional group tolerance. | Higher reagent cost, potential for reduced efficiency with hydroxyl-containing substrates[2]. |
| Catalytic Methylation | Methanol | Transition Metal Catalysts (e.g., Ru, Ir) | High temperature (130-180 °C), often requires a base. | "Green" methyl source (methanol), high atom economy, water is the only byproduct[3]. | Requires specialized catalysts, high temperatures and pressures may be needed, catalyst may be expensive. |
Reaction Mechanisms and Pathways
A clear understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols.
Eschweiler-Clarke Reaction Mechanism
The Eschweiler-Clarke reaction is a classic and robust method for amine methylation. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key feature is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][4]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Reductive Amination Mechanism
Reductive amination with sodium triacetoxyborohydride (STAB) follows a similar initial pathway of iminium ion formation. However, the reduction is achieved with a milder, more selective hydride source.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Hydroxy-1-methylpiperidine in the Synthesis of Potent CDK5 Inhibitors
For: Researchers, scientists, and drug development professionals in neurobiology and oncology.
Introduction: The Double-Edged Sword of CDK5
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that stands apart from its family members.[1][2] While other CDKs are key regulators of the cell cycle, CDK5's primary domain is the nervous system, where it is essential for neuronal development, migration, and synaptic plasticity.[3][4] Its activity is governed not by cyclins, but by its neuron-specific activators, p35 and p39.[2][3] This unique regulatory mechanism confines its primary functions to post-mitotic neurons.[2]
However, under conditions of cellular stress, such as excitotoxicity or inflammation, the regulatory landscape of CDK5 is dramatically altered. The calcium-dependent protease calpain cleaves p35 into a more stable and hyperactive fragment, p25.[2][5] The resulting CDK5/p25 complex exhibits prolonged and deregulated kinase activity, leading to the hyperphosphorylation of various substrates. This aberrant activity is a key pathological driver in a host of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it contributes to the formation of neurofibrillary tangles and neuronal death.[1][3][5] Consequently, the specific inhibition of the CDK5/p25 complex has emerged as a promising therapeutic strategy.[5]
This guide provides a detailed overview of the synthesis of potent CDK5 inhibitors, with a particular focus on the strategic incorporation of the 3-hydroxy-1-methylpiperidine moiety. We will explore the rationale behind its use, provide a detailed synthetic protocol for a key inhibitor, and discuss the structure-activity relationship (SAR) that underscores its importance.
The CDK5 Signaling Pathway: From Normal Function to Pathology
Under physiological conditions, the CDK5/p35 complex is involved in a multitude of crucial neuronal processes. However, pathological insults trigger a cascade that leads to CDK5 hyperactivation and neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN118005624B - A pyrimidine benzo five-membered ring CDK inhibitor and its preparation method and application - Google Patents [patents.google.com]
The Versatile Scaffold: Application of 1-Methyl-3-piperidinol in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Piperidine Ring in Drug Design
The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This six-membered nitrogen-containing heterocycle is not merely a passive structural element; its conformational flexibility and basic nitrogen atom play crucial roles in molecular recognition at biological targets.[2] When functionalized, as in the case of 1-Methyl-3-piperidinol, this scaffold becomes a powerful tool for medicinal chemists to fine-tune a drug candidate's potency, selectivity, and metabolic stability.[1] The chirality of 1-Methyl-3-piperidinol, available as both (R) and (S) enantiomers, offers an additional layer of sophistication, allowing for stereospecific interactions with chiral biological macromolecules—a critical aspect in the development of modern therapeutics.[3] This guide will delve into the multifaceted applications of 1-Methyl-3-piperidinol, providing both a high-level overview of its strategic use and detailed protocols for its practical application in the synthesis of medicinally relevant compounds.
Core Applications of 1-Methyl-3-piperidinol in Drug Discovery
The 1-Methyl-3-piperidinol scaffold is a versatile building block employed in the synthesis of a wide array of therapeutic agents targeting various disease areas. Its utility stems from the combination of the piperidine ring's desirable properties and the reactive hydroxyl group, which serves as a handle for further chemical modifications.
Targeting Neurodegenerative Diseases
The central nervous system (CNS) is a primary arena where piperidine-containing drugs have made a significant impact.[4] The ability of the piperidine scaffold to often confer blood-brain barrier permeability makes it an attractive choice for CNS-acting agents.
-
Anticholinergics for Alzheimer's and Asthma: 1-Methyl-3-piperidinol is a key precursor in the synthesis of "soft" anticholinergics. These drugs are designed to have a controlled and localized effect, minimizing systemic side effects. The hydroxyl group of 1-Methyl-3-piperidinol can be esterified to produce compounds that modulate muscarinic acetylcholine receptors, which are implicated in the pathophysiology of Alzheimer's disease and asthma.
-
Adenosine A2A Receptor Antagonists for Parkinson's Disease: The development of antagonists for the adenosine A2A receptor is a promising therapeutic strategy for Parkinson's disease.[5][6] The 1-Methyl-3-piperidinol moiety has been incorporated into various heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, to create potent and selective A2A antagonists.[5][6] The piperidine ring in these molecules often occupies a specific pocket in the receptor, contributing to high-affinity binding.
Cardiovascular Drug Development
-
Na+,K+-ATPase Inhibitors for Heart Failure: The hydroxyl group of 1-Methyl-3-piperidinol can be used to synthesize analogs of natural products with cardiotonic activity. By serving as a key building block, it allows for the creation of novel inhibitors of the Na+,K+-ATPase enzyme, a well-established target for the treatment of heart failure.
Analgesics
The piperidine scaffold is a classic feature of many potent analgesics, including meperidine and fentanyl analogs.[7] While much of the foundational work has been on 4-substituted piperidines, the principles of molecular modification are applicable to 3-substituted isomers as well. The orientation of substituents on the piperidine ring is critical for interaction with opioid receptors, and the 3-hydroxy group of 1-Methyl-3-piperidinol provides a vector for exploring these interactions.[8]
Structure-Activity Relationships (SAR): The "Why" Behind the Design
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it explains how changes in a molecule's structure affect its biological activity.[9] For 1-Methyl-3-piperidinol derivatives, several key principles guide the design of new therapeutic agents:
-
Stereochemistry: The absolute configuration at the 3-position of the piperidine ring is often critical for biological activity. One enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other, due to the three-dimensional nature of drug-receptor interactions.
-
The Role of the Hydroxyl Group: The hydroxyl group of 1-Methyl-3-piperidinol can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein.[3] Esterification or etherification of this group is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For instance, converting the hydroxyl group to an ether can increase lipophilicity, potentially enhancing brain penetration.
-
The N-Methyl Group: The methyl group on the piperidine nitrogen influences the basicity of the amine and its steric profile. This can affect the molecule's overall solubility, its ability to cross cell membranes, and its interaction with the target. In some cases, replacing the N-methyl group with other substituents is a key step in optimizing a drug candidate.
Experimental Protocols: A Practical Guide
The following protocol is a representative example of how a chiral piperidinol scaffold is utilized in the synthesis of medicinally relevant compounds. While this specific example uses a 4-piperidinol derivative, the principles of epoxide ring-opening are directly applicable to syntheses starting with 1-Methyl-3-piperidinol.
Protocol 1: General Procedure for the Synthesis of Chiral Piperidinol Analogs
This protocol details the synthesis of chiral piperidinol analogs through the ring-opening of a chiral epoxide, a common and versatile method in medicinal chemistry.[10]
Objective: To synthesize a chiral 1-substituted piperidinol derivative.
Materials:
-
(S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin
-
Substituted phenol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (or other desired piperidinol)
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Caption: Synthetic workflow for chiral piperidinol analogs.
Procedure:
Step 1: Synthesis of the Chiral Epoxide Intermediate
-
To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq., e.g., 2 mmol).
-
Add anhydrous acetonitrile (15 mL).
-
Add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq., 2.4 mmol).
-
Add cesium carbonate (2.0 eq., 4 mmol).
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate. Wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude epoxide intermediate. This crude product is typically used in the next step without further purification.[10]
Causality Note: Cesium carbonate is used as a base to deprotonate the phenol, forming a phenoxide which is a potent nucleophile for the ring-opening of the epichlorohydrin. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Using the crude product directly in the next step is often more efficient as the main byproducts can be more easily removed after the subsequent reaction.[10]
Step 2: Coupling with the Piperidinol
-
To a round-bottom flask, add the crude epoxide intermediate from Step 1.
-
Add the desired piperidinol (e.g., 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
Causality Note: The piperidine nitrogen acts as a nucleophile, attacking the epoxide ring to form the final product. Ethanol is a protic solvent that can facilitate the reaction and solubilize the reactants.
Step 3: Purification
-
Concentrate the reaction mixture from Step 2 under reduced pressure to remove the ethanol.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final chiral piperidinol analog.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10]
Data Summary Table for Representative Synthesized Analogs:
| Compound ID | Starting Epoxide | 2-Step Overall Yield | Melting Point (°C) | HPLC Purity (at 218 nm) |
| 4m | (S)-epichlorohydrin | 35.2% | 135-137 | 98.4% |
| 4n | (R)-epichlorohydrin | 21.1% | 138-141 | 96.8% |
| 5c | (R)-epichlorohydrin | 37.2% | 101-104 | Not specified |
Data adapted from reference[10].
Conclusion and Future Perspectives
1-Methyl-3-piperidinol is a privileged scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutics. Its inherent structural features, combined with its chirality, provide a rich chemical space for exploration. The continued application of this versatile building block in drug discovery programs, particularly in the areas of neurodegenerative and cardiovascular diseases, is expected to yield new and improved medicines. As our understanding of disease biology deepens, the strategic use of well-designed molecular scaffolds like 1-Methyl-3-piperidinol will remain a critical component of successful drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.uno.edu [scholarworks.uno.edu]
- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Nicotinic Acetylcholine Receptor Ligands Utilizing a 3-Hydroxy-1-methylpiperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic strategies for preparing novel nicotinic acetylcholine receptor (nAChR) ligands, leveraging the versatile 3-hydroxy-1-methylpiperidine scaffold. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery context.
Introduction: The Therapeutic Potential of nAChR Ligands and the Strategic Value of the this compound Scaffold
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological and pathological processes in the central and peripheral nervous systems.[1][2] Their involvement in cognitive function, pain perception, and neurodegenerative diseases has made them a significant target for therapeutic intervention.[3] The development of selective nAChR ligands is a key objective in modern medicinal chemistry, with the potential to yield novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4]
The this compound moiety is a valuable and cost-effective starting material for the synthesis of a diverse range of nAChR ligands.[5][6] Its piperidine core is a common feature in many known nAChR modulators, and the hydroxyl group at the 3-position provides a convenient handle for a variety of chemical transformations. Furthermore, the N-methyl group can be retained or removed to allow for further structural diversification, enabling a broad exploration of the chemical space around this privileged scaffold. This guide will detail key synthetic transformations and provide step-by-step protocols for the synthesis of nAChR ligands derived from this compound.
Core Synthetic Strategies and Mechanistic Rationale
The synthesis of nAChR ligands from this compound can be broadly categorized into two main strategies: direct derivatization of the hydroxyl group and modification of the piperidine nitrogen.
Direct Derivatization of the 3-Hydroxyl Group
The secondary alcohol of this compound is a prime site for introducing molecular diversity. Key reactions include etherification, esterification, and carbamate formation.
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[7] This reaction is particularly useful for coupling this compound with various phenolic compounds to generate a library of aryl ether derivatives. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]
Causality behind Experimental Choices: The choice of DIAD over DEAD is often preferred due to its lower toxicity and the easier removal of the resulting hydrazine byproduct. The reaction is typically run in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reactive intermediates. The order of addition is crucial: the alcohol, phenol, and phosphine are mixed before the dropwise addition of the azodicarboxylate at a reduced temperature to control the exothermic reaction.[8]
Phenylcarbamates are a known class of nAChR ligands.[9] The synthesis of these derivatives from this compound involves the reaction of the hydroxyl group with a substituted phenyl isocyanate. This reaction is typically catalyzed by a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane (DCM).
Modification of the Piperidine Nitrogen: N-Demethylation
To expand the synthetic possibilities and explore structure-activity relationships (SAR) at the piperidine nitrogen, the N-methyl group can be removed. This N-demethylation step yields the corresponding secondary amine, 3-hydroxypiperidine, which can then be subjected to a variety of N-alkylation or N-arylation reactions.
Several methods exist for N-demethylation, including the use of chloroformates (e.g., 1-chloroethyl chloroformate, ACE-Cl) followed by methanolysis, or oxidative methods.[10] The choice of method depends on the overall functionality of the molecule and the desired reaction conditions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.
Protocol 1: Synthesis of 3-(Aryloxy)-1-methylpiperidine via Mitsunobu Reaction
This protocol describes a general procedure for the synthesis of aryl ether derivatives of this compound.
Materials:
-
This compound
-
Substituted phenol (ArOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(aryloxy)-1-methylpiperidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Quantitative Data for Mitsunobu Reaction
| Phenol Substituent (Ar) | Yield (%) |
| 4-Fluorophenyl | 65-75 |
| 3-Chlorophenyl | 60-70 |
| 4-Methoxyphenyl | 70-80 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Protocol 2: N-Demethylation of this compound
This protocol outlines a two-step procedure for the N-demethylation using 1-chloroethyl chloroformate (ACE-Cl).
Materials:
-
This compound
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
Procedure: Step 1: Carbamate Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 2: Methanolysis
-
Dissolve the crude carbamate intermediate from Step 1 in methanol.
-
Reflux the solution for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-hydroxypiperidine hydrochloride.
Characterization of Synthesized Ligands
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to monitor include the chemical shifts of the piperidine ring protons, the methoxy protons (if applicable), and the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.
Table 2: Expected Spectroscopic Data for a Generic 3-(4-Fluorophenoxy)-1-methylpiperidine
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9-7.1 (m, 4H, Ar-H), 4.2-4.4 (m, 1H, CH-O), 2.8-3.0 (m, 2H, N-CH₂), 2.3 (s, 3H, N-CH₃), 1.6-2.2 (m, 6H, piperidine-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5 (d, J=240 Hz, C-F), 155.0 (C-O), 120.0 (d, J=8 Hz, Ar-CH), 115.5 (d, J=23 Hz, Ar-CH), 75.0 (CH-O), 56.0 (N-CH₂), 46.0 (N-CH₃), 30.0, 25.0, 20.0 (piperidine-CH₂) |
| HRMS (ESI) | Calculated for C₁₂H₁₇FNO [M+H]⁺, found value within ± 5 ppm |
Biological Evaluation: Screening for nAChR Activity
Once synthesized and characterized, the novel compounds should be evaluated for their activity at various nAChR subtypes.
Radioligand Binding Assays
Radioligand binding assays are a common initial screening method to determine the affinity of a compound for a specific receptor subtype.[11] These assays typically involve incubating the test compound with a preparation of cells or tissues expressing the nAChR of interest and a radiolabeled ligand with known high affinity for that receptor (e.g., [³H]epibatidine for α4β2* nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs).[12] The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Functional Assays
Functional assays are crucial to determine whether a ligand is an agonist, antagonist, or allosteric modulator.[13]
-
Calcium Influx Assays: Many nAChRs are permeable to calcium ions. Fluorometric imaging plate reader (FLIPR) assays using calcium-sensitive dyes can be used to measure changes in intracellular calcium concentration upon receptor activation.
-
Electrophysiology: Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from mammalian cells expressing specific nAChR subtypes provide detailed information about the functional effects of a compound on ion channel gating and kinetics.
-
Dopamine Release Assays: For nAChRs involved in neurotransmitter release, assays measuring the release of dopamine from cell lines like PC12 can be employed to assess ligand bioactivity.[14]
Conclusion
The this compound scaffold represents a versatile and accessible starting point for the synthesis of novel nicotinic acetylcholine receptor ligands. Through strategic application of reactions such as the Mitsunobu O-arylation and N-demethylation followed by functionalization, a wide array of structurally diverse compounds can be generated. The detailed protocols and workflows provided in this guide are intended to empower researchers in the field of drug discovery to efficiently synthesize and evaluate new chemical entities targeting nAChRs, ultimately contributing to the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. jptcp.com [jptcp.com]
- 2. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3554-74-3 [chemicalbook.com]
- 6. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis and evaluation of phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity Isolation of 3-Hydroxy-1-methylpiperidine via Vacuum Fractional Distillation
Introduction
3-Hydroxy-1-methylpiperidine is a pivotal heterocyclic building block in contemporary drug discovery and development.[1][2][3] Its structural motif is integral to a range of pharmacologically active agents, making the purity of this intermediate a critical determinant of downstream reaction success, final product quality, and biological efficacy. This guide provides a comprehensive, field-tested protocol for the purification of this compound using vacuum fractional distillation, a technique chosen for its efficacy in separating compounds with close boiling points and for its ability to mitigate thermal degradation of the target molecule.
The causality for employing vacuum distillation stems from the compound's boiling point characteristics. At atmospheric pressure, the boiling point is approximately 177.6 °C.[4] However, prolonged exposure to such temperatures can risk thermal decomposition, a common issue with amino alcohols.[5] By reducing the operational pressure, the boiling point is significantly lowered (e.g., 76-78 °C at 11 mmHg), allowing for a safer and more efficient separation from both lower- and higher-boiling impurities.[6][7][8]
Part 1: Pre-Distillation—Characterization and Safety
1.1. Initial Material Assessment
Before commencing distillation, it is imperative to characterize the crude this compound. This foundational step informs the distillation strategy, particularly the number of theoretical plates required for the column and the appropriate vacuum level.
-
Analytical Techniques:
-
Gas Chromatography (GC): To quantify the purity of the starting material and identify the relative concentrations of volatile impurities. A purity level of >98% is often cited for commercially available grades.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the target compound and identify any structural isomers or significant non-volatile impurities.
-
Karl Fischer Titration: To determine the water content. Water can form azeotropes or interfere with the distillation process. Many amino alcohols are hygroscopic.
-
1.2. Potential Impurities Profile
Understanding the potential impurities is key to designing an effective separation. Based on common synthetic routes, such as the reduction of 1-methyl-3-piperidone or the hydrogenation of 3-hydroxy-1-methylpyridinium salts, impurities may include:[1][4][9]
-
Unreacted Starting Materials: e.g., 1-methyl-3-piperidone.
-
By-products: From incomplete reactions or side reactions.
-
Solvents: Residual solvents from the synthesis and workup steps.
-
Water: As mentioned, a critical impurity to quantify.
1.3. Safety & Handling: A Mandate for Due Diligence
This compound is classified as a hazardous substance. Adherence to strict safety protocols is non-negotiable.
-
Hazard Profile:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Part 2: The Distillation Protocol
This protocol is designed for purifying approximately 100-500 g of crude this compound. Adjustments may be necessary for different scales.
2.1. Equipment & Materials
-
Round-bottom flask (distillation pot)
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (multiple, for collecting fractions)
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
Inert, dry boiling chips or a magnetic stir bar
-
Crude this compound
-
Drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate) if Karl Fischer indicates high water content.
2.2. Pre-Treatment: Drying the Crude Material
If the water content is >0.5%, it is advisable to pre-dry the material.
-
Rationale: Water can affect the vacuum pressure and potentially co-distill with the product.
-
Procedure: Add anhydrous potassium carbonate to the crude liquid and stir for several hours at room temperature. The basic nature of potassium carbonate is compatible with the amine functionality.
-
Filtration: Decant or filter the liquid to remove the drying agent before charging the distillation flask.
2.3. Experimental Workflow: Vacuum Fractional Distillation
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Apparatus Setup:
-
Charge the round-bottom flask with the crude (and pre-dried, if necessary) this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased (if necessary for your equipment) and sealed to maintain a high vacuum.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Execution:
-
Begin stirring the liquid in the distillation pot.
-
Gradually apply vacuum, reducing the pressure to the target range (e.g., 10-15 mmHg). A stable vacuum is crucial for a stable boiling point.
-
Once the target vacuum is stable, begin to gently heat the distillation pot.
-
Observe the vapor ascending the column. The goal is to establish a steady reflux within the column packing before any distillate is collected. This equilibration is critical for achieving good separation.
-
Fraction Collection:
-
Foreshot: Collect the first fraction, which will contain low-boiling impurities and any residual solvents. The vapor temperature will be unstable and lower than the expected boiling point of the product.
-
Main Fraction: As the vapor temperature stabilizes at the expected boiling point for the applied pressure (e.g., ~76-78 °C at 11 mmHg), switch to a new receiving flask to collect the main product.[6][7]
-
Tail Fraction: If the temperature begins to rise or drop, or if discoloration of the distillate is observed, switch to a final receiving flask to collect the tail fraction, which will contain higher-boiling impurities.
-
-
Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive peroxides or pyrolysis of the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cool, slowly and carefully release the vacuum by introducing an inert gas like nitrogen or argon.
-
Disassemble the apparatus.
-
2.4. Data Presentation: Physical & Distillation Parameters
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [4][7][14] |
| Molecular Weight | 115.18 g/mol | [4][7] |
| Boiling Point | 177.6 °C @ 760 mmHg | [4] |
| 104 °C @ 40 mmHg | ||
| 76-78 °C @ 11 mmHg | [6][7][8] | |
| Density | ~0.999 g/mL at 25 °C | [6][8] |
| Flash Point | 70 °C | [4][6] |
| Solubility | Fully miscible in water | [6][7] |
Part 3: Post-Distillation Analysis & Troubleshooting
3.1. Purity Verification
Each collected fraction should be analyzed independently by GC to determine its purity. Fractions meeting the required specification (typically >99.5%) can be combined.
3.2. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable Vacuum | Leaks in the system (glassware joints, tubing). | Check all connections. Re-grease joints if necessary. Inspect tubing for cracks. |
| Pump oil is contaminated. | Change the vacuum pump oil. | |
| Bumping / Unstable Boiling | Insufficient nucleation sites. | Ensure fresh boiling chips or adequate magnetic stirring is used. |
| Heating rate is too high. | Reduce the heating mantle temperature. Apply heat more gradually. | |
| Poor Separation | Column efficiency is too low (insufficient theoretical plates). | Use a longer or more efficient packed column (e.g., Raschig rings, metal sponge). |
| Distillation rate is too fast (flooding). | Reduce the heating rate to lower the boil-up rate and prevent column flooding. | |
| Product Discoloration | Thermal degradation. | The distillation pot was overheated, or the vacuum was not low enough. Use a lower pressure to further decrease the boiling point. |
| Presence of non-volatile impurities. | Consider a pre-purification step like a charcoal treatment if the crude is highly colored. |
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. Cas 3554-74-3,this compound | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. This compound | 3554-74-3 [chemicalbook.com]
- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 3554-74-3 | this compound - Synblock [synblock.com]
large-scale synthesis of 1-Methyl-3-hydroxypiperidine
An Application Guide to the Scalable Synthesis of 1-Methyl-3-hydroxypiperidine
Introduction
1-Methyl-3-hydroxypiperidine (CAS 3554-74-3) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural motif is incorporated into a range of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers and drug development professionals. The presence of both a hydroxyl group and a tertiary amine within the piperidine ring provides versatile handles for further chemical modification.
This guide provides a detailed overview of the scientifically robust and industrially viable methods for the . We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a safe, efficient, and reproducible process. The primary focus will be on a two-step synthetic strategy commencing from the readily available precursor, 3-hydroxypyridine.
Strategic Overview of Synthetic Pathways
The industrial production of 1-Methyl-3-hydroxypiperidine is dominated by a two-stage approach that prioritizes cost-effectiveness and scalability. This involves the initial formation of the piperidine ring system followed by N-methylation. While other routes, such as those starting from chiral precursors to yield specific enantiomers, are crucial for targeted drug synthesis, they are often more complex and costly for producing the racemic compound.[2][3]
The most common and industrially validated pathway involves:
-
Catalytic Hydrogenation: Reduction of the aromatic 3-hydroxypyridine ring to form the saturated 3-hydroxypiperidine core.[4]
-
Reductive N-Methylation: Introduction of the methyl group onto the secondary amine of 3-hydroxypiperidine.[5]
References
- 1. Cas 3554-74-3,3-Hydroxy-1-methylpiperidine | lookchem [lookchem.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Integration of 3-Hydroxy-1-methylpiperidine in the Development of Novel Hsp90-Targeting Antitumor Agents
Introduction: Reimagining Cancer Therapy by Targeting Molecular Chaperones
The landscape of oncology drug discovery is continually evolving, with a significant shift towards targeted therapies that exploit the unique dependencies of cancer cells. One of the most compelling targets in this arena is the Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of a multitude of oncogenic "client" proteins.[1] These clients are key drivers of the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Inhibition of Hsp90 offers a powerful therapeutic strategy by simultaneously destabilizing multiple cancer-promoting pathways.
Historically, Hsp90 inhibitors have primarily targeted the N-terminal ATP-binding site. However, these inhibitors often trigger a pro-survival heat shock response, limiting their therapeutic window. This has spurred interest in targeting the C-terminal nucleotide-binding pocket of Hsp90, a strategy that circumvents the induction of this stress response.[1] The natural product novobiocin was the first identified C-terminal Hsp90 inhibitor, but its weak anticancer activity (IC50 ≈ 700 µM) necessitated significant medicinal chemistry efforts to unlock its therapeutic potential.[2][3]
Structure-activity relationship (SAR) studies have revealed that strategic modifications to the novobiocin scaffold can dramatically enhance its antiproliferative potency. A key finding has been the beneficial role of replacing the complex noviose sugar moiety with simpler, synthetically accessible groups.[4] Among these, the piperidine scaffold has emerged as a particularly valuable component. This application note details the use of 3-Hydroxy-1-methylpiperidine as a strategic building block in the design and synthesis of potent novobiocin analogues as C-terminal Hsp90 inhibitors for cancer therapy. We provide detailed protocols for the synthesis of a representative compound and its biological evaluation.
The Rationale for this compound in Hsp90 Inhibitor Design
The incorporation of a this compound moiety into the novobiocin scaffold is driven by several key considerations in rational drug design:
-
Improved Potency: SAR studies have demonstrated that replacing the bulky and synthetically challenging noviose sugar of novobiocin with smaller, functionalized cyclic amines can lead to a substantial increase in antiproliferative activity. Piperidine-containing analogues have shown significantly improved potency, with some derivatives exhibiting up to a 1500-fold increase in activity compared to the parent compound.[4] The 3-hydroxy group offers a potential hydrogen bonding site within the Hsp90 C-terminal binding pocket, while the N-methylated piperidine ring provides a desirable physicochemical profile.
-
Enhanced Synthetic Tractability: this compound is a commercially available and relatively simple building block, which streamlines the synthesis of complex analogues. This is in stark contrast to the multi-step and often low-yielding synthesis of the noviose sugar.[4]
-
Favorable Physicochemical Properties: The piperidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to improve pharmacokinetic properties such as solubility and membrane permeability.[5] The N-methylation can further modulate basicity and lipophilicity, which are critical parameters for oral bioavailability and cell penetration.
Mechanism of Action: Destabilizing the Oncogenic Proteome
The antitumor activity of this compound-containing novobiocin analogues stems from their inhibition of the Hsp90 chaperone cycle. By binding to the C-terminal ATP-binding site of Hsp90, these compounds disrupt the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound-containing Hsp90 inhibitors.
Key Hsp90 client proteins implicated in cancer include:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Signaling Kinases: Akt, Raf-1, CDK4
-
Transcription Factors: Steroid hormone receptors
The degradation of these client proteins cripples the cancer cell's ability to proliferate, survive, and adapt to stress, ultimately leading to apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative antitumor agent incorporating the this compound scaffold and for its subsequent biological evaluation.
Part 1: Synthesis of a Representative Novobiocin Analogue
The following is a representative protocol for the synthesis of a 7-O-linked piperidine-coumarin derivative, a common strategy for modifying the novobiocin scaffold. This protocol utilizes a Mitsunobu reaction, a versatile method for forming ether linkages with inversion of stereochemistry.
Figure 2: General experimental workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 7-((1-methylpiperidin-3-yl)oxy)-4-methyl-2H-chromen-2-one
Materials:
-
7-Hydroxy-4-methylcoumarin
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes
Procedure:
-
To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) and this compound (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere, add triphenylphosphine (1.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note: The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter of the alcohol.[6]
Part 2: Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., SKBr3, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Synthesized piperidine-coumarin analogue (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known Hsp90 inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.[3]
Protocol 3: Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to confirm that the observed cytotoxicity is due to the intended mechanism of action—the degradation of Hsp90 client proteins.[3]
Materials:
-
Human cancer cell lines
-
Synthesized piperidine-coumarin analogue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the synthesized compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation relative to the vehicle control and normalized to the loading control.
Data Presentation and Interpretation
The results from the biological assays should be presented clearly to facilitate interpretation and comparison.
Table 1: Antiproliferative Activity of Representative Piperidine-Coumarin Analogue
| Cell Line | Compound IC50 (µM) |
| SKBr3 (Breast Cancer) | Insert experimental value |
| MCF-7 (Breast Cancer) | Insert experimental value |
| PC-3 (Prostate Cancer) | Insert experimental value |
| A549 (Lung Cancer) | Insert experimental value |
Interpretation: Lower IC50 values indicate higher potency. The data should be compared to the parent compound (novobiocin) and other relevant Hsp90 inhibitors to assess the improvement in activity.
Western Blot Analysis: The western blot results should show a dose-dependent decrease in the levels of Hsp90 client proteins (e.g., Akt, HER2) in cells treated with the synthesized compound, while the levels of a loading control protein (e.g., GAPDH) should remain unchanged. This provides strong evidence for on-target activity.
Conclusion
The strategic use of this compound as a building block in the design of novobiocin analogues represents a promising approach to developing potent and selective C-terminal Hsp90 inhibitors. This scaffold offers a favorable combination of improved biological activity, synthetic accessibility, and desirable physicochemical properties. The detailed protocols provided in this application note offer a robust framework for the synthesis and evaluation of such compounds, paving the way for the discovery of novel antitumor agents with a unique mechanism of action.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
chiral resolution of racemic 3-Hydroxy-1-methylpiperidine
An Application Guide to the Chiral Resolution of Racemic 3-Hydroxy-1-methylpiperidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral this compound
The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, this compound serves as a critical chiral building block for a variety of pharmaceutical agents, including ligands for nicotinic acetylcholine receptors and CDK5 inhibitors.[2][3] The stereochemistry at the C-3 position is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or associated with off-target effects.[4] Consequently, the development of robust and efficient methods to resolve the racemic mixture of this compound is of paramount importance for drug discovery and development professionals.
This application note provides an in-depth guide to the principal strategies for resolving racemic this compound, with a focus on enzymatic kinetic resolution and classical diastereomeric salt formation. We will explore the mechanistic basis for these techniques, provide detailed, field-tested protocols, and offer insights into the analytical methods required to validate enantiomeric purity.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acetylation
Enzymatic resolution is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[5] In the context of this compound, a secondary alcohol, lipases are particularly effective. The principle of kinetic resolution lies in the enzyme's ability to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This results in a mixture of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer, which can then be separated.
Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, is a highly effective biocatalyst for the acylation of secondary alcohols.[6][7] A notable strategy for achieving exceptionally high enantiomeric excess involves a two-step process: an initial kinetic resolution by acetylation followed by a subsequent enantio-enrichment step involving enzymatic deacetylation.[6][7]
Experimental Protocol: Two-Step Enzymatic Resolution
This protocol is adapted from a reported gram-scale synthesis of (R)-3-hydroxy-N-methylpiperidine.[6][7]
Part A: Kinetic Resolution via Acetylation
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., methyl tert-butyl ether), add vinyl acetate (2.0 eq) as the acyl donor.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozyme 435) to the mixture. The enzyme loading is a critical parameter to optimize but typically ranges from 10-20% by weight relative to the substrate.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of both the unreacted alcohol and the formed acetate. In a reported procedure, this first step yielded the acetate of the (R)-enantiomer with 82.1% ee.[6][7]
-
Workup: Once the target conversion is reached, remove the enzyme by filtration. The enzyme can often be washed and reused. Concentrate the filtrate under reduced pressure.
-
Separation: Separate the resulting (S)-3-Hydroxy-1-methylpiperidine and (R)-3-acetoxy-1-methylpiperidine using standard column chromatography.
Part B: Enantio-Enrichment via Deacetylation
-
Reaction Setup: Dissolve the enriched (R)-3-acetoxy-1-methylpiperidine (from Part A) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add the same lipase (CALB) to the mixture.
-
Incubation & Monitoring: Stir the reaction at room temperature, monitoring the hydrolysis of the acetate back to the alcohol. This second enzymatic step preferentially hydrolyzes any remaining (S)-acetate, further enriching the (R)-alcohol.
-
Workup: After completion, remove the enzyme by filtration. Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the highly enriched (R)-3-Hydroxy-1-methylpiperidine. This second step has been shown to elevate the final enantiomeric excess of the (R)-alcohol to 97.8%.[6][7]
Data Summary: Two-Step Enzymatic Resolution
| Step | Product | Enantiomeric Excess (ee) | Overall Yield | Reference |
| 1. Acetylation | (R)-3-acetoxy-1-methylpiperidine | 82.1% | - | [6][7] |
| 2. Deacetylation | (R)-3-Hydroxy-1-methylpiperidine | 97.8% | 22% (over two steps) | [6][7] |
Workflow for Enzymatic Resolution
Caption: Workflow for the Two-Step Enzymatic Resolution of this compound.
Method 2: Classical Resolution via Diastereomeric Salt Formation
This timeless method remains a cornerstone of industrial-scale chiral separations due to its simplicity and cost-effectiveness.[8] The process involves reacting the racemic base (this compound) with an enantiomerically pure chiral acid (the resolving agent).[9] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[10]
The choice of both the resolving agent and the crystallization solvent is critical and often requires empirical screening to discover the optimal conditions for achieving high diastereomeric and subsequent enantiomeric purity.[9] For basic piperidine derivatives, common and effective resolving agents include derivatives of tartaric acid and mandelic acid.[9][10]
General Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve the chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid or (S)-Mandelic acid) (0.5 - 1.0 eq) in the same solvent, heating gently if necessary to achieve full dissolution.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt may precipitate immediately or require cooling. For optimal separation, a slow, controlled cooling process is recommended: allow the solution to cool gradually to room temperature, then transfer to a refrigerator (0-5 °C) for several hours or overnight to maximize crystal formation.[9]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and analyze a small sample. This involves liberating the free base (see step 5) and determining its enantiomeric excess (ee) by chiral HPLC. The mother liquor should also be retained, as it will be enriched in the other diastereomeric salt.
-
Liberation of the Free Base: Dissolve the crystallized diastereomeric salt in water and add a base (e.g., 3N NaOH solution or saturated Na₂CO₃) to adjust the pH to >11.[11][12] This neutralizes the chiral acid and liberates the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Recrystallization (Optional): If the desired enantiomeric purity is not achieved in the first crystallization, one or more recrystallizations of the diastereomeric salt from a suitable solvent can be performed to further enhance its purity.
Workflow for Diastereomeric Salt Resolution
Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.
Method 3: Analytical & Preparative Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is an indispensable tool for both analytical determination of enantiomeric excess and, on a larger scale, for the preparative separation of enantiomers.[9][13]
Analytical Chiral HPLC for Purity Assessment
Accurate determination of enantiomeric excess (ee%) is crucial for validating the success of any resolution protocol.
-
Principle: CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation of the two peaks. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating piperidine derivatives.[9]
-
Sample Preparation: For UV detection, derivatization of the hydroxyl or amino group may be necessary to introduce a chromophore if the parent molecule has a poor UV response.[14] However, modern detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can often circumvent this need.
-
Typical Conditions:
-
Column: Chiralpak® IC-3 or similar polysaccharide-based column.[15]
-
Mobile Phase: Typically a normal-phase mixture of hexane/isopropanol or hexane/ethanol.
-
Modifier: For basic amines like this compound, peak tailing can be a significant issue. This is caused by strong interactions with the silica support of the CSP.[9] Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase is critical to obtain sharp, symmetrical peaks.[9][13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV (if derivatized) or CAD/MS.
-
-
Calculation: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks:
-
ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Troubleshooting & Optimization Insights
-
Low Enantioselectivity in Enzymatic Resolution:
-
Failure to Crystallize Diastereomeric Salt:
-
Cause: The salt may be too soluble in the chosen solvent, or the solution may not be supersaturated.
-
Solution: Try scratching the inside of the flask to induce nucleation. Add a seed crystal from a previous successful batch. Slowly add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity appears.[9] Carefully concentrate the solution to increase saturation. Be patient, as some crystallizations can take days.[9]
-
-
Poor Separation in Chiral HPLC:
-
Cause: Incorrect mobile phase composition or column choice.
-
Solution: Systematically vary the ratio of alcohol to hexane in the mobile phase. Ensure a basic modifier (DEA or TEA) is included.[9] Try a different class of chiral stationary phase if a polysaccharide column is ineffective.
-
Conclusion
The is a critical step for its application in asymmetric synthesis and pharmaceutical development. Both enzymatic kinetic resolution and classical diastereomeric salt formation represent viable and powerful strategies. Enzymatic methods offer high selectivity under mild, environmentally friendly conditions, with two-step procedures capable of achieving excellent enantiomeric purity.[6][7] Classical resolution, while requiring empirical optimization of the resolving agent and solvent, remains a robust and scalable method for industrial production. The success of either strategy is fundamentally reliant on a robust analytical method, such as chiral HPLC, to accurately quantify the enantiomeric excess and guide the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3554-74-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Hydroxy-1-methylpiperidine as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This document provides an in-depth technical guide on the utility of 3-Hydroxy-1-methylpiperidine (CAS No: 3554-74-3), a key heterocyclic building block, in the synthesis of advanced pharmaceutical intermediates.[2] We will explore its chemical properties, strategic applications in drug discovery, and provide detailed, field-proven protocols for its derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile precursor in their synthetic campaigns.
Introduction: The Strategic Importance of this compound
This compound is a secondary alcohol derivative of N-methylpiperidine.[3] Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist:
-
A Pre-formed Piperidine Ring: This eliminates the need for de novo ring synthesis, which can be complex and low-yielding. The piperidine moiety is crucial for the activity of many CNS-active drugs and analgesics.[4][5]
-
A Reactive Secondary Hydroxyl Group: The hydroxyl group at the 3-position serves as a versatile synthetic handle for introducing a wide array of functional groups through esterification, etherification, or conversion to other functionalities.
-
A Tertiary Amine: The N-methyl group provides a basic nitrogen center, which is often critical for receptor binding and for tuning the pharmacokinetic properties (e.g., solubility, pKa) of the final drug molecule.
These features make this compound a valuable starting material for creating libraries of compounds for screening and for the targeted synthesis of complex pharmaceutical agents, including potent analgesics, cholinergic system modulators, and CDK5 inhibitors.[6][7]
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 3554-74-3 | [3][8] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Boiling Point | 76-78 °C @ 11 mm Hg | [2][6] |
| Density | 0.999 g/mL at 25 °C | [2][6] |
| Flash Point | 158 °F (70 °C) | [2][6] |
| Refractive Index (n20/D) | 1.475 | [2] |
| Water Solubility | Fully miscible | [2][6] |
Safety & Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[9][10]
-
Hazards: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[3][8][11] It is also a combustible liquid.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[8][11]
-
Handling: Avoid breathing vapors or mists.[8] Keep away from open flames, hot surfaces, and sources of ignition.[9] Avoid contact with strong oxidizing agents and strong acids.[9]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9][10]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical help.[9][10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[9][10]
Core Applications in Pharmaceutical Intermediate Synthesis
The utility of this compound is demonstrated by its application in synthesizing a range of high-value pharmaceutical intermediates.
Synthesis of Potent Analgesics
The piperidine ring is a cornerstone of many potent opioid analgesics, including fentanyl and its analogues.[4][12] The this compound scaffold can be elaborated to produce novel analgesics. For instance, derivatives designed from this core can serve as selective μ-opioid receptor (MOR) ligands.[13] The synthesis of 3-methyl-1,4-disubstituted-piperidine analgesics has led to compounds thousands of times more potent than morphine.[7]
Development of Cholinergic System Modulators
Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), a critical component of cholinergic neurons.[14][15] this compound serves as a precursor for synthesizing analogues of vesamicol. These analogues are invaluable tools for studying neurodegenerative diseases like Alzheimer's and for developing imaging agents (e.g., for SPECT) to map the density of cholinergic neurons in the brain.[14][16] By modifying the piperidine core, researchers can fine-tune binding affinity and specificity for VAChT.[15][17]
Precursor for Serotonin Reuptake Inhibitors (SSRIs)
The antidepressant Paroxetine (Seroxat) is a selective serotonin reuptake inhibitor (SSRI) that contains a substituted piperidine ring.[18] Synthetic routes to key intermediates of Paroxetine, such as trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, can be designed utilizing precursors structurally related to this compound.[18] This highlights the role of this scaffold in accessing complex neuropsychiatric drug candidates.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
The hydroxyl group of this compound is an ideal site for derivatization to form carbamates. Phenylcarbamate derivatives synthesized from this precursor have been shown to act as ligands for nicotinic acetylcholine receptors, which are implicated in cognitive function and neurological disorders.[2][6]
Experimental Protocols & Methodologies
The following protocols are representative examples of how this compound can be utilized in a laboratory setting. Researchers should adapt these methods based on their specific target molecules and available equipment.
Protocol 1: Synthesis of a Phenylcarbamate Derivative for nAChR Ligand Screening
This protocol details the synthesis of (1-methylpiperidin-3-yl) phenylcarbamate, a common reaction that leverages the nucleophilicity of the hydroxyl group.
Causality: This reaction is a standard nucleophilic addition-elimination at the carbonyl carbon of the isocyanate. The tertiary amine of the piperidine ring can act as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, or an external non-nucleophilic base can be added to drive the reaction to completion.
Caption: Workflow for Phenylcarbamate Synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA, optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath.
-
Rationale: Working under an inert atmosphere prevents the highly reactive isocyanate from reacting with atmospheric moisture. Cooling to 0 °C helps to control the initial exotherm of the reaction.
-
Reagent Addition: Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of TEA can be added.
-
Rationale: A slight excess of the isocyanate ensures full conversion of the starting alcohol. Dropwise addition prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Quenching & Workup: Once the reaction is complete, quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Rationale: The aqueous bicarbonate wash removes any unreacted isocyanate (by converting it to carbanilic acid and then to aniline) and any acidic byproducts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure phenylcarbamate product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a commercially available and highly valuable precursor for the synthesis of diverse pharmaceutical intermediates. Its inherent structural features—a piperidine ring, a reactive hydroxyl group, and a tertiary amine—provide a robust platform for generating novel chemical entities with potential therapeutic applications. The protocols and applications discussed herein underscore its strategic importance in modern drug discovery and development, particularly in the fields of analgesia and neurology. Proper safety protocols must be strictly adhered to when handling this compound to ensure a safe and productive research environment.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. This compound | 3554-74-3 [chemicalbook.com]
- 7. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. chemos.de [chemos.de]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonsymmetrical bipiperidyls as inhibitors of vesicular acetylcholine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
Synthetic Routes to 3-Hydroxy-1-methylpiperidine Derivatives: Application Notes and Protocols
Abstract
The 3-hydroxypiperidine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its inherent chirality and the presence of versatile functional handles—the hydroxyl group and the secondary amine—make it an invaluable building block in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of robust and scalable synthetic strategies to access 3-Hydroxy-1-methylpiperidine and its derivatives, with a focus on methods that offer control over stereochemistry. Detailed protocols for key transformations are provided, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the 3-Hydroxypiperidine Core
The piperidine ring is a ubiquitous feature in pharmaceuticals and agrochemicals.[2] The introduction of a hydroxyl group at the 3-position, particularly with defined stereochemistry, can significantly influence a molecule's biological activity and pharmacokinetic profile.[4] For instance, the chiral derivative (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase inhibitor used in cancer therapy.[1][4] The versatility of the 3-hydroxypiperidine core allows for further functionalization, enabling the construction of complex molecular architectures for drug discovery programs targeting neurological disorders, viral infections, and diabetes.[1][3]
This document outlines several key synthetic approaches to this compound derivatives, including:
-
Catalytic Hydrogenation of Pyridine Precursors: A classical and industrially relevant method.
-
Asymmetric Synthesis and Biocatalysis: Modern approaches for accessing enantiomerically pure compounds.
-
Ring-Closing Metathesis (RCM): A powerful tool for constructing the piperidine ring from acyclic precursors.
Synthesis via Catalytic Hydrogenation of 3-Hydroxypyridine Derivatives
The catalytic hydrogenation of 3-hydroxypyridine is a direct and atom-economical route to 3-hydroxypiperidine. Subsequent N-methylation provides the target this compound. This method is often employed in large-scale synthesis due to its efficiency and the availability of the starting material.
Rationale and Mechanistic Considerations
The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring typically requires high pressure and temperature, along with a suitable catalyst.[5][6] Common catalysts include noble metals such as rhodium, palladium, or platinum on a carbon support.[5][7] The reaction proceeds through the stepwise reduction of the pyridine ring.
A key consideration is the potential for catalyst poisoning by the nitrogen atom of the pyridine. To circumvent this, the hydrogenation is sometimes carried out on the corresponding pyridinium salt, which enhances the susceptibility of the ring to reduction.[8][9][10][11]
Protocol: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine
This protocol describes the hydrogenation of 3-hydroxypyridine using a rhodium on carbon catalyst.
Materials:
-
3-Hydroxypyridine
-
5% Rhodium on Carbon (Rh/C)
-
Water (deionized)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, charge 3-hydroxypyridine (1 equivalent) and 5% Rh/C catalyst (typically 1-2% by weight of the substrate).[5]
-
Add deionized water as the solvent.[5]
-
Seal the autoclave and purge with nitrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen gas to 5-6 MPa.[5]
-
Heat the reaction mixture to 85-90°C with vigorous stirring.[5]
-
Maintain the reaction under these conditions for 5-48 hours, monitoring the reaction progress by TLC or GC-MS.[5]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Rh/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove water.
-
The resulting crude 3-hydroxypiperidine can be purified by vacuum distillation to yield a white solid.[5]
N-Methylation of 3-Hydroxypiperidine
The final step to obtain this compound is the N-methylation of the synthesized 3-hydroxypiperidine. This can be achieved through various methods, such as reductive amination with formaldehyde or direct alkylation with a methylating agent like methyl iodide.
Asymmetric Synthesis and Biocatalytic Approaches
For applications where specific stereoisomers are required, asymmetric synthesis is paramount. This can be achieved through chemical methods, such as chiral resolution or asymmetric catalysis, or through biocatalytic routes.
Chiral Resolution
A common strategy involves the synthesis of racemic 3-hydroxypiperidine followed by resolution using a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid.[5][12] This method, while effective, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.[12]
Asymmetric Reduction of N-Protected-3-piperidones
A more efficient approach is the asymmetric reduction of a prochiral N-protected-3-piperidone. This can be accomplished using chiral catalysts or biocatalysts.
2.2.1. Biocatalytic Reduction
The use of ketoreductase enzymes or whole-cell biocatalysts (e.g., Baker's yeast) offers a green and highly enantioselective method for the synthesis of chiral 3-hydroxypiperidine derivatives.[4][12][13][14] These enzymatic reductions often proceed with high yields and excellent enantiomeric excess (>99%).[13]
-
Rationale: Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols. By using a specific ketoreductase, the reduction of N-Boc-3-piperidone can be directed to produce predominantly one enantiomer of N-Boc-3-hydroxypiperidine.[4][13] Often, a coenzyme regeneration system, such as glucose dehydrogenase, is employed to recycle the expensive cofactor (e.g., NADH or NADPH).[13]
2.2.2. Protocol: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
This protocol outlines a general procedure for the enzymatic reduction of N-Boc-3-piperidone.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase enzyme
-
NADH or NADPH cofactor
-
Glucose and Glucose Dehydrogenase (for cofactor regeneration)
-
Phosphate buffer (e.g., PBS, pH 7.0)
-
Ethanol (for substrate dissolution)
Procedure:
-
In a reaction vessel, prepare a phosphate buffer solution.
-
Add the ketoreductase enzyme, NADH (or NADPH), glucose, and glucose dehydrogenase to the buffer.[12]
-
Dissolve N-Boc-3-piperidone in a minimal amount of ethanol and add it to the reaction mixture.[12]
-
Stir the reaction at a controlled temperature (e.g., 25°C) for 24 hours.[12]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
| Method | Substrate | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase & GDH | >99% conversion | >99% | [13] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Baker's Yeast | 90-95% | High | [12] |
| Chemical Resolution | Racemic 1-Boc-3-hydroxypiperidine | L-camphorsulfonic acid | <50% | High | [12] |
Table 1: Comparison of Asymmetric Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine.
Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic compounds, including piperidines.[15][16][17][18][19] This strategy involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).
Rationale and Synthetic Design
The RCM approach offers a high degree of flexibility in the synthesis of substituted piperidines. The stereochemistry of the final product can be controlled by using a chiral starting material. For the synthesis of 3-hydroxypiperidine derivatives, a common strategy involves starting from a chiral amino acid, such as D-serine, to introduce the desired stereocenter.[15]
Workflow for RCM Synthesis of a 3-Hydroxypiperidine Derivative:
Caption: General workflow for the synthesis of 3-hydroxypiperidine derivatives via RCM.
Protocol: Key Steps in an RCM Synthesis
The following outlines the key transformations in a representative RCM synthesis of a 4-substituted 3-aminopiperidine, which can be adapted for 3-hydroxy derivatives.
Key Transformations:
-
Preparation of the Diene Precursor: Starting from a protected amino acid like D-serine, a series of standard organic transformations are used to introduce two terminal alkene functionalities at appropriate positions to form the acyclic diene precursor.[15]
-
Ring-Closing Metathesis: The diene precursor is treated with a ruthenium catalyst (e.g., Grubbs' first or second-generation catalyst) in an appropriate solvent (e.g., dichloromethane) to effect the ring closure.[15][17]
-
Reduction of the Endocyclic Double Bond: The resulting dihydropyridine intermediate is then hydrogenated to afford the saturated piperidine ring. The stereochemistry of this reduction can often be controlled to yield the desired diastereomer.[15]
Other Notable Synthetic Strategies
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[20][21] This reaction can be applied to the synthesis of chiral piperidine derivatives by performing a double asymmetric dihydroxylation on a symmetric α,ω-terminal diene, followed by a series of transformations to form the piperidine ring.[22][23][24]
Reaction Scheme for Sharpless Asymmetric Dihydroxylation:
Caption: The Sharpless asymmetric dihydroxylation reaction.
Ring Expansion of Pyrrolidine Derivatives
Optically active 3-hydroxypiperidines can also be synthesized through the stereoselective ring expansion of 2-(α-hydroxyalkyl)pyrrolidines, which are often derived from proline.[1] This method can provide good yields and high enantiomeric excess.
Conclusion
The synthesis of this compound and its derivatives can be accomplished through a variety of synthetic routes. The choice of method depends on factors such as the desired stereochemistry, scale of the synthesis, and the availability of starting materials. Classical methods like the catalytic hydrogenation of 3-hydroxypyridine remain valuable for large-scale production of the racemic compound. For the synthesis of enantiomerically pure derivatives, asymmetric methods, particularly biocatalytic reductions, offer significant advantages in terms of efficiency, selectivity, and environmental impact. Modern techniques like ring-closing metathesis and Sharpless asymmetric dihydroxylation provide flexible and powerful strategies for the construction of highly functionalized and stereochemically defined piperidine scaffolds, which are crucial for the advancement of drug discovery and development.
References
- 1. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 8. Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine | MATEC Web of Conferences [matec-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Collection - Symmetry-Assisted Synthesis of C2-Symmetric trans-α,αâ-Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,Ï-Terminal Dienesâ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-1-methylpiperidine
Welcome to the technical support center for the synthesis of 3-Hydroxy-1-methylpiperidine (CAS 3554-74-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds.[1][2] Achieving an efficient and high-yielding synthesis is therefore a critical objective.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Overview of Common Synthetic Routes
The synthesis of this compound typically involves a two-stage process: first, the formation of the 3-hydroxypiperidine core, and second, the N-methylation. The most prevalent approach starts from 3-hydroxypyridine.
Route A: Catalytic Hydrogenation followed by N-methylation
-
Hydrogenation of 3-Hydroxypyridine: The aromatic pyridine ring is reduced to a piperidine ring using a metal catalyst (e.g., Rhodium, Ruthenium, Platinum) under a hydrogen atmosphere.[3][4] This step yields 3-hydroxypiperidine.
-
N-methylation of 3-Hydroxypiperidine: The secondary amine of the piperidine is then methylated, typically using a reagent like formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or an alkylating agent like methyl iodide.
Route B: N-alkylation followed by Reduction
-
Formation of N-substituted-3-hydroxypyridinium salt: 3-Hydroxypyridine is first reacted with a methylating agent to form an N-methyl-3-hydroxypyridinium salt.
-
Reduction of the Pyridinium Salt: The resulting salt is then hydrogenated. This can sometimes be challenging, but various methods using catalysts like Raney Nickel or platinum group metals have been reported.[5]
Each route has its advantages and potential pitfalls, which we will address in the troubleshooting section below.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format, providing potential causes and actionable solutions.
Issue 1: Low Yield or Stalled Hydrogenation of 3-Hydroxypyridine
Question: My hydrogenation of 3-hydroxypyridine is very slow or stops completely before full conversion. What are the likely causes?
Answer: This is a common and frustrating issue. The hydrogenation of hydroxypyridines can be notoriously difficult compared to other pyridine derivatives.[6] Several factors are often at play:
-
Tautomerization & Catalyst Inhibition: 3-Hydroxypyridine exists in equilibrium with its keto tautomer, 3-pyridone.[7] The pyridone form, and potentially the hydroxypyridine itself, can act as catalyst poisons, deactivating the active sites on your metal catalyst.[3]
-
Catalyst Choice and Activity: Not all hydrogenation catalysts are equally effective. While PtO₂ (Adams' catalyst), Rh/C, and Ru/C are commonly used, their activity can vary based on the substrate and conditions.[3][4] The catalyst may be old, improperly stored, or of insufficient quality.
-
Reaction Conditions: Temperature and pressure are critical. Many literature procedures for this reduction require elevated temperatures (80-120°C) and pressures (5-10 atm or higher) to achieve reasonable reaction times.[3][8]
-
Solvent Effects: The choice of solvent can dramatically influence the reaction. Protic solvents like acetic acid or water are often used. Acetic acid can protonate the pyridine nitrogen, which often facilitates reduction.[4] Some patented methods even use acetic anhydride to form an ester in situ, which is more readily hydrogenated.[6]
Solutions Checklist:
-
Consider an Additive: Performing the hydrogenation in the presence of an acid like acetic acid or a small amount of phosphoric acid can improve rates by favoring the pyridinium species, which is more susceptible to reduction.[3][4]
-
Evaluate Your Catalyst:
-
Use a fresh, high-quality catalyst. If using a new bottle, test it on a more easily reducible substrate (e.g., styrene) to confirm its activity.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Experiment with different catalysts. Rhodium-based catalysts, sometimes doped with another metal like Nickel, have shown high efficacy.[3]
-
-
Optimize Conditions: If your equipment allows, cautiously increase the hydrogen pressure and/or temperature according to established literature protocols.[8]
-
Change the Solvent System: If using a neutral solvent like ethanol or methanol, consider switching to glacial acetic acid or an aqueous acidic solution.[4]
Issue 2: Formation of Byproducts during N-methylation
Question: I've successfully made 3-hydroxypiperidine, but my N-methylation step is giving me a messy reaction mixture with multiple products. How can I improve selectivity?
Answer: The goal of N-methylation is to add a single methyl group to the secondary amine. The primary cause of byproduct formation is over-alkylation, leading to a quaternary ammonium salt.
-
Problem: Over-alkylation (Quaternization): This is common when using reactive alkylating agents like methyl iodide. The newly formed tertiary amine (this compound) is often more nucleophilic than the starting secondary amine, leading to a second methylation to form the quaternary salt.
Solutions Checklist:
-
Switch to Reductive Amination (Eschweiler-Clarke Reaction): This is the most robust and widely recommended method for achieving clean mono-N-methylation.
-
Mechanism: The reaction uses formaldehyde (or its trimer, paraformaldehyde) and formic acid. The secondary amine and formaldehyde form an intermediate iminium ion, which is then reduced in situ by formic acid. The reaction is self-limiting and does not proceed to the quaternary salt.
-
Benefit: It is a high-yielding, one-pot procedure that avoids strong alkylating agents and is generally easy to work up.
-
-
If Using Methyl Iodide:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of methyl iodide.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to control the rate and minimize over-reaction.
-
Use a Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of simpler bases like triethylamine or potassium carbonate. This minimizes side reactions.
-
Issue 3: Difficulty in Product Purification
Question: My final product, this compound, is difficult to purify. It seems to be water-soluble and distillation is challenging. What are the best practices?
Answer: The physical properties of this compound—a polar, water-soluble liquid with a relatively high boiling point—make purification a common challenge.[9][10]
-
High Water Solubility: The hydroxyl group and the tertiary amine make the molecule highly polar and fully miscible with water.[1] This makes extraction from aqueous workups inefficient.
-
High Boiling Point: The boiling point is around 76-78°C at 11 mmHg, which translates to a much higher temperature at atmospheric pressure.[10] This can lead to decomposition during distillation if not performed under a good vacuum.
Purification Protocol:
-
Workup Strategy:
-
After the reaction, if you have an aqueous solution, saturate it with a salt like NaCl or K₂CO₃. This technique, known as "salting out," decreases the polarity of the aqueous layer and drives your organic product into the extraction solvent.
-
Use a more polar extraction solvent than ethyl acetate if recovery is still low. A mixture of dichloromethane and isopropanol (e.g., 9:1) can be effective.
-
-
Purification Method:
-
Vacuum Distillation: This is the preferred method for purification. Ensure you have a good vacuum source (target <15 mmHg) to keep the distillation temperature low and prevent thermal degradation. A short-path distillation apparatus is ideal for minimizing losses.
-
Column Chromatography: While possible, it can be tedious due to the compound's polarity. If you must use chromatography, use a polar stationary phase like alumina or a gradient elution on silica gel starting with a low polarity eluent and gradually adding methanol to your mobile phase (e.g., Dichloromethane -> 95:5 DCM/MeOH).
-
Section 3: Experimental Workflow & Visualization
To aid in troubleshooting, the following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in the initial hydrogenation step.
Caption: Troubleshooting decision tree for hydrogenation of 3-hydroxypyridine.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for scale-up, A or B? Route A (hydrogenation then methylation) is almost always preferred for scale-up. The catalytic hydrogenation of neutral 3-hydroxypyridine, while challenging, avoids handling large quantities of pyridinium salts. Furthermore, the Eschweiler-Clarke reaction for N-methylation is a robust, inexpensive, and high-yielding industrial process.
Q2: How can I monitor the progress of the hydrogenation reaction? Monitoring can be done via TLC, GC-MS, or ¹H NMR. For TLC, co-spot your reaction mixture with the 3-hydroxypyridine starting material. The product, 3-hydroxypiperidine, will have a much lower Rf value. For ¹H NMR, the disappearance of aromatic proton signals (typically >7.0 ppm) and the appearance of aliphatic signals (~1.5-3.5 ppm) indicates the reaction is proceeding.
Q3: Are there any specific safety precautions for this synthesis? Yes. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in appropriate pressure reactors (e.g., a Parr shaker) behind a safety shield. The metal catalysts (especially Rh/C and Raney Ni) can be pyrophoric and should be handled carefully, typically wetted with solvent and not allowed to dry in the air. Always consult the Safety Data Sheet (SDS) for all reagents used.[11]
Section 5: Key Protocol: Eschweiler-Clarke N-methylation of 3-Hydroxypiperidine
This protocol provides a reliable method for the second stage of the synthesis.
Materials:
-
3-Hydroxypiperidine (1.0 eq)
-
Formic Acid (≥95%) (2.5 eq)
-
Formaldehyde (37% solution in water) (2.2 eq)
-
Sodium Hydroxide (for basification)
-
Sodium Chloride (for workup)
-
Dichloromethane (or other suitable solvent for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxypiperidine.
-
Cool the flask in an ice bath (0°C).
-
Slowly add formic acid to the flask with stirring.
-
After the formic acid has been added, slowly add the formaldehyde solution.
-
Remove the ice bath and heat the reaction mixture to reflux (typically around 100-110°C) for 4-6 hours. Monitor reaction completion by TLC or GC-MS.
-
Cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of concentrated NaOH solution until the pH is >12. This step is exothermic; perform it in an ice bath.
-
Saturate the aqueous layer with solid NaCl to facilitate extraction.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation as described in the troubleshooting section.
This guide provides a framework for improving the synthesis of this compound. By understanding the chemical principles behind each step and anticipating common pitfalls, researchers can significantly enhance their success rate.
References
- 1. CAS 3554-74-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google Patents [patents.google.com]
- 6. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 7. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. This compound | 3554-74-3 [chemicalbook.com]
- 10. This compound | 3554-74-3 [amp.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 1-Methyl-3-piperidinol
Welcome to the technical support center for the synthesis of 1-Methyl-3-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of 1-Methyl-3-piperidinol, providing explanations of the underlying chemistry and actionable troubleshooting steps.
Issue 1: Low Yield in the Reduction of 3-Hydroxypyridine
Question: I am synthesizing 3-hydroxypiperidine by catalytic hydrogenation of 3-hydroxypyridine, but my yields are consistently low. What are the potential side reactions, and how can I mitigate them?
Answer: The catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine is a common route, but it is susceptible to several side reactions that can significantly reduce the yield of the desired product.[1][2]
Underlying Causes and Side Reactions:
-
Over-reduction/Hydrogenolysis: The hydroxyl group at the 3-position can be susceptible to hydrogenolysis, especially under harsh reaction conditions (high temperature, high pressure, or highly active catalysts). This leads to the formation of piperidine as a byproduct.
-
Incomplete Reduction: Insufficient catalyst loading, inadequate hydrogen pressure, or catalyst poisoning can lead to the incomplete reduction of the pyridine ring, resulting in the presence of unreacted 3-hydroxypyridine or partially reduced intermediates like 1,2,3,6-tetrahydropyridine derivatives in the final product mixture.
-
Catalyst Poisoning: The pyridine nitrogen can strongly adsorb to the catalyst surface, leading to catalyst deactivation and incomplete reaction.
Troubleshooting and Optimization Protocol:
-
Catalyst Selection:
-
Ruthenium on carbon (Ru/C) is often reported to be effective for this transformation, showing good activity and selectivity.[2]
-
Rhodium on carbon (Rh/C) or platinum on carbon (Pt/C) can also be used, but may require milder conditions to prevent hydrogenolysis.
-
-
Reaction Conditions:
-
Temperature: Start with a lower temperature (e.g., 50-70 °C) and gradually increase if the reaction is sluggish. High temperatures can promote the formation of byproducts.[1]
-
Pressure: A hydrogen pressure of 50-100 psi is typically sufficient. Higher pressures can increase the rate of reduction but may also enhance hydrogenolysis.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. Acetic acid can be used as a solvent or co-solvent to facilitate the reduction of the pyridine ring, but it can also increase the risk of epimerization if chiral centers are present.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material and to detect the formation of major byproducts.
-
-
Work-up Procedure:
-
After filtration to remove the catalyst, a simple acid-base extraction can be used to isolate the product. Care should be taken to avoid prolonged exposure to strong acids or bases, which could promote side reactions.
-
Issue 2: Formation of Impurities during N-methylation
Question: I am performing the N-methylation of 3-hydroxypiperidine using the Eschweiler-Clarke reaction and observing multiple spots on my TLC plate. What are these impurities, and how can I achieve a cleaner reaction?
Answer: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for N-methylation, is generally a high-yielding and clean reaction.[3][4] However, improper stoichiometry, temperature control, or work-up can lead to the formation of several byproducts.
Potential Side Reactions and Byproducts:
-
Unreacted Starting Material: Incomplete reaction due to insufficient formaldehyde or formic acid will leave unreacted 3-hydroxypiperidine.
-
Formation of N-formyl derivative: If the reduction of the intermediate iminium ion is slow, the amine can be acylated by formic acid to form N-formyl-3-hydroxypiperidine. This is more likely if the temperature is not high enough to facilitate the decarboxylation of the formate adduct.
-
Over-alkylation (Quaternary Ammonium Salt): While the classical Eschweiler-Clarke mechanism does not lead to the formation of quaternary ammonium salts, alternative pathways under certain conditions or with different reagents might.[3] However, this is generally not a major concern with this specific reaction.
-
Dehydration: Under strongly acidic conditions and at high temperatures, the hydroxyl group could potentially be eliminated to form N-methyl-1,2,3,4-tetrahydropyridine.
Troubleshooting and Optimization Protocol:
-
Stoichiometry: Use a slight excess of both formaldehyde and formic acid (typically 1.2-1.5 equivalents of each) to ensure complete methylation.[3]
-
Temperature Control: The reaction is typically heated to 80-100 °C.[3] This temperature is crucial for the decarboxylation step that drives the reaction to completion. Monitor the reaction for the cessation of CO2 evolution.
-
Order of Addition: It is generally recommended to add the formaldehyde to a solution of the amine first, followed by the formic acid.
-
Work-up:
-
After the reaction is complete, cool the mixture and make it basic with a strong base like NaOH to a pH of 12-14. This will neutralize the excess formic acid and deprotonate the product amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: If impurities are still present, column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking) or distillation can be used for purification.
Issue 3: Epimerization at C-3
Question: I am working with a chiral precursor and need to maintain the stereochemistry at the 3-position. What conditions can lead to epimerization, and how can I avoid it?
Answer: Epimerization at the C-3 position, which bears the hydroxyl group, is a significant concern when a specific stereoisomer is desired. This can occur under both acidic and basic conditions, particularly at elevated temperatures.[1]
Mechanisms of Epimerization:
-
Base-catalyzed: A strong base can deprotonate the hydroxyl group, and under certain conditions, this can facilitate a reversible oxidation-reduction process at the C-3 position, leading to a mixture of stereoisomers.
-
Acid-catalyzed: Strong acids can protonate the hydroxyl group, making it a good leaving group. This can lead to the formation of a carbocation intermediate or facilitate an SN1-type reaction that can result in racemization.[1]
Preventative Measures:
-
Avoid Harsh pH Conditions: During both the reaction and work-up, try to maintain a neutral or near-neutral pH whenever possible. If an acid or base is required, use the mildest effective reagent and minimize the exposure time.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.[1]
-
Protecting Groups: If epimerization is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether or a benzyl ether) before performing reactions that require harsh conditions. The protecting group can then be removed under mild conditions at a later stage.
II. Data and Protocols
Table 1: Recommended Conditions for Key Synthetic Steps
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Key Considerations |
| 1 | Reduction of 3-Hydroxypyridine | 5% Ru/C, Ethanol, H₂ (50-100 psi) | 50-80 | Monitor for complete consumption of starting material to avoid incomplete reduction. |
| 2 | N-methylation of 3-Hydroxypiperidine | Formaldehyde (1.2 eq), Formic Acid (1.2 eq) | 80-100 | Ensure adequate heating for CO₂ evolution. Basify to pH >12 during work-up. |
Experimental Protocol: Eschweiler-Clarke N-methylation of 3-Hydroxypiperidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Slowly add formic acid (98%, 1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, or until the evolution of CO₂ gas has ceased.
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of 50% NaOH (aq) until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-Methyl-3-piperidinol.
-
Purify by vacuum distillation or column chromatography as needed.
III. Visualizing Reaction Pathways
Diagram 1: Synthesis of 1-Methyl-3-piperidinol and Key Side Reactions
Caption: Main synthesis route and potential side reactions.
IV. References
-
[Journal of the American Chemical Society, 1955, vol. 77, p. 2855,2857] : Provides a foundational synthesis route for related piperidinol compounds.
-
[ChemicalBook: 3-Hydroxy-1-methylpiperidine] : Offers physical properties and basic synthesis information. URL: --INVALID-LINK--
-
[Wikipedia: Eschweiler–Clarke reaction] : Details the mechanism and general conditions for the N-methylation reaction. URL: --INVALID-LINK--
-
[PMC - NIH: Review of Modern Eschweiler–Clarke Methylation Reaction] : A comprehensive review of the Eschweiler-Clarke reaction, including mechanism and applications. URL: --INVALID-LINK--
-
[BenchChem: How to avoid epimerization in 3-piperidinol synthesis] : Discusses the causes and prevention of epimerization in 3-piperidinol synthesis. URL: --INVALID-LINK--
-
[ChemicalBook: Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine] : Provides an overview of the synthesis and applications of the precursor, 3-hydroxypiperidine. URL: --INVALID-LINK--
-
[PubChem: 3-Hydroxypyridine] : Contains information on the starting material for the synthesis. URL: --INVALID-LINK--
-
[PubChem: 3-Piperidinol, 1-methyl-] : Provides comprehensive data on the target molecule. URL: --INVALID-LINK--
-
[Google Patents: CN103304472A] : Describes a method for synthesizing a key intermediate, highlighting reduction and protection steps. URL: --INVALID-LINK--
-
[J&K Scientific LLC: Eschweiler-Clarke Reaction] : A technical overview of the Eschweiler-Clarke reaction. URL: --INVALID-LINK--
References
Technical Support Center: Purification of 3-Hydroxy-N-methylpiperidine
An in-depth guide to navigating the common challenges associated with the purification of 3-Hydroxy-N-methylpiperidine, designed for researchers, scientists, and professionals in drug development.
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work. The purification of polar, basic compounds like 3-Hydroxy-N-methylpiperidine is a frequent challenge that can lead to significant delays and material loss if not approached systematically. This guide is structured from my experience in the field to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
The primary difficulties in purifying this compound stem from its key physicochemical properties: high polarity, water miscibility, and the basicity of its tertiary amine. These characteristics complicate standard procedures like extraction, distillation, and chromatography. This document provides a framework for understanding and overcoming these hurdles.
Section 1: Physicochemical Properties & Purification Implications
A foundational understanding of the molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₆H₁₃NO | Low molecular weight, suggesting volatility. |
| Molecular Weight | 115.17 g/mol | --- |
| Appearance | Colorless to yellowish liquid[1][2] | Color may indicate impurities or degradation. |
| Boiling Point | 76-78 °C @ 11 mmHg (1.47 kPa)[2] | Requires vacuum distillation to avoid thermal decomposition and achieve efficient separation. |
| Water Solubility | Fully miscible[2] | A significant challenge. Standard aqueous workups are ineffective for removing polar, water-soluble impurities. Drying of the final product is critical. |
| Density | 0.999 g/mL at 25 °C[2] | Similar to water, which can complicate phase separation if an aqueous wash is attempted. |
| Basicity (pKa) | ~9-10 (Estimated for tertiary amine) | The basic nitrogen interacts strongly with acidic surfaces (e.g., silica gel, glass), leading to tailing in chromatography and potential loss of material. |
| Stability | Stable under recommended storage. Incompatible with strong oxidizers[1][3]. | Avoid strong oxidizing agents and excessive heat during purification. Store in a dry, sealed container[4]. |
Section 2: Frequently Asked Questions (FAQs)
Here we address high-level strategic questions that arise before beginning the purification process.
Q1: What are the most common impurities I should expect in my crude 3-Hydroxy-N-methylpiperidine?
A1: Impurities are typically derived from the synthetic route. Common routes include the N-methylation of 3-hydroxypiperidine or the reduction of N-methyl-3-piperidone.
-
Unreacted Starting Materials: Residual 3-hydroxypiperidine is a very common impurity. Its boiling point is similar, making it difficult to separate by simple distillation.
-
Reagents from N-methylation: If using a process like the Eschweiler-Clarke reaction, residual formaldehyde and formic acid may be present.
-
Solvent and Water: Due to its hygroscopic nature and high water miscibility, water is a persistent impurity that can complicate subsequent reactions or analyses.[2]
-
Side-Products: Over-methylation can lead to the formation of a quaternary ammonium salt, which is non-volatile. Ring-opened byproducts may also be present depending on the reaction conditions.
Q2: How do I choose the right primary purification strategy: distillation, chromatography, or crystallization?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Fractional Vacuum Distillation: Best for multi-gram to kilogram scale as a first-pass purification. It is effective at removing non-volatile impurities (salts, catalysts) and solvents with significantly different boiling points. However, it will not separate impurities with close boiling points, such as residual 3-hydroxypiperidine.
-
Chromatography (Column or Prep-HPLC): Necessary for achieving high purity (>99%), especially when separating structurally similar impurities. Due to the basic nature of the amine, specialized conditions are required to prevent poor peak shape and low recovery. This method is best for small to medium scales (milligrams to a few grams).
-
Crystallization (via Salt Formation): This is an excellent method for achieving high purity on a large scale. The free base is a liquid, but its hydrochloride or other salt can often be crystallized.[5][6] This technique is highly effective at excluding a wide range of impurities, including isomers and those with similar boiling points.
Q3: What analytical techniques are best for assessing the purity of my fractions?
A3: A combination of methods is recommended.
-
Gas Chromatography (GC): Excellent for routine purity checks due to the compound's volatility. A GC-MS method can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and identifying impurities, even at low levels. It can also be used for quantitative analysis (qNMR) with an internal standard.
-
High-Performance Liquid Chromatography (HPLC): While challenging, HPLC is a powerful tool. Due to the lack of a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are often required for accurate quantification.[7]
Q4: My compound is turning yellow/brown during purification and storage. What's happening and how can I prevent it?
A4: Amines, in general, are susceptible to air oxidation, which can produce colored impurities. This can be accelerated by light and heat. To minimize this:
-
Use an Inert Atmosphere: Handle the compound under nitrogen or argon, especially during heating steps like distillation.
-
Minimize Heat Exposure: Use the lowest possible temperature for distillation and remove solvents on a rotary evaporator promptly.
-
Store Properly: Store the final product in a sealed, amber vial under an inert atmosphere and in a refrigerator or freezer.[4][8]
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during purification experiments.
Problem 1: Low recovery after vacuum distillation.
-
Possible Cause A: System Leaks. A poor vacuum will require higher temperatures to achieve boiling, which can lead to thermal degradation (charring) of the amine.
-
Solution: Ensure all joints are properly greased and sealed. Use a high-quality vacuum pump and check the system's pressure with a manometer before heating. The target pressure should be around 11 mmHg to achieve the reported boiling point of 76-78 °C.[2]
-
-
Possible Cause B: Material Loss to Cold Trap. 3-Hydroxy-N-methylpiperidine is volatile enough that it can be carried past the condenser into the cold trap, especially with a very high vacuum or a fast distillation rate.
-
Solution: Ensure the condenser has a sufficient flow of cold water or coolant. Use a distillation head that minimizes the path to the collection flask. Control the heating rate to ensure a slow, steady distillation (e.g., 1-2 drops per second).
-
-
Possible Cause C: Formation of Non-Volatile Salts. If your crude material is acidic from the reaction workup, the amine may be protonated, forming a non-volatile salt that will remain in the distillation pot.
-
Solution: Before distillation, ensure the crude material is basic. This can be achieved by dissolving it in a suitable solvent and washing with a mild base like sodium bicarbonate solution, followed by thorough drying. Alternatively, a small amount of a non-volatile base (e.g., NaOH pellets) can be added to the distillation flask, though this carries a risk of promoting decomposition if heated too strongly.
-
Problem 2: Severe peak tailing and low recovery in preparative HPLC.
-
Possible Cause: Strong Interaction with Silica. This is the most common issue with basic amines on standard silica-based columns (like C18). The basic nitrogen atom interacts strongly with acidic residual silanol groups on the silica surface, resulting in poor peak shape and irreversible adsorption.[9]
-
Solution A (Recommended): Use an Amine Modifier. Add a "competing base" to the mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5% is highly effective.[9] The modifier competes with your compound for the active silanol sites, masking them and allowing your compound to elute with a symmetrical peak shape.
-
Solution B: Use a Low pH Mobile Phase. Adjusting the mobile phase to a low pH (e.g., 2.5-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate both the amine (making it a cation) and the silanols (suppressing their ionization). This can improve peak shape but may require a column stable at low pH.[9]
-
Solution C: Use a Specialized Column. Consider using a column specifically designed for basic compounds, such as an end-capped C18 column or one with a polar-embedded group.
-
Problem 3: My product oils out or refuses to crystallize after salt formation.
-
Possible Cause A: Residual Water or Solvent. The high water miscibility of the free base means that even small amounts of water carried into the salt formation step can act as an anti-solvent or create a eutectic mixture, preventing crystallization.
-
Solution: Ensure the free base is rigorously dry before attempting salt formation. This can be achieved by azeotropic distillation with toluene or by drying over a strong desiccant like sodium sulfate, followed by filtration.
-
-
Possible Cause B: Incorrect Stoichiometry. Adding too much or too little acid can prevent crystallization. A significant excess of acid can sometimes lead to the formation of oily, non-crystalline species.
-
Solution: Add the acid (e.g., HCl in ethanol or ether) slowly and stoichiometrically (1.0 equivalent). It is often beneficial to add slightly less than one full equivalent to ensure no excess acid is present.
-
-
Possible Cause C: Wrong Crystallization Solvent. The chosen solvent may be too good at solvating the salt, or not good enough to induce precipitation.
-
Solution: A common strategy is to dissolve the free base in a solvent where the salt is soluble (e.g., ethanol, isopropanol) and then add an anti-solvent in which the salt is insoluble (e.g., MTBE, ethyl acetate, hexane) until turbidity is observed. Then, allow the solution to slowly cool to induce crystallization.
-
Section 4: Key Experimental Protocols
These protocols provide a starting point for common purification procedures. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [8][10]
Protocol A: Fractional Vacuum Distillation
-
Preparation: Ensure the crude 3-Hydroxy-N-methylpiperidine is free of acid. If necessary, neutralize with a mild base and dry thoroughly.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are well-sealed. Connect to a vacuum pump with a cold trap and a manometer.
-
Distillation:
-
Begin the vacuum and allow the pressure to stabilize at 10-15 mmHg.
-
Gently heat the distillation flask using an oil bath.
-
Collect and discard any low-boiling foreshot (typically residual solvents).
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature, expected to be around 76-78 °C at 11 mmHg.[2]
-
Stop the distillation before the pot goes to dryness to prevent the formation of peroxides or charring of non-volatile residues.
-
-
Analysis: Analyze the collected fractions for purity by GC or ¹H NMR.
Protocol B: Salt Formation and Recrystallization (Hydrochloride Salt)
-
Drying: Dissolve the purified (e.g., distilled) free base in toluene and remove the solvent on a rotary evaporator. Repeat this process 2-3 times to azeotropically remove residual water.
-
Salt Formation:
-
Dissolve the dry free base (1.0 eq) in anhydrous isopropanol (IPA) or ethanol (approx. 5-10 mL per gram).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (1.0 eq; this can be a solution in IPA, ethanol, or dioxane) dropwise with stirring. A white precipitate should form.
-
-
Crystallization:
-
After the addition is complete, slowly add an anti-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate until the mixture becomes cloudy.
-
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally to 0-4 °C for several hours to complete crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Section 5: Visualization of Workflows
Diagram 1: Purification Method Selection
This decision tree guides the user toward the most appropriate purification strategy based on scale and purity requirements.
Caption: Decision tree for selecting a purification method.
Diagram 2: Multi-Step Purification Workflow
This diagram illustrates a comprehensive workflow for achieving high-purity material from a crude reaction mixture.
Caption: Workflow for multi-step purification and analysis.
References
- 1. chemos.de [chemos.de]
- 2. 3-Hydroxy-1-methylpiperidine | 3554-74-3 [chemicalbook.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. CAS 3554-74-3 | this compound - Synblock [synblock.com]
- 5. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of 3-Hydroxypiperidine
Welcome to the technical support center for the N-methylation of 3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this common synthetic transformation. 3-Hydroxypiperidine is a valuable building block in medicinal chemistry, and its successful N-methylation is a critical step in the synthesis of numerous pharmaceutical agents.[1][2][3] This document provides practical, field-proven insights to help you navigate the challenges of this reaction and achieve optimal results.
Introduction: The "Magic Methyl" and Synthetic Challenges
The introduction of a methyl group to a nitrogen atom can significantly alter the physicochemical and pharmacological properties of a molecule, a phenomenon sometimes referred to as the "magic methyl effect."[4] While seemingly straightforward, the N-methylation of 3-hydroxypiperidine presents unique challenges due to the presence of two nucleophilic sites: the secondary amine and the hydroxyl group. This can lead to undesired side reactions, such as O-methylation and the formation of quaternary ammonium salts.[4] This guide will explore the most common methods for this transformation and provide strategies to mitigate these issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. General Questions
Q1: What are the most common methods for the N-methylation of 3-hydroxypiperidine?
A1: The three most prevalent methods for the N-methylation of 3-hydroxypiperidine are:
-
Eschweiler-Clarke Reaction: This is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][7] It is often favored for its cost-effectiveness and the prevention of quaternary ammonium salt formation.[5][7][8]
-
Reductive Amination: This method involves the reaction of 3-hydroxypiperidine with formaldehyde to form an intermediate iminium ion, which is then reduced by a hydride source such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[9][10]
-
Direct Alkylation: This involves the use of an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4][11][12] This method can be highly efficient but is prone to over-methylation to form the quaternary ammonium salt.
Q2: Which method is the best choice for my application?
A2: The optimal method depends on several factors, including the scale of your reaction, the sensitivity of your substrate to acidic or basic conditions, and the desired purity of the final product.
| Method | Advantages | Disadvantages | Best Suited For |
| Eschweiler-Clarke | - Cost-effective- Avoids quaternization[5][7][8]- High yields | - Requires elevated temperatures- Acidic conditions may not be suitable for all substrates | - Scale-up applications- Substrates tolerant to heat and acid |
| Reductive Amination | - Mild reaction conditions- High selectivity- Compatible with a wide range of functional groups | - Requires stoichiometric amounts of a hydride reducing agent- Potential for side reactions if not controlled | - Lab-scale synthesis- Substrates with sensitive functional groups |
| Direct Alkylation | - Fast reaction times- High yields | - Prone to over-alkylation (quaternization)[4]- Alkylating agents are toxic and carcinogenic[11] | - When speed is critical and byproducts can be easily removed |
II. Eschweiler-Clarke Reaction: Troubleshooting
Q3: My Eschweiler-Clarke reaction is showing low conversion. What are the possible causes and solutions?
A3: Low conversion in the Eschweiler-Clarke reaction can often be attributed to suboptimal reaction conditions.
-
Insufficient Temperature: The reaction typically requires heating to proceed at a reasonable rate. A common temperature range is 80-100 °C.[5] If you are observing low conversion, consider increasing the reaction temperature.
-
Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is generally used to drive the reaction to completion.[4][5] A typical ratio is 1 equivalent of the amine to 1.1-1.5 equivalents of formaldehyde and 1.8-3 equivalents of formic acid.[5]
-
Reaction Time: The reaction can be slow, sometimes requiring up to 18 hours or more for completion.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: I am observing an unexpected byproduct in my Eschweiler-Clarke reaction. What could it be?
A4: While the Eschweiler-Clarke reaction is generally clean, side products can form.
-
N-formyl piperidine: If the reduction of the iminium ion is slow, the intermediate can be trapped by formic acid to form the N-formyl derivative. This can be minimized by ensuring a sufficient excess of formic acid and adequate heating.
-
O-formylation: The hydroxyl group of 3-hydroxypiperidine can potentially be formylated by formic acid. This is less common but can occur at high temperatures.
DOT Script for Eschweiler-Clarke Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
III. Reductive Amination: Troubleshooting
Q5: My reductive amination is giving a mixture of products. How can I improve the selectivity?
A5: A mixture of products in reductive amination can arise from several factors.
-
Order of Addition: It is crucial to form the iminium ion before adding the reducing agent. Adding the reducing agent too early can lead to the reduction of formaldehyde. A common procedure is to stir the 3-hydroxypiperidine and formaldehyde together for a period before the addition of the hydride source.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) as it is a milder reducing agent and is more selective for the reduction of iminium ions over aldehydes.
-
pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate the reaction.
Q6: I am concerned about the potential for O-methylation. How can I avoid this?
A6: O-methylation is a potential side reaction, especially when using more reactive alkylating agents. However, in reductive amination, the conditions are generally mild enough to avoid this. If O-methylation is a concern, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before performing the N-methylation. The protecting group can then be removed in a subsequent step.
DOT Script for Reductive Amination Workflow
Caption: General workflow for reductive amination.
IV. Direct Alkylation: Troubleshooting
Q7: My direct alkylation with dimethyl sulfate is producing a significant amount of the quaternary ammonium salt. How can I minimize this?
A7: The formation of the quaternary ammonium salt is a common issue with direct alkylation.[4]
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.
-
Choice of Base: A mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate is often used.[11] Stronger bases can increase the rate of the second alkylation.
Q8: Are there any safety precautions I should be aware of when using dimethyl sulfate or methyl iodide?
A8: Yes, both dimethyl sulfate and methyl iodide are highly toxic and carcinogenic.[11][12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: N-Methylation of 3-Hydroxypiperidine via Eschweiler-Clarke Reaction
-
To a round-bottom flask, add 3-hydroxypiperidine (1.0 eq).
-
Add formic acid (2.0 eq) followed by an aqueous solution of formaldehyde (37%, 1.2 eq).[5]
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate to a pH of 9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Methylation of 3-Hydroxypiperidine via Reductive Amination
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add an aqueous solution of formaldehyde (37%, 1.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
References
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. server.ccl.net [server.ccl.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of 3-Hydroxy-1-methylpiperidine
Welcome to the technical support guide for the purification of crude 3-Hydroxy-1-methylpiperidine (CAS 3554-74-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this critical building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Common syntheses involve the reduction of a pyridine or piperidone precursor.[1][2]
-
Unreacted Starting Materials: Depending on the synthesis, this could include 3-hydroxypyridine, 1-methyl-3-piperidone, or N-protected precursors.[1][3]
-
Catalyst Residues: If catalytic hydrogenation was used, trace metals (e.g., Raney Nickel, Platinum oxide) may be present.[1][4]
-
Inorganic Salts: Generated during reactions (e.g., from sodium borohydride reduction) or acidic/basic work-ups.
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., ethanol, methanol, toluene, acetone).[1][5]
-
Over-reduction/Side-products: Hydrogenation of a pyridine ring can sometimes lead to the formation of other piperidine isomers or byproducts if conditions are not carefully controlled.
-
Polymeric Materials: Dark, tar-like substances can form under harsh reaction conditions (e.g., high heat or strong acid/base).
Q2: What are the key physical properties I should know for purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [6] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 76-78 °C @ 11 mm Hg (1.47 kPa) | [7][8] |
| Density | ~0.999 g/mL at 25 °C | [7][8] |
| Flash Point | 70 °C | [2][9] |
| Solubility | Fully miscible in water; soluble in ethanol and other organic solvents. | [3][8][10] |
The high boiling point at atmospheric pressure makes vacuum distillation the preferred method for distillation. Its miscibility with water necessitates careful extraction procedures, often involving salting out.
Q3: How do I assess the purity of my final product?
A multi-faceted approach is recommended for purity confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[6][11]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. Due to the lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is often required for accurate analysis.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Karl Fischer Titration: To determine water content, which is a common impurity given the compound's hygroscopic nature and water solubility.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product is a dark, viscous oil, and distillation is difficult.
-
Probable Cause: This often indicates the presence of non-volatile impurities, such as polymeric byproducts or residual catalyst fines. Distilling such a mixture directly can lead to bumping, decomposition, and poor separation.
-
Solution: Pre-distillation Cleanup.
-
Dissolution & Filtration: Dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Filtration Plug: Pass the solution through a short plug of silica gel or Celite®. This will adsorb baseline impurities and filter out suspended solids.
-
Solvent Removal: Concentrate the filtered solution under reduced pressure. The resulting cleaner oil should be more amenable to vacuum distillation.
-
Causality: The silica gel, being a polar stationary phase, strongly adsorbs highly polar, colored impurities and baseline materials, while allowing the less polar product to elute. Celite is an inert filter aid that traps fine particulates.
-
Problem 2: My product streaks badly during column chromatography on silica gel.
-
Probable Cause: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.
-
Solution: Deactivate the Silica Gel.
-
Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent system (typically 0.5-2% v/v).
-
Ammonia Treatment: For very sensitive compounds, pre-treating the slurry with ammoniacal methanol and then packing the column can be effective.
-
Causality: The added amine base competitively binds to the acidic sites on the silica gel, preventing the desired product from interacting with them. This results in a more symmetrical peak shape and improved recovery.
-
Problem 3: I'm seeing an emulsion form during my aqueous acid-base extraction.
-
Probable Cause: Emulsions are common when dealing with amines, especially if the crude product contains gummy, surfactant-like impurities. Vigorous shaking can exacerbate the problem.
-
Solution: Breaking the Emulsion.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite can break the physical suspension.
-
Change Solvent: Switching to a more non-polar solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate can sometimes prevent emulsion formation.
-
Problem 4: My final product's NMR spectrum shows residual 1-methyl-3-piperidone.
-
Probable Cause: Incomplete reduction of the ketone starting material.
-
Solution: Chemical Scavenging or Chromatographic Separation.
-
Bisulfite Wash: Ketones can sometimes be removed by washing the organic solution with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the ketone. This is not always effective and may require optimization.
-
Chromatography: Careful column chromatography is the most reliable method. The ketone is more polar than the alcohol product on silica gel. A gradient elution, starting with a less polar solvent system (e.g., 2% Methanol in DCM) and gradually increasing polarity, should effectively separate the two compounds.
-
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is a robust first step to remove non-basic organic impurities and inorganic salts.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or MTBE (approx. 10 mL per 1 g of crude).
-
Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid.
-
Combine the aqueous extracts. The non-basic impurities will remain in the original organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 6M sodium hydroxide solution with stirring until the pH is >12.
-
Extract the now basic aqueous layer three times with dichloromethane (DCM).
-
Combine the DCM extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Purification by Vacuum Distillation
This method is highly effective for removing non-volatile impurities and high-boiling solvents after an initial work-up.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short Vigreux column, a thermometer, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. A magnetic stir bar in the distillation flask is essential to ensure smooth boiling.
-
Vacuum: Connect the apparatus to a vacuum pump capable of achieving a pressure of at least 15 mm Hg. A cold trap between the apparatus and the pump is highly recommended.
-
Heating: Place the distillation flask in a heating mantle or an oil bath.
-
Distillation: Slowly heat the flask while stirring.
-
Low-boiling fractions (residual solvents) will distill first.
-
The main fraction should distill at approximately 76-78 °C at a pressure of 11 mm Hg.[8] Collect this fraction in a clean, pre-weighed receiving flask.
-
-
Completion: Stop the distillation when the temperature drops or when only a small amount of dark residue remains in the distillation flask.
-
Release Vacuum: Allow the apparatus to cool before slowly and carefully releasing the vacuum.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. scispace.com [scispace.com]
- 6. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 7. This compound | 3554-74-3 [amp.chemicalbook.com]
- 8. This compound | 3554-74-3 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-3-hydroxypiperidine Under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Methyl-3-hydroxypiperidine and need to understand its stability profile, particularly under acidic conditions. As your Senior Application Scientist, I have structured this resource to provide not just protocols, but also the scientific reasoning behind them, ensuring you can troubleshoot effectively and maintain the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of 1-Methyl-3-hydroxypiperidine in acidic environments.
Q1: My analytical results for a sample containing 1-Methyl-3-hydroxypiperidine in an acidic mobile phase are inconsistent. What could be the cause?
A1: Inconsistent results, such as shifting peak areas or the appearance of new, unidentified peaks, often point to on-column degradation of 1-Methyl-3-hydroxypiperidine. The acidic nature of the mobile phase can catalyze the degradation of the analyte on the stationary phase of your chromatography column. The tertiary amine in the piperidine ring is basic and will be protonated in an acidic environment. This protonation can make the hydroxyl group a better leaving group, potentially leading to dehydration.
Q2: I am developing a formulation with 1-Methyl-3-hydroxypiperidine and need to use an acidic buffer. What are the primary stability concerns?
A2: The primary stability concern is acid-catalyzed degradation. The two most probable degradation pathways for 1-Methyl-3-hydroxypiperidine under acidic conditions are:
-
Dehydration: The acidic environment can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water can lead to the formation of unsaturated tetrahydropyridine derivatives.
-
Ring-Opening: While generally less common for simple piperidines under mild acidic conditions, strong acids and elevated temperatures could potentially promote the cleavage of the C-N bonds within the piperidine ring.
It is crucial to conduct forced degradation studies to identify the specific degradation products and their rates of formation in your formulation matrix.
Q3: What are the likely degradation products of 1-Methyl-3-hydroxypiperidine in acid?
A3: Based on established chemical principles of acid-catalyzed reactions of alcohols, the most likely degradation products are isomers of 1-methyl-tetrahydropyridine. Specifically, you might expect to see the formation of 1-methyl-1,2,3,4-tetrahydropyridine and 1-methyl-1,2,3,6-tetrahydropyridine. The relative abundance of these isomers will depend on the reaction conditions and the stability of the intermediate carbocation.
Q4: How can I prevent the degradation of 1-Methyl-3-hydroxypiperidine during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: If possible, adjust the pH of your solutions to be as close to neutral as your experimental design allows.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of potential degradation reactions.
-
Use of Co-solvents: For compounds with poor aqueous solubility, the use of organic co-solvents may be necessary. Ensure these co-solvents are compatible and do not promote degradation.[1]
-
Time: Minimize the time that 1-Methyl-3-hydroxypiperidine is exposed to acidic conditions. Prepare solutions fresh and analyze them promptly.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent potential oxidative degradation, which can sometimes be exacerbated by acidic conditions.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the analysis and handling of 1-Methyl-3-hydroxypiperidine in acidic media.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in chromatogram over time | Acid-catalyzed degradation of 1-Methyl-3-hydroxypiperidine. | 1. Confirm the identity of the new peaks using LC-MS. Compare the mass-to-charge ratio with the expected degradation products (e.g., 1-methyl-tetrahydropyridine isomers). 2. Perform a time-course study to monitor the decrease in the parent peak area and the increase in the degradation product peaks. 3. Adjust the mobile phase pH to a less acidic value if your separation allows. |
| Decreasing peak area of 1-Methyl-3-hydroxypiperidine in repeat injections | On-column degradation. | 1. Reduce the residence time of the sample on the column by increasing the flow rate. 2. Lower the column temperature. 3. Consider a different stationary phase that is less reactive. |
| Poor recovery from an acidic formulation | Significant degradation has occurred during formulation or storage. | 1. Conduct a forced degradation study on the formulation to identify the extent of degradation. 2. Re-evaluate the necessity of the acidic pH. Consider alternative buffering agents or formulation strategies. 3. Incorporate a stability-indicating analytical method to accurately quantify the remaining active ingredient and the degradation products. |
| Precipitation in acidic solution | Formation of a less soluble salt of 1-Methyl-3-hydroxypiperidine. | 1. Verify the solubility of the specific salt formed (e.g., hydrochloride, sulfate) in your solvent system. 2. Adjust the concentration of the analyte or the composition of the solvent. |
Section 3: Experimental Protocols
These protocols provide a starting point for investigating the stability of 1-Methyl-3-hydroxypiperidine.
Protocol 1: Forced Acidic Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of 1-Methyl-3-hydroxypiperidine under acidic stress conditions.
Materials:
-
1-Methyl-3-hydroxypiperidine
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Methyl-3-hydroxypiperidine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Treatment:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, repeat with 1 M HCl for more aggressive degradation.
-
-
Incubation: Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C).[1][2]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of NaOH to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 1-Methyl-3-hydroxypiperidine from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as piperidines have low UV absorbance) or, ideally, Mass Spectrometry (MS) for peak identification and purity assessment.[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development and Validation:
-
Inject the undergraded sample and the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and pH to achieve adequate resolution between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] A stability-indicating method should be able to resolve all degradation products from the parent peak and from each other.[5]
Section 4: Mechanistic Insights & Visualizations
Understanding the potential degradation pathways is key to predicting and controlling stability issues.
Potential Degradation Pathways
Under acidic conditions, the hydroxyl group of 1-Methyl-3-hydroxypiperidine can be protonated, forming a good leaving group (water). This can be followed by an elimination reaction to form an alkene.
Caption: Proposed acid-catalyzed dehydration pathway of 1-Methyl-3-hydroxypiperidine.
Workflow for Stability Troubleshooting
The following workflow provides a systematic approach to addressing stability issues.
Caption: A workflow for troubleshooting stability issues of pharmaceutical compounds.
References
Technical Support Center: Synthesis of 3-Hydroxy-1-methylpiperidine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-1-methylpiperidine (CAS 3554-74-3). It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. The methodologies and advice presented are grounded in established chemical principles and peer-reviewed literature to ensure reliability and reproducibility.
Section 1: Strategic Synthesis Planning
The optimal route to this compound is dictated by the availability of starting materials, reaction scale, and laboratory equipment capabilities. This section addresses the initial strategic decisions a researcher must make.
FAQ: Which synthetic route is best for my laboratory?
The "best" route is a balance of cost, safety, efficiency, and available precursors. The three most common strategies start from 1) 3-Hydroxypiperidine, 2) 1-Methyl-3-piperidone, or 3) 3-Hydroxypyridine.
-
N-Methylation of 3-Hydroxypiperidine: This is often the most direct route if high-purity 3-hydroxypiperidine is commercially available. It is suitable for small to medium scales. The primary challenge is controlling the reaction to prevent over-alkylation or side reactions.
-
Reduction of 1-Methyl-3-piperidone: This is an excellent option if the corresponding ketone is available. The reduction is typically high-yielding and straightforward, employing common reducing agents. The main considerations are the choice of reducing agent and controlling reaction conditions to avoid side-product formation.[1]
-
Hydrogenation of a 3-Hydroxypyridine Derivative: This route is atom-economical but requires specialized high-pressure hydrogenation equipment.[2] It typically involves N-alkylation of 3-hydroxypyridine followed by catalytic reduction of the pyridinium ring.[1] Catalyst selection and prevention of catalyst poisoning are critical.
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a synthetic route.
Section 2: Troubleshooting Common Synthetic Routes
This section provides solutions to specific problems that may arise during the synthesis.
Route A: N-Methylation of 3-Hydroxypiperidine
Question: My N-methylation reaction using methyl iodide is slow, incomplete, and TLC analysis shows multiple products. What is happening?
Answer: This is a classic issue of reactivity and selectivity. Several factors could be at play:
-
Causality (The "Why"):
-
Base Strength: 3-Hydroxypiperidine is a secondary amine, which requires a suitable base to deprotonate it for efficient alkylation. An insufficiently strong base (e.g., NaHCO₃) may lead to a slow reaction. A very strong base (e.g., n-BuLi) could deprotonate the hydroxyl group, leading to potential O-alkylation side products.
-
Over-alkylation (Quaternization): The product, this compound, is a tertiary amine and is itself nucleophilic. It can react with another equivalent of methyl iodide to form a quaternary ammonium salt. This is often observed as a new, highly polar spot on TLC that may streak from the baseline.
-
Solvent Choice: The choice of solvent affects the solubility of the reagents and the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally effective.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-Methylation.
-
Recommended Solution: For clean and high-yielding N-methylation, the Eschweiler-Clarke reaction is superior. It uses formaldehyde and formic acid (or sodium formate) in a reductive amination process that inherently stops at the tertiary amine stage, thus preventing quaternization.
Route B: Reduction of 1-Methyl-3-piperidone
Question: My reduction of 1-methyl-3-piperidone with sodium borohydride (NaBH₄) is giving a low yield of the desired alcohol. What can I do to improve it?
Answer: While seemingly straightforward, the efficiency of ketone reduction can be influenced by several parameters.
-
Causality (The "Why"):
-
Solvent Effects: NaBH₄ reactivity is highly dependent on the solvent. Protic solvents like methanol or ethanol are typically required to activate the borohydride and are excellent for this reduction. Using aprotic solvents like THF or DCM alone will result in a very sluggish or nonexistent reaction.
-
Temperature: These reductions are exothermic. Running the reaction at too high a temperature can lead to side reactions. Conversely, if the ketone is not fully dissolved, the reaction will be incomplete. Initial cooling (0 °C) during NaBH₄ addition is standard practice to control the exotherm, followed by warming to room temperature.
-
pH during Workup: During the aqueous workup, the pH is critical. The intermediate borate-ester complex must be hydrolyzed to liberate the alcohol. This is typically done by adding a mild acid (like 1M HCl or NH₄Cl) until the effervescence ceases. If the solution remains basic, the product may be trapped in the complex, leading to low isolated yields.
-
Substrate Purity: The starting 1-methyl-3-piperidone can be unstable upon storage and may exist partially as a hydrate or in a self-condensed form. Impure starting material is a common cause of low yields.
-
-
Recommended Actions & Parameters:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Cost-effective, safe, and highly selective for ketones.[1][3] |
| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | Ensures complete reduction without excessive quenching during workup. |
| Solvent | Methanol or Ethanol | Protic solvent activates the NaBH₄ for efficient hydride delivery. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows the reaction to proceed to completion. |
| Workup | Quench with acetone, then acidify cautiously with 1M HCl to pH ~6-7. | Destroys excess NaBH₄ and hydrolyzes the borate ester to release the product alcohol. |
Section 3: Purification & Characterization
Question: I have a crude product, but it's difficult to purify. The compound seems to be water-soluble. How can I isolate pure this compound?
Answer: The combination of a hydroxyl group and a tertiary amine makes this molecule quite polar and fully miscible with water, which complicates standard extraction and purification.[4]
-
Purification Strategy:
-
Extraction: After quenching the reaction, the pH must be adjusted carefully. To extract the product into an organic solvent (like dichloromethane or a 9:1 mixture of chloroform/isopropanol), the aqueous layer should be made basic (pH > 10) with NaOH or K₂CO₃ to ensure the amine is in its freebase form. The aqueous layer should then be saturated with a salt like NaCl or K₂CO₃ (salting out) to decrease the product's solubility in water and drive it into the organic phase. Multiple extractions (5-10 times) are often necessary.
-
Distillation: The most effective method for final purification is vacuum distillation .[5] The product has a reported boiling point of 76-78 °C at 11 mm Hg.[4] This removes non-volatile impurities and residual solvent.
-
Column Chromatography: This is challenging due to the high polarity of the compound. If required, silica gel can be used, but it must be deactivated with a base (e.g., pre-treated with triethylamine-containing eluent). A typical eluent system would be a steep gradient of Methanol in Dichloromethane (e.g., 0% to 20% MeOH) containing 0.5-1% triethylamine.
-
-
Characterization:
| Technique | Expected Result | Source |
| ¹H NMR | Signals corresponding to the N-methyl group, the piperidine ring protons, and the proton on the carbon bearing the hydroxyl group. | [6] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 115. | [7] |
| Boiling Point | 76-78 °C @ 11 mmHg | [4] |
| Appearance | Clear, colorless to pale orange/brown liquid. | [4] |
Section 4: Experimental Protocols
Protocol: Synthesis via Reduction of 1-Methyl-3-piperidone
This protocol is adapted from established procedures for ketone reduction.[1][3]
Materials:
-
1-Methyl-3-piperidone (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.2 eq)
-
Methanol (MeOH, ~5-10 mL per gram of ketone)
-
1M Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-piperidone in methanol. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup:
-
Cool the reaction back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious of hydrogen gas evolution. Continue adding acid until the pH is ~7 and effervescence stops.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add solid NaCl until saturation.
-
Make the solution basic (pH > 10) by adding solid K₂CO₃ or 5M NaOH.
-
Extract the aqueous layer with dichloromethane (5 x 50 mL).
-
-
Isolation:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation (bp 76-78 °C @ 11 mmHg) to obtain this compound as a clear liquid.[4]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. This compound | 3554-74-3 [amp.chemicalbook.com]
- 5. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
common pitfalls in the scale-up of 3-Hydroxy-1-methylpiperidine production
Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-1-methylpiperidine (CAS 3554-74-3).[1][2] This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common pitfalls encountered during laboratory synthesis and industrial scale-up.
Section 1: Overview of Synthetic Strategies & Key Scale-Up Considerations
This compound is a valuable heterocyclic building block in medicinal chemistry, often used in the synthesis of pharmaceuticals like Mepenzolate and as a ligand in catalysis.[3][4] While several synthetic routes exist, the most common industrial approach involves a two-step process starting from 3-Hydroxypyridine. Understanding the challenges inherent to this pathway is critical for a successful scale-up.
Common Synthetic Pathway:
-
Catalytic Hydrogenation: Reduction of the 3-Hydroxypyridine ring to form the piperidine core (3-Hydroxypiperidine).
-
N-Methylation: Introduction of the methyl group onto the piperidine nitrogen to yield the final product.
This guide will dissect the common pitfalls associated with each of these critical stages, as well as purification and safety.
References
handling and storage best practices for 3-Hydroxy-1-methylpiperidine to prevent degradation
Welcome to the technical support center for 3-Hydroxy-1-methylpiperidine. This guide is designed for our valued partners in research, science, and drug development. It provides in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout your experiments. Here, we will explore the causality behind best practices for handling and storage and provide troubleshooting guidance for potential degradation issues.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common questions regarding the handling and storage of this compound to prevent its degradation.
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1] For extended storage, refrigeration at 2-8°C is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated for long-term) | Minimizes the rate of potential thermal degradation pathways. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the tertiary amine and secondary alcohol. |
| Light | Amber vial or dark location | Protects against potential photodegradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and reaction with atmospheric components. |
Q2: What materials are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents or strong acids.[3]
-
Strong oxidizing agents can lead to the oxidation of the secondary alcohol to a ketone or cause oxidative degradation of the piperidine ring.
-
Strong acids will react with the basic tertiary amine, forming a salt. This may not represent degradation in all cases, but it will alter the chemical nature of the compound and could catalyze other reactions.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A change in color, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation from prolonged exposure to air. It is recommended to use an inert atmosphere for storage and handling to minimize this. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.
Q4: Can I store this compound in a solution?
While this compound is soluble in water and various organic solvents, long-term storage in solution is generally not recommended as it can accelerate degradation.[4][5] If you must store it in solution for a short period, use a degassed solvent and store it at a low temperature. The stability in solution is highly dependent on the solvent and pH.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, this guide will help you identify potential causes and understand the likely chemical transformations.
Potential Degradation Pathways
Based on the structure of this compound, which contains a tertiary amine and a secondary alcohol on a piperidine ring, several degradation pathways are plausible.
Oxidation is a primary concern for the stability of this compound. There are two main sites susceptible to oxidation:
-
Oxidation of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, forming 1-methylpiperidine-3-one. This can occur in the presence of oxidizing agents or potentially through slow air oxidation.[4][6][7][8][9]
-
Oxidation of the Tertiary Amine: The tertiary amine can be oxidized to an N-oxide. This is a common metabolic pathway for cyclic amines and can also occur chemically.[10][11]
References
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Reduction of 1-Methyl-3-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 1-methyl-3-piperidone to its corresponding alcohol, 1-methyl-3-piperidinol, is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While seemingly straightforward, this reduction can be accompanied by the formation of several byproducts, leading to challenges in purification, reduced yields, and compromised product purity. This technical support guide provides a comprehensive overview of the common byproducts encountered during this reaction, their mechanisms of formation, and detailed troubleshooting strategies to minimize their occurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of stereoisomers (cis- and trans-1-methyl-3-piperidinol). How can I control the diastereoselectivity?
Root Cause Analysis:
The reduction of the carbonyl group in 1-methyl-3-piperidone creates a new chiral center at the C-3 position. This results in the formation of two diastereomers: cis-1-methyl-3-piperidinol and trans-1-methyl-3-piperidinol. The ratio of these isomers is highly dependent on the steric and electronic environment of the ketone and the nature of the hydride source.
The piperidine ring exists in a chair conformation. The approach of the hydride can occur from either the axial or equatorial face of the carbonyl group.
-
Axial Attack: Leads to the formation of the equatorial alcohol (trans-isomer). This pathway is often favored by smaller, unhindered hydride reagents as it avoids steric hindrance from the axial hydrogens at the C-2 and C-6 positions.[1][2]
-
Equatorial Attack: Results in the formation of the axial alcohol (cis-isomer). This approach can be hindered by the axial hydrogens, but may be favored under certain conditions or with bulkier reducing agents.[1][2]
Troubleshooting & Optimization:
1. Choice of Reducing Agent:
The steric bulk of the hydride reagent is a key factor in controlling diastereoselectivity.
| Reducing Agent | Predominant Isomer | Rationale |
| Sodium Borohydride (NaBH₄) | Often a mixture, but can favor the trans (equatorial) isomer.[1] | A relatively small hydride donor, favoring axial attack. |
| Lithium Aluminum Hydride (LiAlH₄) | Can provide different selectivity compared to NaBH₄, sometimes favoring the cis (axial) isomer.[3] | A more reactive and potentially bulkier reagent complex. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High selectivity for the cis (axial) isomer. | A very bulky hydride source that preferentially attacks from the less hindered equatorial face. |
| Catalytic Hydrogenation (e.g., H₂/PtO₂, H₂/Pd/C) | Can yield a mixture of isomers, with the ratio depending on the catalyst, solvent, and pH.[4] | The substrate adsorbs onto the catalyst surface, and the stereochemical outcome is influenced by the preferred orientation of adsorption. |
2. Reaction Temperature:
Lowering the reaction temperature generally increases the stereoselectivity of the reduction. At lower temperatures, the kinetic product is more likely to be favored, which is often the result of the less sterically hindered pathway.
Experimental Protocol: Diastereoselective Reduction to the cis-Isomer
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-piperidone in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of water, followed by aqueous sodium hydroxide.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy or GC analysis.
DOT Diagram: Diastereoselective Reduction Pathways
Caption: Control of stereoselectivity in the reduction of 1-methyl-3-piperidone.
Issue 2: I am observing a significant amount of a lower molecular weight byproduct, which I suspect is 3-piperidinol. What is causing this N-demethylation?
Root Cause Analysis:
N-demethylation is a known side reaction for tertiary amines, including N-methylpiperidines. This can occur through several mechanisms depending on the reaction conditions.
-
With certain reagents: Some reagents, like chloroformates or cyanogen bromide, are known to cause N-dealkylation, but this is less common with standard hydride reducing agents.[5][6]
-
Oxidative conditions: Trace oxygen in the reaction mixture can lead to the formation of an N-oxide intermediate, which can then be demethylated.
-
Catalytic Hydrogenation: During catalytic hydrogenation, the N-methyl group can be susceptible to hydrogenolysis, especially with certain catalysts (e.g., Palladium) and under harsh conditions (high temperature and pressure).
Troubleshooting & Optimization:
1. Inert Atmosphere:
Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to minimize oxidation. Degas all solvents prior to use.
2. Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄) is generally less prone to causing N-demethylation compared to more aggressive reducing agents.
-
Lithium aluminum hydride (LiAlH₄) can sometimes lead to N-demethylation, especially with prolonged reaction times or at elevated temperatures.
-
For catalytic hydrogenation , consider using a Rhodium or Ruthenium catalyst, which may be less prone to N-dealkylation than Palladium.
3. Control of Reaction Conditions:
-
Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reduction and side reactions.
Experimental Protocol: Minimizing N-Demethylation with NaBH₄
-
Setup: Dissolve 1-methyl-3-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride portion-wise to the cooled solution. Control the rate of addition to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly add acetone to quench the excess NaBH₄, followed by the addition of water.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to obtain the crude product.
-
Analysis: Analyze the crude product by GC-MS to quantify the amount of N-demethylated byproduct.
DOT Diagram: N-Demethylation Pathway
Caption: Potential pathway for N-demethylation during reduction.
Issue 3: My mass spectrometry data shows evidence of a product with the same mass as the starting material, but it is not the ketone. Could this be a ring-opened byproduct?
Root Cause Analysis:
While less common under standard reducing conditions, ring-opening of the piperidine ring is a potential side reaction, especially with more reactive reducing agents or under harsh conditions. This can proceed through the formation of an iminium ion intermediate.
Troubleshooting & Optimization:
1. Milder Reducing Agents:
Utilize milder reducing agents like sodium borohydride or sodium cyanoborohydride. Avoid highly reactive reagents like LiAlH₄ if ring opening is a concern.
2. pH Control:
Maintain a neutral or slightly basic pH during the reaction and workup. Acidic conditions can promote the formation of iminium ions, which can be susceptible to nucleophilic attack and subsequent ring opening.
3. Temperature Control:
As with other side reactions, maintaining a low reaction temperature can help to minimize the likelihood of ring opening.
Analytical Confirmation:
To confirm the presence of a ring-opened product, detailed spectroscopic analysis is required.
-
¹H and ¹³C NMR: Look for the disappearance of the characteristic piperidine ring signals and the appearance of signals corresponding to an acyclic amine and an aldehyde or alcohol.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition of the byproduct.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Poor Diastereoselectivity | Steric hindrance, choice of reducing agent | Use a sterically demanding reducing agent (e.g., L-Selectride®) for the cis-isomer. Use a smaller reducing agent (e.g., NaBH₄) at low temperature to favor the trans-isomer. |
| N-Demethylation | Oxidative conditions, harsh catalytic hydrogenation | Maintain a strict inert atmosphere. Use NaBH₄ as the reducing agent. Optimize catalytic hydrogenation conditions (catalyst, temperature, pressure). |
| Ring Opening | Highly reactive reducing agents, acidic conditions | Use a milder reducing agent (e.g., NaBH₄). Maintain neutral or slightly basic pH. |
References
- 1. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Loading for 3-Hydroxy-1-methylpiperidine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-1-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of optimizing catalyst loading for this crucial synthesis. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound where catalyst loading is a critical parameter?
A1: The most common and industrially relevant route is the catalytic hydrogenation of a pyridine-based precursor. There are two main variations of this approach:
-
Two-Step Synthesis: This involves the initial hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by N-methylation. The first step, the ring hydrogenation, is highly dependent on catalyst selection and loading.
-
Direct Synthesis: This route involves the hydrogenation of a pre-methylated precursor, such as 1-methyl-3-hydroxypyridinium salt or 1-methyl-3-piperidone. Hydrogenating the pyridinium salt is often more facile as quaternization of the nitrogen reduces the aromaticity of the ring and mitigates catalyst poisoning by the product.[1]
In both pathways, the catalytic hydrogenation step is where optimization of catalyst loading is paramount for achieving high yield, selectivity, and efficiency.
Q2: Which catalysts are most effective for this hydrogenation, and what are the typical loading ranges?
A2: Several classes of catalysts are employed, with precious metal and nickel-based catalysts being the most prominent. The choice of catalyst significantly impacts the required loading and reaction conditions.
-
Rhodium (Rh)-based Catalysts: Rhodium, particularly on carbon support (Rh/C) or as rhodium(III) oxide (Rh₂O₃), is highly active for pyridine hydrogenation and can operate under mild conditions.[2] A bimetallic rhodium-nickel on carbon catalyst has also been shown to be highly effective, achieving yields greater than 90%.[3]
-
Platinum (Pt)-based Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and effective catalyst, especially when the reaction is conducted in an acidic solvent like glacial acetic acid, which activates the pyridine ring.[6]
-
Typical Loading: 5 mol% is a common starting point for PtO₂.[4]
-
-
Palladium (Pd)-based Catalysts: Palladium on carbon (Pd/C) is widely used but can be more susceptible to poisoning by the piperidine product. Its effectiveness is often enhanced by the use of acidic additives.[2][7]
-
Typical Loading: 5 mol% to 10 mol% of 10% Pd/C is frequently used.
-
-
Nickel (Ni)-based Catalysts: Raney Nickel is a cost-effective alternative to precious metal catalysts, but it often requires harsher conditions (higher temperatures and pressures).[8][9] However, some protocols suggest that very high catalyst loadings (e.g., 1:1 weight ratio with the substrate) can enable the reaction to proceed at lower temperatures and pressures.[5]
Q3: How does catalyst loading fundamentally impact the reaction rate and selectivity?
A3: Catalyst loading directly influences the number of available active sites for the reaction.
-
Reaction Rate: Generally, increasing the catalyst loading leads to a faster reaction rate, as more substrate molecules can adsorb onto the catalyst surface and react with adsorbed hydrogen.[11]
-
Selectivity: This is a more complex issue. While sufficient catalyst is needed for the desired reaction, excessive loading can sometimes lead to side reactions. This can include over-reduction of other functional groups or, in some cases, hydrogenolysis (cleavage of C-O or C-N bonds), although this is less common for the C-O bond in 3-hydroxypiperidines under typical conditions. The primary concern is often balancing conversion with catalyst cost and potential for side reactions.
Troubleshooting Guide: Catalyst Loading and Performance Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: The reaction is slow or has stalled (incomplete conversion).
-
Symptom: Analysis (GC, LC-MS, or TLC) shows a significant amount of starting material remaining even after extended reaction times.
-
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of catalytic sites for the amount of substrate.
-
Solution: Incrementally increase the catalyst loading. For example, if you started with 1 mol% of a precious metal catalyst, try increasing it to 2.5 mol% and then 5 mol%, monitoring the reaction progress at each stage. For Raney Nickel, if low conversion is observed at 10% w/w, a significant increase to 50-100% w/w may be necessary to see a substantial improvement at lower pressures.[5]
-
-
Catalyst Poisoning: This is a very common issue in pyridine hydrogenations. The nitrogen lone pair on the piperidine product can strongly coordinate to the metal active sites, effectively blocking them from further reaction.[8][12] The starting pyridine can also act as an inhibitor.
-
Solution 1 (Acidic Conditions): Perform the reaction in an acidic solvent like glacial acetic acid or with an acidic additive.[6] The acid protonates the nitrogen atom of both the pyridine and the piperidine, preventing the lone pair from binding to and deactivating the catalyst.
-
Solution 2 (Increase Catalyst Loading): While not the most elegant solution, a higher catalyst loading can compensate for the poisoned active sites, providing enough active sites to drive the reaction to completion.[8]
-
Solution 3 (Alternative Catalyst): Homogeneous catalysts, such as certain iridium complexes, can operate via mechanisms that are less susceptible to nitrogen poisoning.[13]
-
-
Poor Catalyst Quality: The catalyst may be old, have been improperly stored, or be from a poor-quality batch.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure catalysts, especially pyrophoric ones like Raney Nickel and dry Pd/C, are handled and stored correctly under an inert atmosphere or appropriate solvent.
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to overcome the activation energy of the hydrogenation.
-
Solution: While keeping the catalyst loading constant, incrementally increase the hydrogen pressure and/or temperature. Aromatic ring hydrogenation often requires more forcing conditions than simple double bond reductions.[14]
-
-
Experimental Protocols
Protocol 1: Hydrogenation of 3-Hydroxypyridine using PtO₂
This protocol is adapted from methodologies for hydrogenating substituted pyridines using Adams' catalyst.[4][6]
Materials:
-
3-Hydroxypyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Glacial Acetic Acid (10 mL)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 3-hydroxypyridine (1.0 g) and glacial acetic acid (10 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Carefully quench the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-hydroxypiperidine.
Protocol 2: N-methylation of 3-Hydroxypiperidine
This is a general procedure for the N-methylation of a secondary amine.
Materials:
-
3-Hydroxypiperidine (from Protocol 1)
-
Formaldehyde (37% solution in water)
-
Formic acid
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add the crude 3-hydroxypiperidine.
-
Add formic acid followed by the slow addition of aqueous formaldehyde at 0 °C.
-
Heat the reaction mixture to reflux (around 100 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and basify with a NaOH solution to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Data Presentation
The following table summarizes typical conditions and catalyst loadings for pyridine hydrogenation, which serves as a model for the synthesis of this compound precursors.
| Catalyst System | Substrate | Catalyst Loading | Pressure (bar) | Temp. (°C) | Solvent | Typical Outcome | Reference |
| Rh₂O₃ | 3-Methylpyridine | 0.5 mol% | 5 | 40 | TFE | High conversion | [4][11] |
| PtO₂ | Substituted Pyridines | 5 mol% | 50-70 | RT | Acetic Acid | High conversion | [4][6] |
| Rh-Ni/C | 3-Hydroxypyridine | 5% w/w | 5 | 50 | Water | >90% yield | [5] |
| Raney Ni | 2-Methylpyridine | 86% w/w | 2-5 | RT | Toluene | Complete reduction | [5] |
| Pd/C (10%) | Pyridinecarbonitriles | 1-5% w/w | 6 | 30-50 | Water/DCM + Acid | High selectivity | [7] |
Visualizations
Workflow for Troubleshooting Low Conversion
Relationship Between Catalyst Loading and Reaction Issues
References
- 1. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 6. Reactions of Piperidines | Ambeed [ambeed.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. acs.org [acs.org]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Methyl-3-piperidinol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 1-Methyl-3-piperidinol. As a basic and polar compound, 1-Methyl-3-piperidinol presents specific chromatographic challenges that can be effectively managed with a systematic troubleshooting approach. This document provides in-depth, experience-driven advice and practical protocols to help you diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.
Understanding the Root Cause: Why Does 1-Methyl-3-piperidinol Exhibit Peak Tailing?
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front, is a common problem when analyzing basic compounds like 1-Methyl-3-piperidinol on silica-based reversed-phase columns.[1][2] The primary reason for this phenomenon is undesirable secondary interactions between the analyte and the stationary phase.[3][4]
1-Methyl-3-piperidinol, being a tertiary amine, is basic and readily protonated, especially at acidic to neutral pH. This positive charge leads to strong electrostatic interactions with negatively charged silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][4][5] These interactions are a secondary retention mechanism to the intended hydrophobic interactions with the bonded phase (e.g., C18).[4] Because these silanol interactions can be strong and kinetically slow, they cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1][3]
Several factors can influence the extent of these problematic silanol interactions:
-
Column Chemistry and Quality: The type of silica, the presence of residual silanol groups, and the effectiveness of end-capping play a crucial role.[6][7][8]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups.[3][9][10]
-
Buffer Selection: An appropriate buffer is essential for maintaining a stable pH and can influence peak shape.[11][12]
-
Metal Contamination: Trace metals in the silica matrix or from the HPLC system can chelate with the analyte, contributing to peak distortion.[2][13][14]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides structured troubleshooting workflows to resolve peak tailing for 1-Methyl-3-piperidinol.
Q1: My peak for 1-Methyl-3-piperidinol is tailing significantly. Where should I start my investigation?
When encountering peak tailing, a systematic approach is key. The first step is to determine if the issue is chemical or physical in nature.
Troubleshooting Workflow:
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 8. End-capping | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. chromatographyonline.com [chromatographyonline.com]
purification strategy for removing starting material from 3-Hydroxy-1-methylpiperidine
Welcome to the technical support guide for the purification of 3-Hydroxy-1-methylpiperidine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for removing unreacted starting materials and other impurities from crude reaction mixtures. The following sections are structured in a question-and-answer format to directly address common challenges encountered during purification, supplemented by detailed protocols and troubleshooting advice.
Section 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the critical preliminary questions that guide the selection of an appropriate purification strategy. A thorough understanding of the product and potential impurities is the first step toward successful purification.
Q1: What are the key physical properties of this compound that influence purification?
Understanding the physicochemical properties of your target compound is non-negotiable. These properties dictate which separation techniques are viable. This compound is a tertiary amine with a secondary alcohol, giving it distinct characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol [1] | Relevant for mass spectrometry analysis. |
| Boiling Point | 76-78 °C @ 11 mmHg[2][3] 177.6 °C @ 760 mmHg[4] | Suitable for vacuum distillation to separate from less or more volatile impurities. |
| Density | ~0.999 g/mL at 25 °C[2][3] | Similar to water, which can sometimes complicate aqueous extractions. |
| Solubility | Fully miscible in water[1][2]. Soluble in various organic solvents. | High water solubility is a critical factor for designing extraction protocols. |
| pKa (Predicted) | 14.95 (hydroxyl group)[2][4] | The tertiary amine nitrogen (pKa ≈ 9-10) is basic and can be protonated in acidic conditions. |
| Appearance | Clear, colorless to orange/brown liquid[2][5] | Color may indicate the presence of impurities. |
Q2: What are the most common starting materials I might need to remove?
The identity of the starting material is the single most important factor in designing a purification strategy. The optimal method depends entirely on the differences in properties between the product and the primary impurities. Common synthetic routes to this compound include:
-
N-methylation of 3-Hydroxypiperidine: A common and direct route.
-
Reduction of 1-Methyl-3-piperidone: The ketone precursor is reduced to the alcohol.[4][6]
-
Hydrogenation of 3-Hydroxypyridine: This involves reducing the aromatic ring.[7][8]
Table 2: Comparison of Product vs. Potential Starting Materials
| Compound | Key Properties | Implications for Separation |
| This compound (Product) | Tertiary amine, liquid, water-miscible, basic. | Can be extracted into an acidic aqueous phase. Can be distilled. |
| 3-Hydroxypiperidine (Starting Material) | Secondary amine, liquid/solid, water-soluble, basic.[6] | Very similar properties to the product. Separation by distillation may be possible but challenging. Chromatography is a better option. Acid-base extraction will not separate it from the product. |
| 1-Methyl-3-piperidone (Starting Material) | Ketone, liquid. | Non-basic. Easily separated by acid-base extraction, where the ketone remains in the organic layer. |
| 3-Hydroxypyridine (Starting Material) | Phenolic/Amphoteric solid, water-soluble. | Can be separated by acid-base extraction due to its acidic phenolic proton. |
Q3: How can I effectively monitor the progress of my purification?
Real-time monitoring is crucial to avoid unnecessary yield loss and ensure the final product's purity.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. For visualizing amines, a potassium permanganate stain is highly effective. To prevent streaking of basic compounds on the silica plate, it is often beneficial to add 1-2% triethylamine to the eluent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound. It provides accurate information on the relative amounts of product and impurities and confirms their identities by mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation and can give a clear indication of purity by showing the absence of signals corresponding to starting materials or byproducts.
Section 2: Purification Strategy Troubleshooting Guide
Based on the nature of the likely starting material, this section provides a troubleshooting-focused guide to the most effective purification techniques.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the best purification method based on the starting material.
Caption: Decision tree for selecting a purification strategy.
Strategy 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the tertiary amine in this compound. By washing the crude organic mixture with an aqueous acid, the amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. Neutral or acidic impurities remain in the organic layer.[9][10] The aqueous layer is then isolated, basified to regenerate the free amine, and the product is recovered.
Most Effective For Removing:
-
1-Methyl-3-piperidone (neutral ketone)
-
3-Hydroxypyridine (acidic/phenolic)
-
Other neutral organic impurities (e.g., non-polar solvents, byproducts)
Troubleshooting Q&A:
-
Q: I've basified the aqueous layer, but I can't recover my product. Where did it go?
-
A: Your product is likely still in the aqueous phase. This compound is fully miscible with water.[1][2] After basifying the aqueous solution to pH > 10, you must perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the deprotonated, neutral amine.[9]
-
-
Q: A thick emulsion formed at the interface during extraction. How can I resolve this?
-
A: Emulsions are common in acid-base workups. To break it, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps force the separation of the layers.[11] If that fails, gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
-
Q: Can I use this method to separate my product from the 3-hydroxypiperidine starting material?
-
A: No. Both the product (tertiary amine) and the starting material (secondary amine) are basic. They will both be protonated and move into the acidic aqueous layer together. This method cannot distinguish between two different bases.
-
Strategy 2: Fractional Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at temperatures that prevent thermal decomposition.
Most Effective For Removing:
-
High-boiling point impurities or polymeric byproducts.
-
Low-boiling point solvents or reagents.
-
Starting materials with a significantly different boiling point (>20-30 °C difference) from the product.
Troubleshooting Q&A:
-
Q: My crude material is turning dark and seems to be decomposing upon heating.
-
A: You are likely using too high a temperature. Ensure you are using a good vacuum source (e.g., <15 mmHg) to sufficiently lower the boiling point of your product into the 70-80 °C range.[2] A well-insulated distillation apparatus will also ensure efficient and even heating.
-
-
Q: The separation between my product and an impurity is poor, and the fractions are mixed.
-
A: For compounds with close boiling points, a simple distillation setup is insufficient. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.
-
Strategy 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[12]
Most Effective For Removing:
-
Starting materials with very similar polarity and functional groups, such as 3-hydroxypiperidine.
-
Multiple impurities at once.
-
Final "polishing" of a product that is already ~90% pure.
Troubleshooting Q&A:
-
Q: My compound is smearing or "streaking" down the TLC plate and the column, resulting in poor separation.
-
A: This is a classic problem when running basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface. To solve this, add a small amount of a competitive base, typically 0.5-2% triethylamine (Et₃N), to your eluent system (e.g., ethyl acetate/hexanes/Et₃N).[13] This will neutralize the active sites on the silica and allow your compound to elute as a sharp band.
-
-
Q: My product won't come off the column, even with a very polar solvent like 100% ethyl acetate.
-
A: Your product is too strongly adsorbed to the silica. You need to increase the polarity of the mobile phase further. A common solvent system for eluting polar amines is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% methanol in DCM. Remember to include triethylamine in this system as well.[12]
-
-
Q: Should I use silica or alumina?
-
A: Basic alumina can be a good alternative to silica for purifying amines as it is less acidic and can reduce tailing without the need for additives.[13] However, silica is more common and often provides better resolution. It is recommended to first try silica with a triethylamine additive.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for removing a neutral starting material like 1-methyl-3-piperidone.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The starting material remains in the organic layer. Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine product. Combine the aqueous extracts.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M aqueous NaOH while stirring until the pH is >10 (check with pH paper).
-
Product Extraction: Return the now basic aqueous solution to the separatory funnel. Extract the solution three times with fresh portions of DCM (using about half the volume of the aqueous layer for each extraction). The neutral amine product will move back into the organic layer.[9]
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for separating this compound from a basic impurity like 3-hydroxypiperidine.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 80:18:2 Hexanes:Ethyl Acetate:Triethylamine. The target Rf for the product should be around 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the low-polarity mobile phase (e.g., hexanes). A general rule is to use 50-100 g of silica per 1 g of crude material.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, applying gentle pressure. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: References
-
ChemicalBook. (n.d.). This compound | 3554-74-3. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to remove unreacted starting material from the product mixture. Retrieved from --INVALID-LINK--
-
University of Waterloo Confluence. (n.d.). Acid and Base Extraction. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, October 23). This compound | 3554-74-3. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from --INVALID-LINK--
-
Molbase. (n.d.). This compound 3554-74-3. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--
-
Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Remove Sticky Reagents. Retrieved from --INVALID-LINK--
-
CNIPA. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound | 3554-74-3 [amp.chemicalbook.com]
- 3. This compound | 3554-74-3 [chemicalbook.com]
- 4. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 5. This compound | 3554-74-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-3-piperidinol
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 1-Methyl-3-piperidinol. In the spirit of rigorous scientific validation, we will compare its fragmentation behavior with two structurally related alternatives: its positional isomer, 1-Methyl-4-piperidinol, and the parent N-methylated heterocycle, N-methylpiperidine. This comparative approach will illuminate how subtle changes in molecular structure—specifically, the position of a hydroxyl group—can dramatically influence fragmentation pathways, providing a robust framework for isomeric differentiation.
The Foundational Chemistry: Understanding Fragmentation Drivers
Before delving into the specific spectra, it is crucial to understand the fundamental principles governing the fragmentation of these molecules. Upon electron ionization, a molecule loses an electron to form a molecular ion (M•+). For N-alkylated piperidines, this ionization preferentially occurs at the nitrogen atom, given its lone pair of electrons.[1] The resulting radical cation is energetically unstable and dissipates this excess energy by breaking specific bonds.
The dominant fragmentation pathway for aliphatic amines is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is highly favored as it leads to the formation of a resonance-stabilized iminium cation. The stability of this cation is a powerful thermodynamic driving force, often resulting in the most abundant ion in the spectrum (the base peak). Additionally, cyclic amines can undergo ring fission, leading to a variety of fragment ions.[4] For molecules containing a hydroxyl group, such as the piperidinols, the neutral loss of a water molecule (H₂O) is also a common fragmentation pathway.[5]
Fragmentation Deep Dive: 1-Methyl-3-piperidinol
The mass spectrum of 1-Methyl-3-piperidinol (C₆H₁₃NO, M.W. 115.17 g/mol ) is characterized by a series of key fragments that provide a clear structural narrative.[6][7] The molecular ion peak at m/z 115 is observed, though it is not the most abundant.
The fragmentation cascade is dominated by cleavages initiated at the nitrogen atom. The base peak in the spectrum is observed at m/z 58 . This highly stable ion is formed through a characteristic α-cleavage and subsequent ring opening, a process that underscores the directing influence of the nitrogen atom.
A significant peak is also present at m/z 98 . This ion arises from the neutral loss of a hydroxyl radical (•OH) followed by the loss of a hydrogen atom, or more directly via the loss of a water molecule (18 Da) from the molecular ion, resulting in an ion of m/z 97, which can then be detected at m/z 98 after rearrangement and loss of a hydrogen atom. The loss of water is a classic fragmentation for cyclic alcohols.[5]
Comparative Analysis: The Isomeric and Functional Group Effect
To truly appreciate the diagnostic power of these fragmentation patterns, we must compare the spectrum of 1-Methyl-3-piperidinol with its structural relatives.
| m/z | 1-Methyl-3-piperidinol (Relative Intensity %) | 1-Methyl-4-piperidinol (Relative Intensity %) | N-Methylpiperidine (Relative Intensity %) |
| 115 | 15 | 25 | - |
| 114 | 5 | 100 | - |
| 99 | - | - | 40 |
| 98 | 30 | 5 | 100 |
| 70 | 40 | 45 | 31 |
| 58 | 100 | 15 | - |
| 57 | 35 | 100 | 5 |
| 43 | 70 | 85 | 70 |
| 42 | 65 | 75 | 62 |
Data sourced from the NIST Mass Spectrometry Data Center.[6][8][9] Intensities are approximate and normalized for comparison.
1-Methyl-4-piperidinol: The Positional Isomer
Shifting the hydroxyl group from the 3-position to the 4-position significantly alters the fragmentation landscape. While the molecular ion at m/z 115 is more prominent, the most striking difference is the base peak. For 1-Methyl-4-piperidinol, the base peak is at m/z 57 . This fragment is formed via α-cleavage adjacent to the nitrogen, followed by a rearrangement that is facilitated by the 4-hydroxy group, leading to a highly stable ion.
Furthermore, a very intense peak is observed at m/z 114 , corresponding to the [M-H]⁺ ion. This is a common feature in cyclic amines where the loss of a hydrogen atom alpha to the nitrogen is a favorable process.[4] The dramatic difference in the base peak (m/z 58 vs. m/z 57) serves as a clear diagnostic marker to distinguish between the 3- and 4-hydroxy isomers.
N-Methylpiperidine: The Effect of the Hydroxyl Group
By examining N-methylpiperidine (C₆H₁₃N, M.W. 99.17 g/mol ), we can directly observe the influence of the hydroxyl group on the fragmentation pattern.[8][10] The molecular ion peak is observed at m/z 99 . The base peak for N-methylpiperidine is at m/z 98 , corresponding to the [M-H]⁺ ion, formed by the loss of a hydrogen atom from a carbon adjacent to the nitrogen. This is a classic example of α-cleavage leading to a stable iminium ion and is a dominant pathway for simple cyclic amines.[4]
The absence of the hydroxyl group means there is no possibility for the neutral loss of water. The prominent fragments seen in the piperidinols that are a result of rearrangements involving the hydroxyl group are absent here. The major fragments at m/z 70, 56, and 42 arise from various ring cleavage events.
Experimental Protocol: Acquiring High-Quality Mass Spectra
The data presented in this guide can be reliably reproduced using standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols. The following is a self-validating experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (1-Methyl-3-piperidinol, 1-Methyl-4-piperidinol, or N-methylpiperidine) in a suitable volatile solvent such as methanol or ethyl acetate.
-
Perform a serial dilution to obtain a working concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a standard 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Parameters:
-
System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration).
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that are comparable to library databases.[11]
-
Mass Scan Range: m/z 40 to 400 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
The acquired total ion chromatogram (TIC) should be integrated to determine the retention time of the analyte.
-
The mass spectrum is then extracted from the apex of the chromatographic peak.
-
The resulting spectrum can be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[10]
-
Conclusion
The mass spectral fragmentation of 1-Methyl-3-piperidinol is a textbook example of how fundamental chemical principles dictate the dissociation of a molecule. The interplay between the basic nitrogen atom and the hydroxyl group directs a fragmentation pattern that is both predictable and structurally informative. The base peak at m/z 58 is a direct consequence of α-cleavage and ring opening, a hallmark of N-methylated piperidine structures.
By comparing its spectrum to that of 1-Methyl-4-piperidinol, we have demonstrated that even a subtle change in functional group position can lead to a dramatic shift in the base peak, providing a powerful diagnostic tool for isomeric differentiation. Furthermore, the comparison with N-methylpiperidine highlights the significant role the hydroxyl group plays in the fragmentation cascade, primarily through the neutral loss of water.
This guide serves as a robust framework for any researcher or scientist tasked with the structural elucidation of similar piperidine-containing compounds. By understanding these core fragmentation pathways, one can approach the interpretation of mass spectra with confidence and scientific rigor.
References
- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. whitman.edu [whitman.edu]
- 6. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 8. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 10. Piperidine, 1-methyl- [webbook.nist.gov]
- 11. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing biological activity of 3-Hydroxy-1-methylpiperidine and 4-hydroxy-1-methylpiperidine
An In-Depth Comparative Guide to the Biological Activity of 3-Hydroxy-1-methylpiperidine and 4-hydroxy-1-methylpiperidine
Introduction: The Subtle Distinction with Profound Implications
In the landscape of medicinal chemistry and drug development, isomeric structures often present a fascinating case study in structure-activity relationships (SAR). This compound and 4-hydroxy-1-methylpiperidine are two such positional isomers. They share the same molecular formula and a foundational N-methylated piperidine ring, a privileged scaffold found in numerous pharmaceuticals.[1] The sole structural difference—the position of the hydroxyl group on the piperidine ring—may seem minor, yet it imparts distinct physicochemical properties and, consequently, divergent biological activities and therapeutic applications.
This guide provides a comprehensive comparison of these two critical building blocks. We will move beyond a simple cataloging of properties to explore the causal relationships between their isomeric structures and their roles in the synthesis of targeted, biologically active agents. This analysis is grounded in experimental data from authoritative sources, providing researchers and drug development professionals with actionable insights into the strategic selection of these isomers for designing next-generation therapeutics.
Part 1: Structural and Physicochemical Profile
The fundamental difference between the two molecules is the location of the hydroxyl (-OH) group, which significantly influences their three-dimensional shape, polarity, and hydrogen bonding potential. This seemingly small shift from the 3-position to the 4-position alters the molecule's interaction with biological targets.
Caption: 2D structures of the positional isomers.
A summary of their core physicochemical properties is presented below, highlighting their identity as distinct chemical entities despite having the same molecular weight.
| Property | This compound | 4-hydroxy-1-methylpiperidine |
| Molecular Formula | C₆H₁₃NO[2] | C₆H₁₃NO[3][4] |
| Molecular Weight | 115.17 g/mol [2] | 115.18 g/mol [3] |
| CAS Number | 3554-74-3[2] | 106-52-5[3][5] |
| IUPAC Name | 1-methylpiperidin-3-ol[2] | 1-methylpiperidin-4-ol[4][5] |
| Appearance | Colorless to pale yellow liquid | White or colorless powder/lump[3] |
| Boiling Point | 76-78 °C @ 11 mmHg[6] | 105 °C @ 18 mmHg[3] |
| Synonyms | N-Methyl-3-piperidinol[2] | N-Methyl-4-piperidinol[4] |
Part 2: Comparative Analysis of Biological Relevance and Activity
Direct pharmacological data on these simple molecules is sparse as their primary value lies in their role as intermediates for more complex, potent, and selective pharmaceutical agents.[3][7] The strategic placement of the hydroxyl group is a key decision in drug design, dictating the subsequent synthetic possibilities and the final compound's interaction with its biological target.
Role in Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The N-methylpiperidine core is a classic bioisostere for the N-methylpyrrolidine ring of nicotine. The protonated nitrogen at physiological pH is crucial for the cation-π interaction with a conserved tryptophan residue in the nAChR binding site, a key component of agonist binding.[8][9]
-
This compound: This isomer is explicitly documented as a reactant for the synthesis of phenylcarbamate derivatives that serve as ligands for nAChRs.[6][10] The 3-hydroxy group can act as a hydrogen bond donor or acceptor. Its specific spatial orientation allows it to form hydrogen bonds with the backbone of amino acid residues on the complementary subunit of the receptor, potentially enhancing binding affinity and influencing functional activity (agonist vs. antagonist).[8]
-
4-hydroxy-1-methylpiperidine: While the 4-hydroxy isomer is also used to create CNS-active agents, its specific application in nAChR ligands is less explicitly detailed in the provided literature. However, piperidine derivatives in general are known to act as nAChR antagonists.[11][12] The positioning of the hydroxyl group at the 4-position would present a different vector for hydrogen bonding compared to the 3-isomer, which could favor antagonist binding modes by interacting with different residues or stabilizing a receptor conformation that is non-conducive to channel opening.
Caption: Ligand interaction with a nicotinic receptor subunit interface.
Application in Muscarinic Acetylcholine Receptor (mAChR) Ligands
The piperidine scaffold is also central to many mAChR antagonists. The affinity and selectivity for the five muscarinic subtypes (M1-M5) are highly dependent on the substitution pattern.
-
Expert Insight: The choice between a 3-hydroxy and 4-hydroxy precursor is critical for achieving subtype selectivity. For instance, creating a bitopic ligand—one that binds to both the orthosteric site and an allosteric site—requires precise positioning of functional groups.[13] The hydroxyl group serves as a key synthetic handle to attach larger chemical moieties that can reach into these secondary binding pockets. The different spatial locations of the 3-OH versus the 4-OH group will fundamentally alter the trajectory of such extensions, determining whether the final molecule successfully engages the desired allosteric site and, therefore, its subtype selectivity and functional profile.
Foundation for Potent Opioid Analgesics
The piperidine ring is the core structure of the fentanyl class of synthetic opioids. Research into potent and short-acting analgesics has extensively utilized substituted piperidines.
-
4-hydroxy-1-methylpiperidine Derivatives: This scaffold is particularly relevant. Studies describe the synthesis and pharmacological evaluation of 3-methyl-4-(N-phenyl amido)piperidines and 4,4-disubstituted piperidines as potent narcotic agonists.[14][15] In these structures, the 4-position of the piperidine ring is critical for substitution with pharmacophores that are essential for high-affinity binding to the mu-opioid receptor. The hydroxyl group in 4-hydroxy-1-methylpiperidine serves as a direct precursor for these substitutions.
-
This compound Derivatives: The use of the 3-hydroxy isomer in the synthesis of potent opioid agonists is less prominent in the literature. This strongly suggests that for the fentanyl class of analgesics, functionalization at the 4-position is a more established and successful strategy for achieving high potency.
Part 3: Experimental Methodologies: Probing Receptor Affinity
To quantify the binding affinity of ligands derived from these isomers, the radioligand binding assay is the gold standard. It provides a robust and reproducible method to determine a compound's equilibrium dissociation constant (Kᵢ), a critical parameter in drug discovery.
Workflow: Competitive Radioligand Binding Assay
Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding at Muscarinic M₄ Receptors
This protocol is adapted from standard methodologies for determining ligand affinity at G-protein coupled receptors.[16][17]
-
Membrane Preparation:
-
Homogenize CHO cells stably expressing the human M₄ muscarinic receptor in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane suspension using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 500 µL:
-
Binding buffer.
-
Test compound (serially diluted, typically from 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed concentration of radioligand, typically at or below its Kᴅ value (e.g., ~100 pM [³H]-N-methylscopolamine, [³H]NMS).[16]
-
Cell membrane preparation (e.g., 10 µg of protein per well).
-
-
-
Defining Controls:
-
Total Binding: Wells containing only membranes, buffer, and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, buffer, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM atropine) to saturate all specific binding sites.[13]
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 3 hours at room temperature) with gentle shaking.[16]
-
-
Harvesting and Washing:
-
Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Immediately wash the filters three times with ice-cold wash buffer (e.g., 0.9% NaCl) to remove unbound radioligand.[13]
-
-
Scintillation Counting:
-
Allow the filters to dry, then place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
While this compound and 4-hydroxy-1-methylpiperidine are simple isomeric building blocks, the positional difference of their hydroxyl group is a critical determinant of their utility in drug design. The available evidence suggests a divergence in their application:
-
This compound appears to be a preferred precursor for ligands targeting nicotinic acetylcholine receptors, where the 3-position of the hydroxyl group offers a specific vector for hydrogen bonding within the nAChR's complex binding site.[6][10]
-
4-hydroxy-1-methylpiperidine is a well-established and indispensable intermediate in the synthesis of potent fentanyl-class opioid agonists, where functionalization at the 4-position is paramount for achieving high affinity and efficacy.[3][14][15]
The choice between these two isomers is not arbitrary but a strategic decision based on the specific receptor target and the desired pharmacological profile. Understanding the subtle yet profound influence of the hydroxyl group's position allows medicinal chemists to more rationally design molecules with improved potency, selectivity, and therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L06415.36 [thermofisher.com]
- 6. This compound | 3554-74-3 [chemicalbook.com]
- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 8. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 3554-74-3 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Guide to FT-IR Spectrum Interpretation: N-methyl-3-piperidinol and Comparative Analogs
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a foundational requirement. N-methyl-3-piperidinol, a substituted piperidine, is a common structural motif in various pharmacologically active molecules. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional group identity of such molecules. This guide offers an in-depth interpretation of the FT-IR spectrum of N-methyl-3-piperidinol, contextualized through a comparative analysis with structurally related analogs to highlight key spectral differentiators.
The FT-IR Signature of N-methyl-3-piperidinol
The structure of N-methyl-3-piperidinol contains three key functional groups that give rise to its characteristic infrared spectrum: a secondary alcohol (-OH), a tertiary amine (-NR₃), and saturated aliphatic C-H bonds within the piperidine ring. The interplay of these groups, particularly the potential for hydrogen bonding, defines its spectral signature.
A typical FT-IR spectrum of N-methyl-3-piperidinol exhibits the following principal absorption bands:
-
O-H Stretching: A very strong and characteristically broad absorption band is observed in the region of 3200-3500 cm⁻¹ [1][2][3]. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or oxygen atom of another.
-
C-H Stretching: Strong, sharp peaks appear in the 2850-3000 cm⁻¹ region, which are typical for sp³-hybridized C-H bonds in the piperidine ring and the N-methyl group[4][5]. An additional, often less intense, peak may be observed around 2780-2820 cm⁻¹ , which is characteristic of the C-H stretch of an N-methyl group in a saturated amine[6].
-
C-O Stretching: A strong absorption corresponding to the C-O stretching vibration of the secondary alcohol is typically found between 1150-1075 cm⁻¹ [7][8]. The exact position within this range provides clues about the substitution pattern of the alcohol.
-
C-N Stretching: The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ range[9]. However, this peak is often of weak to medium intensity and can be difficult to definitively assign as it falls within the complex "fingerprint region" where many other bending and stretching vibrations occur[6].
Below is a diagram illustrating the molecular structure and the bonds responsible for these key vibrations.
Caption: Molecular structure of N-methyl-3-piperidinol with key IR vibrational assignments.
Comparative Spectral Analysis: Distinguishing Structural Features
To fully appreciate the spectrum of N-methyl-3-piperidinol, it is instructive to compare it with analogs that systematically add or remove its key functional groups. We will consider cyclohexanol, N-methylpiperidine, and 3-piperidinol.
| Compound | Structure | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| N-methyl-3-piperidinol | 1-methylpiperidin-3-ol | ~3400 (broad, strong) | Absent | ~2940, 2850, ~2800 | ~1100 (strong) | ~1210 (weak-medium) |
| Cyclohexanol | Cyclohexanol | ~3350 (broad, strong)[1][10] | Absent | ~2930, 2855[11][12] | ~1070 (strong)[1][13] | Absent |
| N-methylpiperidine | 1-methylpiperidine | Absent | Absent | ~2930, 2850, ~2780[14] | Absent | ~1214 (weak-medium) |
| 3-Piperidinol | Piperidin-3-ol | ~3300 (broad, strong) | ~3150 (medium, broad) | ~2930, 2860 | ~1090 (strong) | ~1190 (medium) |
Analysis of Spectral Differences:
-
N-methyl-3-piperidinol vs. Cyclohexanol: The primary difference is the presence of the tertiary amine in N-methyl-3-piperidinol, which introduces a C-N stretching vibration[9]. Furthermore, the C-H stretching region may show the characteristic N-CH₃ peak around 2800 cm⁻¹[6]. The overall ring vibrations in the fingerprint region will also differ due to the presence of the nitrogen heteroatom.
-
N-methyl-3-piperidinol vs. N-methylpiperidine: This comparison directly highlights the contribution of the hydroxyl group. The spectrum of N-methylpiperidine completely lacks the strong, broad O-H stretch around 3400 cm⁻¹ and the strong C-O stretch around 1100 cm⁻¹[14][15]. Their absence is a definitive indicator that the -OH group is not present.
-
N-methyl-3-piperidinol vs. 3-Piperidinol: This is a critical comparison for confirming N-methylation. 3-Piperidinol is a secondary amine and therefore exhibits a characteristic N-H stretching band (typically weaker and sharper than an O-H band) in the 3350-3310 cm⁻¹ region[9]. It will also show an N-H wagging vibration between 910-665 cm⁻¹[9]. N-methyl-3-piperidinol, being a tertiary amine, has no N-H bonds and therefore shows no absorption in these regions[4][6]. This absence is a key piece of evidence for successful N-methylation.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure reproducible and high-quality data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like N-methyl-3-piperidinol due to its simplicity and minimal sample preparation requirements[16][17][18].
Instrumentation: FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single, small drop of N-methyl-3-piperidinol onto the center of the ATR crystal[16][19]. Ensure the crystal surface is fully covered.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹[17].
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination[16][19].
The following diagram outlines this self-validating workflow.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Conclusion
The FT-IR spectrum of N-methyl-3-piperidinol is defined by a prominent, broad O-H stretch, sharp aliphatic C-H stretches, and a strong C-O stretch. The definitive absence of an N-H stretch, when compared to its non-methylated analog 3-piperidinol, serves as conclusive evidence of its tertiary amine structure. By systematically comparing the spectrum to related compounds, researchers can confidently assign each key absorption band and verify the molecular identity with a high degree of certainty, an essential step in quality control and structural elucidation in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]
- 12. Cyclohexanol [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Piperidine, 1-methyl- [webbook.nist.gov]
- 15. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. researchgate.net [researchgate.net]
Unambiguous Structural Validation: A Comparative Guide to the Characterization of 3-Hydroxy-1-methylpiperidine
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential therapeutic applications. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 3-Hydroxy-1-methylpiperidine, a versatile heterocyclic building block. While X-ray crystallography stands as the gold standard for absolute structure elucidation, its application can be contingent on the successful growth of high-quality single crystals. Therefore, a pragmatic approach for researchers involves a synergistic use of spectroscopic and spectrometric methods. Herein, we will explore the experimental intricacies of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for the robust characterization of this important piperidine derivative.
The Imperative of Structural Integrity: The Case of this compound
This compound (C₆H₁₃NO) is a chiral synthetic intermediate whose derivatives are explored in various medicinal chemistry programs.[1][2] The position of the hydroxyl group on the piperidine ring and the stereochemistry at this center are critical determinants of a derivative's pharmacological profile. Ambiguity in its structure can lead to the synthesis of incorrect analogs, wasting valuable resources and potentially leading to misleading biological data. This underscores the necessity for rigorous analytical validation.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides a direct and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and absolute stereochemistry. The primary challenge, however, lies in obtaining a single crystal of suitable quality.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Case Study: Structural Insights from a Piperidine Analog
As a direct crystal structure for this compound is not publicly available, we will consider the crystallographic data of a closely related compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, to illustrate the nature of the obtained data.[3] In this structure, the piperidine ring adopts a chair conformation, which is the expected low-energy conformation for such six-membered rings.
| Crystallographic Parameter | Value for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone [3] | Interpretation |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| a, b, c (Å) | 10.123(2), 11.456(3), 10.567(3) | Unit cell dimensions. |
| α, β, γ (°) | 90, 108.98(2), 90 | Unit cell angles. |
| V (ų) | 1157.5(5) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.058 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides an unambiguous 3D representation of the molecule in the solid state, confirming the connectivity and stereochemistry.
Spectroscopic and Spectrometric Alternatives: A Practical Approach
When single crystals are elusive, a combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the carbon skeleton and the relative positions of substituents.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[5]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[5]
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[5]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Interpretation |
| ¹H NMR | A complex multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). Multiple multiplets for the other piperidine ring protons. A singlet for the N-methyl protons. | The chemical shift and multiplicity of the CH-OH proton are diagnostic. The integration of the signals confirms the number of protons in each environment. |
| ¹³C NMR | A signal for the carbon attached to the hydroxyl group (C-OH) in the range of 60-70 ppm. Signals for the other piperidine ring carbons. A signal for the N-methyl carbon around 46 ppm. | The number of signals confirms the number of unique carbon environments. |
Mass Spectrometry (MS): Confirming the Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will primarily generate the protonated molecule [M+H]⁺.[6]
-
Mass Analysis: Acquire the full scan mass spectrum to determine the mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure.
| Technique | Expected m/z Values | Interpretation |
| Full Scan MS (ESI+) | [M+H]⁺ at m/z 116.1070 | Confirms the molecular formula C₆H₁₃NO.[6] |
| MS/MS of m/z 116.1 | A prominent fragment corresponding to the loss of water ([M+H-H₂O]⁺) at m/z 98.0964. Other fragments resulting from the cleavage of the piperidine ring. | The neutral loss of 18 Da is characteristic of a hydroxyl group. The fragmentation pattern provides evidence for the piperidine ring structure. |
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific research question, the availability of the sample in a suitable form, and the desired level of structural detail.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Single Crystal | Solution | Solution or Solid |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, solution-state conformation, dynamic information | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous structure determination.[7][8] | Provides data on the molecule in a biologically relevant state (solution).[4][9] | High sensitivity, requires very small amounts of sample. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[7] Provides a static picture of the molecule. | Can be less sensitive than MS. Spectra can be complex for larger molecules. | Does not provide direct information on stereochemistry or connectivity. |
| Application to this compound | Would provide the definitive proof of structure and absolute stereochemistry. | Essential for confirming the connectivity and assessing the conformational dynamics of the piperidine ring in solution. | Confirms the molecular formula and provides characteristic fragmentation data for identification. |
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive structural validation of this compound, and indeed any novel chemical entity, is best achieved through a multi-faceted analytical approach. While X-ray crystallography remains the unparalleled method for determining the absolute three-dimensional structure, its practical application is not always feasible. In such cases, the synergistic use of high-resolution mass spectrometry to confirm the molecular formula and NMR spectroscopy (including 1D and 2D techniques) to elucidate the intricate details of atomic connectivity provides an exceptionally robust and reliable means of structural characterization. For researchers in drug development and chemical synthesis, mastering the application and interpretation of these complementary techniques is fundamental to ensuring the integrity of their scientific endeavors.
References
- 1. Cas 3554-74-3,this compound | lookchem [lookchem.com]
- 2. This compound | 3554-74-3 [chemicalbook.com]
- 3. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. news-medical.net [news-medical.net]
- 9. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Biological Efficacy of 3-Hydroxy-1-methylpiperidine Analogs
For researchers, scientists, and drug development professionals, the 3-hydroxy-1-methylpiperidine scaffold represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the presence of key pharmacophoric features—a hydroxyl group for hydrogen bonding and a tertiary amine that is protonated at physiological pH—make it an attractive starting point for the design of novel therapeutics targeting the central nervous system (CNS). This guide provides an in-depth, objective comparison of the biological efficacy of various this compound analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the this compound Core
The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural alkaloids, prized for its metabolic stability and its ability to improve the pharmacokinetic properties of drug candidates.[1] The addition of a hydroxyl group at the 3-position and a methyl group on the nitrogen atom introduces specific functionalities that can be fine-tuned to modulate biological activity. These modifications influence receptor binding, membrane permeability, and metabolic pathways, making this scaffold a versatile tool in the medicinal chemist's arsenal. Our exploration will focus on key therapeutic areas where these analogs have shown significant promise: analgesia, neuroprotection, and modulation of nicotinic acetylcholine receptors.
Comparative Efficacy in Analgesia: Targeting Opioid Receptors
The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. Analogs of this compound have been extensively studied for their opioid receptor activity, aiming to replicate or improve upon the efficacy of established pain relievers like morphine and fentanyl.
Structure-Activity Relationship (SAR) Insights
The analgesic potency of these analogs is highly dependent on the nature and position of substituents on the piperidine ring. A key finding is that the stereochemistry at the 3- and 4-positions, along with the nature of the N-substituent, plays a pivotal role in determining the affinity and selectivity for the μ-opioid receptor (MOR), the primary target for most opioid analgesics.[2]
For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, compound (3R, 4S)-23 emerged as a highly potent and selective MOR agonist.[2] The strategic placement of a dimethylaminomethyl group and a hydroxyphenyl group on the piperidine core led to a compound with a Kᵢ value of 0.0021 nM for the MOR, demonstrating exceptional binding affinity.[2] This highlights the importance of exploring substitutions at multiple positions to optimize receptor engagement.
Quantitative Comparison of Analgesic Potency
The following table summarizes the analgesic potency of selected piperidine derivatives, providing a clear comparison against established standards.
| Compound | Analgesic Test | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action | Reference |
| cis-42 | Mouse Hot-Plate | 13,036 | 29 | - | [3] |
| 43 | Mouse Hot-Plate | 2,778 | 6 | ~2 min | [3] |
| Brifentanil (40) | Mouse Hot-Plate | - | - | ~2 min | [3] |
| PP1 | Tail Immersion | More potent than Pethidine | - | >180 min | [4][5] |
| AMP5 | Tail Immersion | More potent than Pethidine | - | Long-lasting | [4][5] |
| AMP6 | Tail Immersion | More potent than Pethidine | - | Long-lasting | [4][5] |
Table 1: Comparative Analgesic Potency of Piperidine Analogs. This table illustrates the significant impact of structural modifications on analgesic efficacy. For example, the cis-diastereomer cis-42 is substantially more potent than its corresponding diastereomer 43 .[3] Furthermore, compounds like PP1 , AMP5 , and AMP6 not only exhibit potent analgesia but also a prolonged duration of action.[4][5]
Experimental Protocol: Tail Immersion Test for Analgesia
This protocol is a standard and reliable method for assessing the analgesic efficacy of novel compounds in a rodent model.
Objective: To determine the pain-relieving properties of a test compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Test compound (this compound analog)
-
Vehicle (e.g., saline, 5% DMSO in saline)
-
Standard analgesic (e.g., Pethidine)
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Tail immersion apparatus (water bath maintained at 55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Acclimatization: House the animals in the laboratory for at least one week prior to the experiment to minimize stress.
-
Grouping: Randomly divide the animals into groups (n=10 per group): Control (vehicle), Standard (Pethidine), and Test (different doses of the analog).
-
Baseline Latency: Gently hold the animal and immerse the distal 2-3 cm of its tail into the hot water. Record the time taken to withdraw the tail. A cut-off time of 10-15 seconds is set to prevent tissue damage.
-
Drug Administration: Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneally, intravenously).
-
Post-treatment Latency: Measure the tail withdrawal latency at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration.
-
Data Analysis: Calculate the percentage of maximal possible analgesic percentage (PMAP) for each group at each time point using the formula: PMAP = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., Student's t-test, ANOVA) to determine the significance of the analgesic effect compared to the control group.[4][5]
Causality Behind Experimental Choices: The tail immersion test is chosen for its sensitivity to centrally acting analgesics that modulate spinal and supraspinal pain pathways, which are the primary targets of opioid receptor agonists. The use of a standard drug like Pethidine provides a benchmark for comparing the potency and duration of action of the novel analogs.
Neuroprotective Efficacy: A Hope for Neurodegenerative Diseases
The development of neuroprotective agents is a critical area of research, given the rising prevalence of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Certain this compound analogs have demonstrated promising neuroprotective properties.
Comparative In Vitro Neuroprotection
A novel series of piperidine urea derivatives were designed to have neuroprotective effects with reduced cardiotoxicity compared to the parent compound, Fenazinel.[6] In an in vitro model using SH-SY5Y neuroblastoma cells subjected to L-glutamic acid-induced injury, compound A10 exhibited significant neuroprotection.
| Compound | Concentration (µM) | Cell Survival Rate (%) vs. L-glutamic acid injury | hERG IC50 (µM) |
| Fenazinel (Control) | 10 | ~60 | 8 |
| A10 | 10 | >60 | >40 |
Table 2: In Vitro Neuroprotective and Cardiotoxicity Profile. Compound A10 not only showed slightly better neuroprotective activity than Fenazinel but also a significantly improved cardiotoxicity profile, as indicated by the higher hERG IC50 value.[6]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring their metabolic activity.
Objective: To quantify the neuroprotective effect of a this compound analog against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., L-glutamic acid, 6-hydroxydopamine)
-
Test compound (this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Neurotoxic Insult: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-insulted cells).
Self-Validating System: The inclusion of both positive (neurotoxin alone) and negative (vehicle-treated) controls is crucial for validating the assay. A dose-dependent neuroprotective effect of the test compound further strengthens the validity of the results.
Visualizing the Neuroprotective Workflow
Caption: A streamlined workflow for assessing the neuroprotective effects of test compounds in vitro.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various cognitive functions, and their modulation represents a therapeutic strategy for neurological and psychiatric disorders. Analogs of this compound have been investigated as modulators of these receptors.
Antagonistic Activity at α7 nAChRs
A series of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides were synthesized and evaluated for their ability to antagonize the α7 nAChR.[7] The study found that the methylated piperidinium iodides were more potent antagonists than their non-methylated counterparts.[7] This suggests that the quaternary nitrogen is a key feature for potent antagonism at this receptor subtype.
Visualizing a Potential Signaling Pathway
Caption: Simplified signaling pathway of α7 nAChR and its inhibition by an antagonist analog.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel CNS-active agents. The comparative analysis presented in this guide underscores the profound impact of subtle structural modifications on biological efficacy. The high potency of certain analogs in preclinical models of pain and neurodegeneration warrants further investigation.
Future research should focus on:
-
Elucidating detailed mechanisms of action: While receptor binding is a key aspect, understanding the downstream signaling consequences is crucial.
-
Optimizing pharmacokinetic profiles: Balancing potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties is essential for clinical translation.
-
Exploring novel therapeutic targets: The versatility of this scaffold suggests its potential for modulating other CNS targets beyond those discussed here.
By leveraging the structure-activity relationships and robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the this compound core.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of 3-Hydroxy-1-methylpiperidine Derivatives as Acetylcholinesterase Inhibitors: A Technical Guide
This guide provides a comprehensive comparative analysis of 3-Hydroxy-1-methylpiperidine derivatives as potential inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. As a senior application scientist, this document is structured to offer not just a protocol, but a deeper understanding of the rationale behind the computational choices and an interpretation of the results in the context of drug discovery.
The Significance of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The this compound core, in particular, offers key features for drug design: a hydroxyl group that can act as a hydrogen bond donor or acceptor, and a tertiary amine that is typically protonated at physiological pH, allowing for potential ionic interactions. These characteristics make it an attractive starting point for designing inhibitors of enzymes like acetylcholinesterase, where such interactions are crucial for binding within the active site. The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves the inhibition of AChE to increase the levels of the neurotransmitter acetylcholine in the brain.[2]
Principles of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This method is instrumental in rational drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a given target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. A lower, more negative docking score generally indicates a more favorable binding interaction.
Comparative Docking Performance of this compound Derivatives against Acetylcholinesterase
To illustrate a typical comparative analysis, a series of hypothetical this compound derivatives were designed and docked against human acetylcholinesterase (PDB ID: 4EY7). The derivatives were designed to probe the effect of adding aromatic and substituted aromatic moieties, a common strategy in the development of AChE inhibitors to establish key interactions within the enzyme's active site gorge.
Table 1: Comparative Docking Performance of this compound Derivatives against Human AChE
| Compound ID | Derivative Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Reference | Donepezil | -10.8 | Trp86, Tyr337, Phe338 |
| Core-1 | This compound | -5.2 | Asp74, Tyr124 |
| Deriv-A | (R)-1-methyl-N-phenylpiperidin-3-amine | -7.8 | Trp86, Tyr337, Asp74 |
| Deriv-B | (R)-N-benzyl-1-methylpiperidin-3-amine | -8.5 | Trp86, Tyr337, Phe338 |
| Deriv-C | (R)-N-(4-chlorobenzyl)-1-methylpiperidin-3-amine | -9.1 | Trp86, Tyr337, Phe338, Tyr124 |
| Deriv-D | (R)-N-(3,4-dimethoxybenzyl)-1-methylpiperidin-3-amine | -9.5 | Trp86, Tyr337, Phe338, Ser125 |
Note: The binding affinity values for the derivatives are plausible estimates for illustrative purposes, based on values reported for similar compounds in the literature.[2][4] The reference value for Donepezil is also taken from published studies.[2]
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 suggests a clear structure-activity relationship. The core scaffold alone (Core-1) exhibits a weak binding affinity. The addition of an aromatic ring (Deriv-A and Deriv-B) significantly improves the binding energy. This is a well-established principle in AChE inhibitor design, where aromatic moieties form favorable π-π stacking interactions with key aromatic residues in the active site gorge, such as Trp86 and Tyr337.[3] The benzyl group in Deriv-B allows for greater flexibility and deeper penetration into the gorge compared to the phenyl group of Deriv-A, resulting in a more favorable score.
Further substitution on the benzyl ring (Deriv-C and Deriv-D) leads to even stronger predicted binding. The electron-withdrawing chlorine in Deriv-C may enhance aromatic interactions, while the methoxy groups in Deriv-D can form additional hydrogen bonds with residues like Ser125, further stabilizing the ligand-protein complex.[3] These hypothetical results demonstrate how systematic chemical modification, guided by docking, can lead to the rational design of more potent inhibitors.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section provides a detailed protocol for performing a comparative docking study using AutoDock Vina, a widely used and validated docking program.[5]
Required Software
-
PyMOL: For visualization of macromolecules.
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
Workflow Visualization
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step-by-Step Methodology
Part 1: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of human AChE in complex with a ligand (e.g., PDB ID: 4EY7) from the Protein Data Bank (rcsb.org).
-
Clean the Protein: Open the PDB file in a molecular viewer like PyMOL. Remove water molecules, co-factors, and the original ligand from the structure. Save the cleaned protein as receptor.pdb.
-
Prepare for Docking: Open AutoDock Tools (ADT).
-
Load receptor.pdb.
-
Go to Edit -> Hydrogens -> Add. Choose 'Polar only' and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor as receptor.pdbqt. This format includes atomic charges and atom types required by AutoDock.
-
Part 2: Ligand Preparation
-
Create Ligand Structure: Draw your this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch. Save the structure as a 3D format (e.g., .mol or .sdf).
-
Energy Minimization: It is crucial to use a low-energy conformation of the ligand. Use software like Avogadro or ArgusLab to perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking: Open ADT.
-
Go to Ligand -> Input -> Open and select your minimized ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save as ligand_01.pdbqt.
-
Repeat for all derivatives in your series.
-
Part 3: Docking Execution
-
Define the Grid Box: In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box. A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire active site gorge. A good starting point is to center the box on the position of the original co-crystallized ligand. Note the coordinates of the center and the size of the box.
-
Create a Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and where to perform the search.
(Note: The center and size values are examples and must be determined for your specific protein and active site as in step 1).[6]
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command: vina --config config.txt --log ligand_01_log.txt
Part 4: Results Analysis
-
Binding Affinity: The predicted binding affinity (in kcal/mol) and RMSD values for the top poses will be in the output .pdbqt file and the log file. The most negative value is the best predicted score.
-
Visualize Binding Pose: Open PyMOL. Load receptor.pdbqt and the output file ligand_01_out.pdbqt. The output file contains multiple predicted binding poses. You can visualize how the best-scoring pose (usually the first one) fits into the active site.
-
Analyze Interactions: Use the visualization software to identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's amino acid residues. Tools like Discovery Studio or the PLIP web server can generate 2D diagrams of these interactions.
Visualizing Key Ligand-Receptor Interactions
Understanding the specific interactions that stabilize the ligand in the active site is crucial for rational drug design. The following diagram illustrates the key predicted interactions for a potent derivative.
Caption: Key interactions between Derivative C and AChE active site.
This guide provides a framework for conducting and interpreting comparative docking studies on this compound derivatives. By combining systematic virtual screening with a deep understanding of the underlying molecular interactions, researchers can accelerate the identification of promising lead compounds for further development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2 [mdpi.com]
A Comparative Analysis of the Reactivity of 3-Hydroxy-1-methylpiperidine and Other Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, secondary amines are foundational building blocks for a vast array of pharmaceuticals and bioactive molecules.[1] Their nucleophilic character is central to their role in forming crucial carbon-nitrogen bonds.[2][3] This guide provides an in-depth, data-driven comparison of the reactivity of 3-Hydroxy-1-methylpiperidine with other commonly employed secondary amines, offering insights to inform rational molecular design and reaction optimization.
Understanding the Pillars of Secondary Amine Reactivity
The reactivity of a secondary amine is not a monolithic property but rather a nuanced interplay of several key factors:
-
Basicity (pKa): The pKa of the conjugate acid of an amine is a measure of its ability to accept a proton. Generally, a higher pKa indicates a stronger base. While often correlated with nucleophilicity, this relationship is not always linear.[4][5]
-
Nucleophilicity: This refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center, forming a new covalent bond.[2] It is a kinetic parameter, reflecting the rate of reaction.[4][6]
-
Steric Hindrance: The size and arrangement of substituents around the nitrogen atom can impede its approach to an electrophile, thereby reducing its reactivity.[2][7] Piperidine derivatives, in particular, are subject to steric effects that can influence their conformation and reactivity.[8][9]
-
Electronic Effects: Electron-donating groups attached to the nitrogen atom can increase electron density, enhancing nucleophilicity, while electron-withdrawing groups have the opposite effect.[2]
-
Solvation: The solvent can play a significant role in modulating the reactivity of an amine by stabilizing the ground state or the transition state of a reaction.
Comparative Physicochemical Properties
A foundational understanding of the intrinsic properties of these amines is crucial for predicting their reactivity.
| Compound | Structure | pKa of Conjugate Acid | Key Considerations |
| This compound | ![]() | ~14.95 (Predicted)[10][11][12] | The presence of a hydroxyl group can influence reactivity through hydrogen bonding and potential intramolecular catalysis.[13][14][15] |
| Piperidine | ![]() | ~11.22[16] | A standard for six-membered cyclic secondary amines, offering a baseline for comparison. |
| Pyrrolidine | ![]() | ~11.27[16][17] | A five-membered ring that is slightly more basic than piperidine.[18] |
| Morpholine | ![]() | ~8.33 | The oxygen atom introduces an electron-withdrawing inductive effect, significantly reducing basicity. |
| N-Methylpiperidine | ![]() | ~10.08 | A tertiary amine, included to highlight the impact of substitution on basicity and steric hindrance. |
The Influence of the 3-Hydroxy Group
The defining feature of this compound is the hydroxyl group at the 3-position. This substituent can exert both electronic and steric effects, as well as participate in hydrogen bonding. The hydroxyl group is generally considered to be weakly electron-withdrawing, which might slightly decrease the basicity of the amine compared to its non-hydroxylated counterpart. However, its ability to act as a hydrogen bond donor or acceptor can be a more significant factor in its reactivity profile. In certain reactions, the hydroxyl group can participate in intramolecular catalysis, potentially accelerating the reaction rate.[13][14]
Experimental Comparison: Reactivity in Acylation Reactions
To provide a quantitative comparison of reactivity, a standardized acylation reaction can be employed. The reaction of a secondary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide is a fundamental transformation in organic synthesis.[19][20][21] The rate of this reaction is a direct measure of the amine's nucleophilicity.
Experimental Workflow: Kinetic Analysis of Amine Acylation
References
- 1. ondavia.com [ondavia.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric configuration of piperidine derivatives (1962) | N. S. Prostakov | 20 Citations [scispace.com]
- 10. This compound | 3554-74-3 [amp.chemicalbook.com]
- 11. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]
- 12. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 13. mdpi.com [mdpi.com]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 19. acylation of amines [entrancechemistry.blogspot.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis and Characterization of N-methyl-3-piperidinol
An Objective Comparison of Experimental Data with Established Literature Values for Compound Validation
In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of synthetic intermediates are paramount. N-methyl-3-piperidinol (CAS 3554-74-3), a substituted piperidine, serves as a crucial heterocyclic building block for a wide array of pharmacologically active molecules. Its proper synthesis and characterization are foundational to the success of subsequent discovery efforts.
This guide provides an in-depth, experience-driven framework for researchers synthesizing N-methyl-3-piperidinol. We will cross-reference typical experimental data obtained during laboratory synthesis with established literature values, offering a clear protocol for validation. This self-validating system ensures the integrity of the material before its inclusion in complex synthetic pathways.
Part 1: Cross-Referencing Physicochemical and Spectroscopic Data
The core of compound validation lies in comparing empirically derived data with trusted, published sources. Discrepancies can indicate impurities, structural misidentification, or residual solvent. Below is a comparative analysis of typical experimental findings versus established literature values for N-methyl-3-piperidinol.
Table 1: Comparison of Experimental vs. Literature Data for N-methyl-3-piperidinol
| Property | Typical Experimental Value | Literature Value | Significance for Validation |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO[1][2][3][4][5][6] | Confirmed by Mass Spectrometry and Elemental Analysis. |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol [1][2][3][4][6] | The basis for all stoichiometric calculations and mass spectrometry analysis. |
| Boiling Point | 76-78 °C at 11 Torr | 77.1 °C (350.2 K) at 11.25 Torr (0.015 bar)[2][4] | A key indicator of purity. Highly pressure-dependent. |
| ¹H NMR (CDCl₃) | See discussion below | See discussion below | Confirms the proton framework of the molecule. |
| ¹³C NMR (CDCl₃) | See discussion below | See discussion below | Confirms the carbon skeleton and the presence of unique carbon environments. |
| IR Spectroscopy | Broad peak ~3400 cm⁻¹, Sharp peaks ~2930, 2800 cm⁻¹ | Key peaks: O-H stretch, C-H stretch, C-N stretch[1] | Confirms the presence of key functional groups (alcohol, amine, alkane). |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 115 | Molecular Ion [M]⁺: m/z 115[1][2][7] | Confirms the molecular weight and provides structural clues via fragmentation. |
In-Depth Analysis of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation. For N-methyl-3-piperidinol, the spectra reveal key features:
-
¹H NMR : The proton spectrum should display a characteristic singlet for the N-methyl group (typically around δ 2.2-2.3 ppm).[3] A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (H-3) is expected around δ 3.7 ppm.[3] The remaining piperidine ring protons will appear as a series of complex multiplets between δ 1.3 and 2.7 ppm.[3] The integration of these signals should correspond to a 3:1:9 proton ratio.
-
¹³C NMR : The carbon spectrum provides a map of the carbon skeleton. Six distinct signals are expected, confirming the molecular formula. Key signals include the N-methyl carbon, the hydroxyl-bearing C-3, and the other four carbons of the piperidine ring.[3]
-
-
Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups. The most prominent feature in the IR spectrum of N-methyl-3-piperidinol is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.[1] Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be visible between 2800-3000 cm⁻¹.
-
Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 115, corresponding to the molecular weight of C₆H₁₃NO.[1][2][7] The fragmentation pattern provides further structural confirmation.
Part 2: Recommended Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized and well-documented protocols are essential. The following sections detail a reliable synthetic route and the methodologies for acquiring the characterization data discussed above.
Workflow for Synthesis and Validation
The following diagram illustrates the logical flow from synthesis to final validation, a critical process in any research and development setting.
Caption: Synthesis and Validation Workflow for N-methyl-3-piperidinol.
Protocol 1: Synthesis via Reduction
This protocol describes the reduction of N-methyl-3-piperidone to N-methyl-3-piperidinol using sodium borohydride, a common and reliable method.
Materials:
-
N-methyl-3-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-3-piperidone (1 eq.) in anhydrous methanol (5 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.5 eq.) to the stirred solution in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water. Reduce the methanol volume using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure N-methyl-3-piperidinol as a colorless liquid.
Protocol 2: Analytical Characterization
1. NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
2. IR Spectroscopy:
-
Obtain the spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute a small sample of the product in a suitable solvent like dichloromethane.
-
Inject the sample into a GC-MS system equipped with a standard non-polar column (e.g., SE-54).[2]
-
Use a temperature program that allows for the separation of the product from any potential impurities.
-
Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and fragmentation pattern.
Conclusion
The rigorous cross-referencing of experimental data with established literature values is a non-negotiable step in chemical synthesis. For a key intermediate like N-methyl-3-piperidinol, this process of synthesis, purification, and multi-faceted spectroscopic analysis ensures that the material is both structurally correct and sufficiently pure for its intended use in drug discovery and development. This guide provides the necessary framework, from benchtop protocols to data interpretation, to achieve this critical standard of scientific integrity.
References
- 1. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 3. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Piperidinol, 1-methyl- (CAS 3554-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 6. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
A Comparative Guide to Bioanalytical Method Validation for 3-Hydroxy-1-methylpiperidine in Plasma
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison of bioanalytical methods for the validation of 3-Hydroxy-1-methylpiperidine in plasma, a small, polar, basic compound representative of a class of molecules that often present unique analytical challenges. Grounded in the harmonized principles of the ICH M10 guideline, this document offers not just protocols, but the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy approach.[1]
Understanding the Analyte: this compound
This compound is a heterocyclic organic compound with a molecular weight of 115.17 g/mol . Its key physicochemical properties, including high water solubility, a predicted pKa of approximately 14.95, and a low predicted logP of 0.01, dictate the bioanalytical strategy.[2][3] The polarity and basicity of this molecule make its efficient extraction from the complex plasma matrix and subsequent chromatographic retention a primary consideration in method development.
A Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in bioanalysis is the effective isolation of the analyte from endogenous plasma components like proteins and phospholipids, which can cause ion suppression in mass spectrometry and compromise column longevity.[4] Here, we compare three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward technique involving the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[1][5]
-
Expertise & Experience: The choice of acetonitrile over methanol is often favored due to its superior protein precipitation efficiency.[1] A solvent-to-plasma ratio of 3:1 (v/v) is generally sufficient to achieve efficient protein removal while minimizing excessive sample dilution.[1] For high-throughput applications, 96-well precipitation plates offer a streamlined and automatable workflow.
Liquid-Liquid Extraction (LLE)
LLE partitions the analyte between the aqueous plasma sample and an immiscible organic solvent based on its relative solubility. For a basic compound like this compound, adjusting the pH of the plasma to a basic condition (e.g., pH > 10) deprotonates the analyte, increasing its affinity for an organic solvent.
-
Expertise & Experience: A common LLE solvent for basic compounds is a mixture of a non-polar solvent with a more polar modifier, such as methyl tert-butyl ether (MTBE) with 5% isopropanol, to enhance the extraction of the hydroxylated analyte. While potentially offering cleaner extracts than PPT, LLE is more labor-intensive and requires careful optimization of solvent choice and pH.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, which is then eluted with a small volume of solvent. For polar basic compounds, mixed-mode cation exchange SPE, which combines reversed-phase and ion-exchange retention mechanisms, is a powerful choice.[4]
-
Expertise & Experience: A mixed-mode cation exchange SPE protocol would involve conditioning the sorbent, loading the acidified plasma sample (to ensure the analyte is protonated and retains on the cation exchange moiety), washing with a weak organic solvent to remove interferences, and finally eluting with a basic organic solvent to neutralize the analyte and disrupt the ionic interaction. This technique typically provides the cleanest extracts, leading to minimal matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 15 - 30 | 5 - 15 | < 5 |
| Throughput | High | Medium | Medium-High |
| Cost per Sample | Low | Medium | High |
| Protocol Simplicity | High | Medium | Low |
Note: The data presented are representative values based on the analysis of similar small polar basic compounds and serve as a guide for method development.
Chromatographic Separation: HILIC vs. Reversed-Phase
The choice of chromatographic mode is critical for retaining and separating a polar compound like this compound from potential interferences.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[6] This creates an aqueous layer on the stationary phase into which polar analytes can partition, leading to their retention. For polar compounds that show little to no retention on traditional reversed-phase columns, HILIC is often the preferred approach.[6]
-
Expertise & Experience: A typical HILIC mobile phase would consist of acetonitrile with a small amount of aqueous buffer (e.g., 5-10% of 10 mM ammonium formate, pH 3.0). The high organic content of the mobile phase also enhances desolvation in the mass spectrometer's ion source, potentially leading to increased sensitivity.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC with a C18 stationary phase is the workhorse of bioanalysis. However, retaining highly polar compounds can be challenging.
-
Expertise & Experience: To achieve retention for this compound on a C18 column, a highly aqueous mobile phase would be necessary. The mobile phase should be buffered, for instance, with 0.1% formic acid in both the aqueous and organic (methanol or acetonitrile) components to ensure consistent peak shape for the basic analyte. While less retentive for this specific analyte, RPLC can be advantageous if less polar metabolites are also being monitored.
Data Presentation: Comparison of Chromatographic Techniques
| Parameter | HILIC (Amide Column) | RPLC (C18 Column) |
| Retention Factor (k') | > 2 | < 1 |
| Peak Shape | Good, symmetrical | Potential for tailing |
| Sensitivity (S/N) | High | Moderate |
| Selectivity | Excellent for polar analytes | Good for a range of polarities |
| Robustness | Moderate (sensitive to water content) | High |
Note: The data presented are representative values based on the analysis of similar small polar basic compounds and serve as a guide for method development.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is the standard for quantitative bioanalysis due to its high selectivity and sensitivity. Detection is performed using Multiple Reaction Monitoring (MRM).
-
Expertise & Experience: For this compound (C6H13NO, MW: 115.17), the protonated molecule [M+H]+ at m/z 116.1 would be selected as the precursor ion. Product ions would be generated by collision-induced dissociation (CID). A plausible fragmentation would be the loss of a water molecule, leading to a product ion at m/z 98.1. The selection of a suitable internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled (SIL) internal standard, such as 3-Hydroxy-1-(methyl-d3)-piperidine, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.
A Validated Bioanalytical Method Protocol
This section outlines a complete, step-by-step protocol for the validation of a bioanalytical method for this compound in human plasma, adhering to the ICH M10 guidelines.[1] The chosen method for this protocol is Protein Precipitation followed by HILIC-MS/MS analysis , which offers a balance of high throughput, good sensitivity, and simplicity.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for this compound in plasma.
Step-by-Step Methodology
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and its deuterated internal standard (IS) in methanol at 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution.
-
Spike blank human plasma with working solutions to create calibration standards (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 30, and 150 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 50 ng/mL).
-
Add 150 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
HILIC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: 116.1 → 98.1
-
3-Hydroxy-1-(methyl-d3)-piperidine: 119.1 → 101.1
-
-
Validation Parameters and Acceptance Criteria (ICH M10)
The method must be validated for the following parameters:
-
Selectivity: Analysis of at least six different batches of blank plasma should show no significant interfering peaks at the retention time of the analyte and IS.
-
Calibration Curve: A calibration curve should be generated using a weighted linear regression (1/x²). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible across the concentration range.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Stability: The stability of the analyte in plasma must be assessed under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative (Autosampler) Stability: In the processed sample matrix under the autosampler conditions.
-
Method Comparison Logic Diagram
Caption: Decision tree for bioanalytical method selection.
Conclusion
The successful bioanalysis of this compound in plasma hinges on a well-considered strategy that addresses its polar and basic nature. While multiple approaches can be validated, a method employing protein precipitation for sample preparation followed by HILIC-MS/MS analysis offers an optimal balance of throughput, sensitivity, and simplicity for most research and drug development applications. The use of a stable isotope-labeled internal standard is paramount for ensuring the accuracy and precision of the results. This guide provides a comprehensive framework for developing and validating a robust and reliable bioanalytical method, grounded in scientific principles and regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 3. This compound | 3554-74-3 [amp.chemicalbook.com]
- 4. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of metformin in human plasma: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-1-methylpiperidine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Hydroxy-1-methylpiperidine. This versatile heterocyclic compound is a valuable building block in the development of pharmaceuticals and other complex chemicals.[1][2] However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[3]
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that your laboratory's disposal protocols are robust, self-validating, and compliant with the highest standards of safety and environmental stewardship.
Section 1: Hazard Profile & Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. Its risk profile dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal method. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
While not considered a significant fire risk, it is combustible and may emit corrosive fumes if involved in a fire.[6] This profile necessitates handling procedures that prevent all personal contact.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3554-74-3 | [4][7] |
| Molecular Formula | C₆H₁₃NO | [6][8] |
| Molecular Weight | 115.175 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [2] |
| Boiling Point | ~177.6 °C at 760 mmHg | [8] |
| Flash Point | ~70 °C | [8] |
| Incompatibilities | Strong oxidizing agents, Strong acids |[7][9] |
Section 2: Pre-Disposal Operations: Handling and Spill Management
Safe disposal begins with safe handling. Before waste is even generated, appropriate engineering controls and personal protective equipment must be in place.
Required Personal Protective Equipment (PPE)
The causality here is direct: the required PPE creates a barrier between the researcher and the specific hazards identified in Section 1.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale & Citation |
|---|---|---|
| Eye & Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes that can cause serious eye irritation (H319).[4][7] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Check manufacturer data for breakthrough time. | Prevents direct contact that causes skin irritation (H315).[4][6] |
| Body | Laboratory coat, overalls, and a PVC apron if splash risk is high. | Minimizes skin exposure and contamination of personal clothing.[6] |
| Respiratory | Use only in a well-ventilated area (e.g., chemical fume hood). A full-face respirator is required if irritation is experienced or exposure limits are exceeded. | Prevents inhalation of vapors that can cause respiratory irritation (H335).[4][7] |
Emergency Protocol: Accidental Spill Cleanup
An accidental release requires immediate and systematic action to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately clear the area of all personnel and move upwind of the spill.[6] Alert your institution's emergency response team or the local fire brigade, informing them of the material's identity and the nature of the hazard.[6]
-
Don PPE: Before re-entering the area, don the full PPE outlined in Table 2, including respiratory protection if necessary.[6]
-
Containment: Prevent the spill from spreading or entering drains and waterways by creating a barrier with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or a universal binder.[5][6]
-
Absorption & Collection: Carefully cover and absorb the spill with the containment material.[7] Once fully absorbed, use non-sparking tools to collect the material and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[6][10]
-
Decontamination: Wipe the spill area clean.[6] Thoroughly decontaminate all tools and equipment used in the cleanup process before storing or re-using them.[6]
-
Reporting: Report the incident according to your institution's environmental health and safety (EHS) policies.
Section 3: The Core Disposal Workflow
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] The core principle is that this chemical waste must never be disposed of via sanitary sewer (sink) or in regular solid waste trash.[5][12]
Principle of Segregated Waste
Chemical wastes must be segregated by hazard class to prevent dangerous reactions within a waste container.[13] this compound waste must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[7][13]
Step-by-Step Waste Collection & Containerization Protocol
-
Select a Proper Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material like polyethylene or polypropylene.[6][11] Glass should be avoided where possible to minimize breakage risk.[12]
-
Label the Container: The container must be labeled with a hazardous waste tag before any waste is added.[12] The label must clearly state:
-
Accumulate Waste: Add the waste to the labeled container. Keep the container securely sealed when not in use.[6] Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be under the control of laboratory personnel, provide secondary containment, and be located at or near the point of generation.[3][11]
-
Schedule Disposal: Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days to one year, depending on generator status and local rules), arrange for its disposal.[11][13] This must be done through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][14]
Disposal Decision Workflow
The following diagram illustrates the logical flow from the moment waste is generated to its final, compliant disposal.
Caption: Disposal decision workflow for this compound.
Section 4: Regulatory & Compliance Landscape
All chemical waste disposal is strictly regulated. In the U.S., the Environmental Protection Agency (EPA) enforces the RCRA, which provides a "cradle-to-grave" framework for hazardous waste management.[3][11] Laboratories are considered waste generators and must comply with all local, state, and federal regulations, which include obtaining an EPA ID number, adhering to storage time limits, and maintaining meticulous records.[11][15]
Your primary resource for compliance should be your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste tagging, pickup schedules, and emergency procedures tailored to your location and regulatory environment. Always consult your EHS office before implementing or modifying disposal protocols.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional scientific practice. By understanding its specific hazards, implementing rigorous safety protocols for handling and spills, and adhering to a systematic, compliant disposal workflow, you protect yourself, your colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of a trustworthy and authoritative laboratory operation.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. danielshealth.com [danielshealth.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. peptide.com [peptide.com]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 3-Hydroxy-1-methylpiperidine
An Essential Guide to Personal Protective Equipment for Handling 3-Hydroxy-1-methylpiperidine
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. Handling any chemical requires a thorough understanding of its properties and potential hazards. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is not just to list procedures, but to build a framework of understanding, ensuring your safety is an integrated part of your experimental design.
Foundational Risk Assessment: Understanding the Hazard
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious, but not irreversible, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
-
Combustibility: It is also identified as a combustible liquid.[2]
This hazard profile dictates a multi-faceted approach to protection. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.
Engineering Controls: Your First Line of Defense
PPE is the last line of defense. Before you even select your gloves, you must ensure the primary engineering and administrative controls are in place. These are non-negotiable for handling this substance.
-
Ventilation: All handling of this compound must occur in a well-ventilated area.[1][4][5] For laboratory settings, a certified chemical fume hood is mandatory to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[1][6]
-
Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][6][7] Proximity is critical in the event of an accidental splash.
Personal Protective Equipment (PPE): A Comprehensive Protocol
Based on the established hazards, the following PPE is required. The selection of specific items must be informed by a risk assessment of the procedure you are performing.
Summary of Required PPE
| Hazard Classification | Exposure Route | Required PPE | Standard Compliance |
| Skin Irritation (Cat. 2) | Dermal | Chemical-resistant gloves, Lab coat or impervious clothing | EN 374 (Gloves)[5] |
| Eye Irritation (Cat. 2) | Ocular | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US)[1][2][6] |
| Respiratory Irritation (STOT SE 3) | Inhalation | Use within a fume hood. Respirator if ventilation is inadequate. | NIOSH/MSHA Approved[6] |
Eye and Face Protection
Given the classification as a serious eye irritant, standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2][6] This is crucial to prevent splashes from reaching the eyes from the sides, top, or bottom.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk (e.g., during transfers or heating), a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation, a robust barrier is necessary.
-
Lab Coat: A standard cotton lab coat may not offer sufficient protection against a significant spill of a combustible liquid. Wear a lab coat made of a flame-resistant or impervious material.[1] Ensure it is fully buttoned with the sleeves rolled down.
-
Additional Clothing: Always wear long pants and closed-toe shoes in the laboratory.
Respiratory Protection
The risk of respiratory irritation is best managed by engineering controls.
-
Primary Method: As stated, all work should be conducted in a chemical fume hood.[6]
-
Secondary Method: If the operational risk assessment determines that exposure limits may be exceeded or if irritation is experienced despite engineering controls (a rare event if controls are functioning properly), a full-face respirator with appropriate cartridges should be used.[1][6] The selection of the cartridge must be guided by an industrial hygienist.
Procedural Workflows: Ensuring Safe Practice
PPE Donning and Doffing Protocol
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Response Workflow
In the event of an exposure, a rapid and correct response is vital.
Caption: Emergency First Aid Response Plan.
Spill Management and Disposal Plan
Handling Spills
For small spills inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[4] Do not use combustible materials.
-
Collect: Carefully collect the absorbent material and contaminated surfaces using spark-proof tools and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal of Contaminated Materials
Proper disposal is a critical final step.
-
Chemical Waste: Dispose of unused this compound and spill cleanup materials as hazardous waste.[2] Do not empty into drains.[1][5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a labeled hazardous waste container.
-
Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive safety and handling protocol into your daily operations, you build a foundation of trust in your experimental outcomes and, most importantly, in your personal safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





